molecular formula C8H5N3 B172539 Imidazo[1,2-a]pyridine-8-carbonitrile CAS No. 136117-70-9

Imidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B172539
CAS No.: 136117-70-9
M. Wt: 143.15 g/mol
InChI Key: MYTKOOVOBCDRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine-8-carbonitrile is a privileged and versatile scaffold in medicinal chemistry and drug discovery, serving as a key structural motif for the development of novel therapeutic agents. Its significant research value is demonstrated by its role as a core template in the design of potent small-molecule inhibitors, particularly in oncology . This compound is a vital precursor for generating derivatives that act as potent antitubulin agents, effectively targeting the colchicine-binding site to disrupt microtubule polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis in various human cancer cell lines . Research has identified specific derivatives bearing this core structure that exhibit superior antiproliferative activity, with IC50 values in the nanomolar range, highlighting its potential for developing lead anticancer compounds . Furthermore, the imidazo[1,2-a]pyridine core is a recognized pharmacophore in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. Its planar, hydrogen-bond accepting bicyclic system allows it to fit effectively into the adenine binding region of the kinase, making it a promising scaffold for combating EGFR-driven malignancies . The electronic properties and conformational rigidity conferred by the carbonitrile substitution and fused ring system also make this compound and its derivatives valuable for applications beyond pharmacology, including the development of fluorescent chemosensors and the study of supramolecular structures through non-covalent interactions . This product is intended for research and development purposes only in these advanced areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTKOOVOBCDRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287577
Record name Imidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-70-9
Record name Imidazo[1,2-a]pyridine-8-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136117-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emergence of Imidazo[1,2-a]pyridine-8-carbonitrile: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, forming the core of several marketed drugs.[1][2][3] The introduction of a carbonitrile moiety at the 8-position has garnered significant attention, leading to the discovery of potent and selective therapeutic agents. This guide provides a comprehensive overview of the discovery and synthesis of imidazo[1,2-a]pyridine-8-carbonitrile and its derivatives, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways.

Discovery and Therapeutic Potential

The imidazo[1,2-a]pyridine core is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][4] The strategic incorporation of a nitrile group at the 8-position has been a key focus in medicinal chemistry to modulate the electronic properties, metabolic stability, and target engagement of these compounds.

Notably, derivatives of this compound have been investigated as potent antitubulin agents, demonstrating significant cytotoxicity against various cancer cell lines.[5] Furthermore, this scaffold has been instrumental in the development of inhibitors for crucial signaling pathways implicated in cancer progression, such as the PI3K/mTOR pathway.[6] The unique structural and electronic features of the 8-carbonitrile moiety contribute to enhanced binding affinity and selectivity for their biological targets.

Synthetic Strategies and Methodologies

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with several efficient methods available. The classical and most common approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][7] Modern advancements have introduced multicomponent reactions and transition-metal-catalyzed cross-coupling strategies, offering improved efficiency and molecular diversity.[7][8]

The introduction of the 8-carbonitrile functionality can be achieved either by starting with a pre-functionalized aminopyridine or by late-stage cyanation of the imidazo[1,2-a]pyridine core. One documented method for a related analogue involves the cyanation of a halo-substituted imidazo[1,2-a]pyridine using a cyanide source like zinc cyanide.[9]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives.

G General Workflow for Imidazo[1,2-a]pyridine Derivatives cluster_synthesis Synthesis cluster_evaluation Evaluation A Starting Materials (e.g., 2-Aminopyridine, α-Haloketone) B Condensation/Cyclization A->B C Imidazo[1,2-a]pyridine Core B->C D Functional Group Interconversion (e.g., Cyanation) C->D E Final Product (this compound derivative) D->E F Purification & Characterization (HPLC, NMR, MS) E->F G In vitro Biological Assays (e.g., Cytotoxicity, Kinase Inhibition) F->G H In vivo Studies (e.g., Xenograft Models) G->H

Caption: Generalized workflow from synthesis to biological evaluation.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of imidazo[1,2-a]pyridine derivatives, based on reported methodologies.

Protocol 1: One-Pot Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

This protocol is adapted from a copper-catalyzed one-pot procedure involving aminopyridines and nitroolefins.[10]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • β-Nitrostyrene derivative (1.2 mmol)

  • Copper(I) bromide (CuBr, 10 mol%)

  • Dimethylformamide (DMF, 5 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the substituted 2-aminopyridine in DMF, add the β-nitrostyrene derivative and CuBr.

  • Heat the reaction mixture to 80 °C and stir under an air atmosphere for the time required to complete the reaction (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Protocol 2: Synthesis of 5,7-diarylthis compound Derivatives as Antitubulin Agents

This protocol is based on the synthesis of potent antitubulin agents.[5]

Step 1: Synthesis of Substituted Pyridin-2-amine

  • A mixture of the corresponding pyridine, amine, palladium catalyst, and ligand in a suitable solvent is heated under an inert atmosphere. The product is then isolated and purified.

Step 2: Synthesis of the Imidazo[1,2-a]pyridine Core

  • To a solution of the substituted pyridin-2-amine in a solvent such as ethanol, the appropriate α-bromoacetophenone is added. The mixture is refluxed until the reaction is complete. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Step 3: Introduction of the 8-carbonitrile group (Illustrative)

  • While the specific paper[5] starts with a pre-functionalized pyridine, a general approach for late-stage cyanation would involve the conversion of an 8-halo-imidazo[1,2-a]pyridine derivative with a cyanide source (e.g., Zn(CN)₂) in the presence of a palladium catalyst.

Quantitative Data Summary

The following tables summarize the quantitative data for representative this compound derivatives and related compounds, highlighting their potent biological activities.

Table 1: Cytotoxicity of 5,7-diarylthis compound Derivatives [5]

CompoundHT-29 (IC₅₀, µM)H460 (IC₅₀, µM)A549 (IC₅₀, µM)MKN-45 (IC₅₀, µM)SMMC-7721 (IC₅₀, µM)
7e 0.010.010.010.023.2
7f 0.020.020.030.042.8
7h 0.030.030.040.054.5
7i 0.020.020.020.033.9
7j 0.010.010.010.022.5
7m 0.040.030.050.065.1
CA-4 0.0020.0020.0030.0030.004

IC₅₀ values represent the concentration required for 50% inhibition of cell growth.

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives as PI3K/mTOR Dual Inhibitors [6]

CompoundPI3Kα (IC₅₀, nM)PI3Kβ (IC₅₀, nM)PI3Kδ (IC₅₀, nM)PI3Kγ (IC₅₀, nM)mTOR (IC₅₀, nM)
15a 1.825.61.915.30.4

IC₅₀ values represent the concentration required for 50% inhibition of kinase activity.

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in cancer. The following diagrams illustrate the mechanism of action for selected derivatives.

Tubulin Polymerization Inhibition

Certain this compound derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[5]

G A This compound Derivative (e.g., 7e) B Tubulin A->B Binds to Colchicine Site C Microtubule Polymerization A->C Inhibits D Disruption of Mitotic Spindle E Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Inhibition of tubulin polymerization by imidazo[1,2-a]pyridines.

PI3K/mTOR Signaling Pathway Inhibition

Derivatives of imidazo[1,2-a]pyridine have been developed as potent dual inhibitors of the PI3K/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[6]

G cluster_pathway PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Imidazo[1,2-a]pyridine Derivative (e.g., 15a) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Dual inhibition of the PI3K/mTOR pathway.

Conclusion

The this compound scaffold represents a significant area of research in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The synthetic methodologies are well-developed, allowing for the generation of diverse libraries of compounds for biological screening. The potent and selective activities observed for derivatives of this scaffold, particularly as anticancer agents, underscore its importance and potential for future drug development endeavors. This guide provides a foundational resource for researchers aiming to explore and expand upon the therapeutic promise of this remarkable heterocyclic system.

References

An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, relevant biological pathways, and synthetic strategies concerning Imidazo[1,2-a]pyridine-8-carbonitrile. Due to the limited availability of specific experimental data for this particular isomer, this document also includes contextual data from related isomers and general methodologies applicable to the imidazo[1,2-a]pyridine class of compounds.

Core Physicochemical Properties

This compound is an organic heterocyclic compound featuring a fused imidazole and pyridine ring system, with a nitrile group at the 8th position. While extensive experimental data for this specific isomer is not widely published, the following information has been compiled from available chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 136117-70-9Chemical Supplier Data
Molecular Formula C₈H₅N₃N/A
Molecular Weight 143.15 g/mol N/A
Appearance Off-white to light yellow solidChemical Supplier Data
pKa (Predicted) 2.56 ± 0.50Predicted Data[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
logP Data not availableN/A
Solubility Data not availableN/A

Comparative Data for Other Isomers:

To provide a predictive context, the following table includes data for other isomers of Imidazo[1,2-a]pyridine-carbonitrile. These values can offer an approximation of the expected properties for the 8-carbonitrile isomer.

Table 2: Physicochemical Properties of Imidazo[1,2-a]pyridine-carbonitrile Isomers

PropertyImidazo[1,2-a]pyridine-5-carbonitrileImidazo[1,2-a]pyridine-6-carbonitrile
CAS Number 952511-72-7[2]106850-34-4[3]
Molecular Formula C₈H₅N₃[2]C₈H₅N₃[3]
Molecular Weight 143.15 g/mol [2]143.15 g/mol [3]
Appearance Solid[2]Solid[3]
Melting Point Data not available161-167 °C[3]
logP (Computed) 1.8[2]Data not available

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

The synthesis would likely proceed in two main stages:

  • Synthesis of the Precursor: Formation of 2-amino-3-cyanopyridine.

  • Cyclization: Reaction of the precursor to form the fused imidazo[1,2-a]pyridine ring system.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization cluster_2 Analysis A Aldehyde, Malononitrile, Ketone, Ammonium Acetate B One-Pot Multicomponent Reaction A->B Catalyst (e.g., Na2CaP2O7) Solvent-free, 80°C C 2-Amino-3-cyanopyridine B->C D 2-Amino-3-cyanopyridine F Condensation & Cyclization D->F E α-Halo-acetaldehyde (e.g., Bromoacetaldehyde) E->F G This compound F->G Reflux in Ethanol H Purification (Column Chromatography) G->H I Characterization (NMR, IR, Mass Spec) H->I

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodologies:

Protocol 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives (General Procedure)

This protocol is based on a one-pot multicomponent reaction, which is an efficient method for generating polysubstituted pyridines.[1][4]

  • Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), a methyl ketone such as acetophenone (1 mmol), and ammonium acetate (1.5 mmol).

  • Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, such as nanostructured Na₂CaP₂O₇.

  • Reaction Conditions: Heat the mixture at 80-100°C under solvent-free conditions.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and add ethanol. The product may precipitate and can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyanopyridine derivative.

Protocol 2: Cyclization to form Imidazo[1,2-a]pyridine (General Procedure)

This is a classical method for forming the imidazo[1,2-a]pyridine scaffold.[5]

  • Reactant Mixture: In a round-bottom flask, dissolve the 2-amino-3-cyanopyridine precursor (1 mmol) in a suitable solvent such as ethanol.

  • Reagent Addition: Add an equimolar amount of an α-halocarbonyl compound (1 mmol), for instance, bromoacetaldehyde or chloroacetaldehyde.

  • Reaction Conditions: Reflux the reaction mixture for several hours.

  • Monitoring: Monitor the reaction's completion via TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the final this compound.

Characterization:

The synthesized compound would be characterized using standard spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity. The spectra of various imidazo[1,2-a]pyridine derivatives show characteristic signals for the fused ring protons and carbons.[6][7]

  • FT-IR Spectroscopy: To identify functional groups, particularly the sharp, strong absorption band of the nitrile group (C≡N) typically found around 2220-2260 cm⁻¹.[6]

  • Mass Spectrometry: To confirm the molecular weight of the compound.[6]

Biological Activity and Signaling Pathways

While no studies have been identified that specifically investigate the biological activity of this compound, the broader class of imidazo[1,2-a]pyridine derivatives has attracted significant interest in drug discovery for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[8] Many of these effects are attributed to their interaction with key cellular signaling pathways.

STAT3/NF-κB Signaling Pathway:

Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the STAT3 and NF-κB signaling pathways, which are crucial regulators of inflammation and are often dysregulated in cancer.[1][9] Inhibition of these pathways can reduce the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, and induce apoptosis in cancer cells.

G LPS LPS / Cytokines IKK IKK Complex LPS->IKK STAT3 STAT3 LPS->STAT3 activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus STAT3_p p-STAT3 STAT3->STAT3_p phosphorylation STAT3_p->Nucleus Genes Target Gene Expression (COX-2, iNOS, Bcl-2) Nucleus->Genes transcription IP Imidazo[1,2-a]pyridine Derivatives IP->IKK IP->STAT3_p inhibits phosphorylation

Caption: Inhibition of STAT3/NF-κB pathway by Imidazo[1,2-a]pyridine derivatives.

PI3K/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is another critical target in cancer therapy, as it regulates cell growth, proliferation, and survival. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent dual inhibitors of PI3K and mTOR kinases.[4] These inhibitors typically bind to the ATP-binding site of the kinases, blocking downstream signaling and leading to cell cycle arrest and apoptosis in cancer cells.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation IP Imidazo[1,2-a]pyridine Derivatives IP->PI3K IP->mTOR

Caption: Inhibition of PI3K/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a compound of interest within a pharmacologically significant class of molecules. While specific experimental data on its physicochemical properties are sparse, its structural relationship to well-studied isomers and the broader imidazo[1,2-a]pyridine family suggests it holds potential for further investigation, particularly in the context of kinase inhibition and anti-inflammatory applications. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and characterize this compound, paving the way for future studies into its unique biological and physical properties.

References

Spectroscopic Characterization of Imidazo[1,2-a]pyridine-8-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that form the core structure of numerous pharmaceuticals and are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Imidazo[1,2-a]pyridine-8-carbonitrile, a specific analogue, is a valuable synthetic intermediate.[1] This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and outlines the standard experimental protocols for its characterization.

Molecular Structure and Predicted Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition, connectivity, and functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (Molecular Formula: C₈H₅N₃), the high-resolution mass spectrum (HRMS) is critical for confirming the molecular formula.

Table 1: Mass Spectrometry Data

ParameterExpected ValueReference
Molecular FormulaC₈H₅N₃[4]
Molecular Weight143.15 g/mol [5]
Exact Mass143.0483[5]
Expected [M+H]⁺144.0556Calculated
Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present in the molecule. The most characteristic feature for this compound is the nitrile (C≡N) stretching vibration.

Table 2: Key Infrared Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)IntensityReference
C≡N Stretch (Nitrile)~2240Strong, Sharp[6]
C=N Stretch1640 - 1590Medium[7]
C=C Stretch (Aromatic)1550 - 1450Medium-Strong[7]
C-H Stretch (Aromatic)3100 - 3000Medium[8]
C-H Bend (Aromatic)900 - 675Strong[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Below are the predicted chemical shifts for ¹H and ¹³C NMR spectra. Predictions are based on the parent Imidazo[1,2-a]pyridine structure and known substituent effects of the nitrile group.[9][10][11]

Table 3: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
H-27.8 - 8.0s-
H-37.6 - 7.8s-
H-58.2 - 8.4d~7.0
H-66.9 - 7.1t~7.0
H-77.6 - 7.8d~7.0

Table 4: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionPredicted δ (ppm)
C-2~135
C-3~114
C-5~128
C-6~113
C-7~125
C-8~105
C-8a~145
CN~117
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The spectrum is expected to show multiple absorption bands in the UV region.[12][13]

Table 5: Expected UV-Visible Absorption Data (in Methanol or Ethanol)

Transition TypeExpected λₘₐₓ (nm)
π → π240 - 260
π → π280 - 300
n → π*320 - 340 (Shoulder)

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Sample Preparation

For accurate analysis, the sample of this compound must be purified, typically by recrystallization or column chromatography, and thoroughly dried to remove residual solvents.[14]

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Dissolve the sample (approx. 1 mg) in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a known calibration standard to ensure high mass accuracy.

Infrared (IR) Spectroscopy

FTIR spectra are commonly recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz).[15]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 transients.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[15]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded using a dual-beam spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0.

  • Blank Correction: Use a cuvette containing only the solvent as a reference to zero the spectrophotometer.

  • Data Acquisition: Scan the sample from approximately 200 to 600 nm to record the absorption spectrum.

Visualizations

Diagrams are provided to illustrate the logical workflow of the characterization process and the molecular structure for NMR assignment.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Synthesis Synthesis & Purification Purity Purity Assessment (TLC, HPLC) Synthesis->Purity MS Mass Spectrometry (MS) Purity->MS IR Infrared (IR) Purity->IR NMR NMR (1H, 13C) Purity->NMR UV UV-Vis Purity->UV MolFormula Molecular Formula & Weight MS->MolFormula FuncGroups Functional Groups IR->FuncGroups Connectivity C-H Framework & Connectivity NMR->Connectivity Conjugation Electronic System UV->Conjugation Confirmation Structure Confirmation MolFormula->Confirmation FuncGroups->Confirmation Connectivity->Confirmation Conjugation->Confirmation

Caption: General workflow for the spectroscopic characterization of a novel compound.[16][17]

Caption: Structure of this compound with atom numbering.

References

A Technical Guide to the Biological Activity Screening of Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This technical guide focuses on the derivatives featuring a carbonitrile group at the 8th position, exploring their screening for various biological activities, with a primary emphasis on their anticancer potential. This document provides an in-depth overview of the experimental protocols, key signaling pathways involved, and a summary of quantitative biological data.

Anticancer Activity

Imidazo[1,2-a]pyridine-8-carbonitrile derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving the modulation of critical cellular signaling pathways and the inhibition of key enzymes involved in cell proliferation and survival.

Several vital signaling pathways that are often dysregulated in cancer have been identified as targets for imidazo[1,2-a]pyridine derivatives.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/AKT/mTOR signaling cascade, which is frequently overactive in various cancers.[1][4] Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.[1][4] Some derivatives have demonstrated potent PI3Kα inhibition with IC50 values in the nanomolar range.[4]

  • STAT3/NF-κB Pathway: Chronic inflammation is a hallmark of cancer, and the STAT3/NF-κB signaling axis plays a crucial role in this process. Certain imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory effects by modulating this pathway, leading to the downregulation of pro-inflammatory mediators.[1][5]

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis, and its aberrant activation is implicated in the development of many cancers. This pathway has been identified as a target for some imidazo[1,2-a]pyridine derivatives.[1]

  • c-Met Signaling Pathway: The receptor tyrosine kinase c-Met and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor growth, invasion, and angiogenesis. Novel imidazo[1,2-a]pyridine derivatives have been developed as potent c-Met inhibitors, with some compounds showing IC50 values in the low nanomolar range against c-Met kinase.[6]

Below are diagrams illustrating these key signaling pathways.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->AKT Imidazopyridine->mTORC1 STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB->Nucleus Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 Imidazopyridine->NFkB Anticancer_Screening_Workflow Start Synthesized Imidazo[1,2-a]pyridine -8-carbonitrile Derivatives MTT MTT Assay (Cytotoxicity Screening) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V-FITC) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle WesternBlot Western Blot Analysis (Protein Expression) IC50->WesternBlot End Mechanism of Action Elucidation Apoptosis->End CellCycle->End WesternBlot->End

References

The Imidazo[1,2-a]pyridine-8-carbonitrile Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine ring system represents a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique chemical architecture allows for versatile functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The introduction of a carbonitrile group at the 8-position creates the imidazo[1,2-a]pyridine-8-carbonitrile scaffold, a modification that can significantly influence the molecule's electronic properties, binding interactions, and overall therapeutic potential. This guide provides a comprehensive overview of this important scaffold, detailing its synthesis, biological activities, and the experimental protocols used in its evaluation.

Biological Activities and Therapeutic Targets

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated efficacy against a range of diseases by modulating key cellular signaling pathways. The 8-carbonitrile moiety can serve as a key pharmacophore, contributing to the potency and selectivity of these compounds.

Anticancer Activity

A significant area of investigation for imidazo[1,2-a]pyridine derivatives is oncology. These compounds have been shown to exert cytotoxic effects against various cancer cell lines, including melanoma, cervical, breast, and lung cancer.[2][3] The anticancer activity is often attributed to the inhibition of critical signaling pathways that are frequently dysregulated in cancer.

One of the primary targets is the PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival.[2] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα and/or mTOR, leading to cell cycle arrest and the induction of apoptosis.[2][4]

Another key pathway implicated in the anticancer effects of this scaffold is the STAT3/NF-κB signaling cascade . This pathway plays a crucial role in inflammation and cancer progression. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress this pathway, leading to a reduction in pro-inflammatory and pro-survival signals.

Anti-inflammatory Activity

The modulation of the STAT3/NF-κB pathway also underpins the anti-inflammatory properties of some imidazo[1,2-a]pyridine derivatives. By inhibiting this cascade, these compounds can reduce the expression of inflammatory mediators, offering potential therapeutic applications in inflammatory diseases.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines and kinases. This data highlights the potential of this scaffold in the development of potent therapeutic agents.

Compound IDCell LineAssay TypeIC50 (µM)Reference
Compound 6 A375 (Melanoma)MTT Assay~10[2]
Compound 6 WM115 (Melanoma)MTT Assay~15[2]
Compound 6 HeLa (Cervical Cancer)MTT Assay~35[2]
IP-5 HCC1937 (Breast Cancer)MTT Assay45[3]
IP-6 HCC1937 (Breast Cancer)MTT Assay47.7[3]
IP-7 HCC1937 (Breast Cancer)MTT Assay79.6[3]
Compound 12b Hep-2 (Laryngeal Carcinoma)MTT Assay11[3]
Compound 12b HepG2 (Hepatocellular Carcinoma)MTT Assay13[3]
Compound 12b MCF-7 (Breast Cancer)MTT Assay11[3]
Compound 12b A375 (Melanoma)MTT Assay11[3]
Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
Compound 4c CLK1Kinase Assay0.7[5]
Compound 4c DYRK1AKinase Assay2.6[5]
Compound 2g PI3KαScintillation Proximity Assay0.0018[6]
Compound 12 PI3KαScintillation Proximity Assay0.0028[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the imidazo[1,2-a]pyridine scaffold and for key biological assays used to evaluate the activity of its derivatives.

Synthesis of the Imidazo[1,2-a]pyridine Scaffold

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[1] The following is a general procedure:

General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridines:

  • To a solution of acetophenone (2 mmol) at room temperature (30 °C), slowly add [Bmim]Br3 (2 mmol) with continuous stirring for 5 minutes.[7]

  • Add Na2CO3 (1.1 mmol) and the desired 2-aminopyridine (2.4 mmol) to the mixture.[7]

  • Stir the reaction mixture at room temperature for 40 minutes.[7]

  • After completion of the reaction (monitored by TLC), add 20 mL of a 1:1 mixture of ether and water.[7]

  • Separate the organic layer, and extract the aqueous layer with ether (3 x 15 mL).[7]

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired 2-phenylimidazo[1,2-a]pyridine.[7]

Note: The synthesis of the specific this compound core can be achieved by using a 2-aminopyridine precursor already containing the 3-carbonitrile group.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.[8]

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[8]

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.[8]

  • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.[8]

  • Incubate the cells for 48 hours.[2]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[2][9]

  • Remove the medium containing MTT and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO to each well to dissolve the formazan crystals.[2][8]

  • Incubate for 15-20 minutes at room temperature with gentle shaking.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in signaling pathways.

Protocol for PI3K/Akt/mTOR Pathway Analysis:

  • Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[11][12]

  • Blocking: Block the membrane with 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-mTOR, mTOR).[2][11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Signal Detection: Wash the membrane again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) kit and an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH or β-actin is typically used as a loading control.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Imidazopyridine->mTORC1

Caption: The PI3K/Akt/mTOR Signaling Pathway.

STAT3_NFkB_Pathway cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation IKK IKK Complex CytokineReceptor->IKK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB->Nucleus Translocation GeneExpression Inflammatory & Pro-survival Gene Expression Nucleus->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 Imidazopyridine->NFkB

Caption: The STAT3/NF-κB Signaling Pathway.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine -8-carbonitrile Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro KinaseAssay Kinase Inhibition Assay (IC50) InVitro->KinaseAssay CellAssay Cell-Based Assays (MTT, Apoptosis) InVitro->CellAssay Mechanism Mechanism of Action Studies CellAssay->Mechanism WesternBlot Western Blot (Signaling Pathways) Mechanism->WesternBlot LeadOpt Lead Optimization Mechanism->LeadOpt

References

Imidazo[1,2-a]pyridine-8-carbonitrile: A Scaffolding for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Potential Therapeutic Targets

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1][2][3] This bicyclic system is a key component in several marketed drugs, highlighting its therapeutic potential.[2][3] Modifications to this core, particularly the inclusion of a carbonitrile group at the 8th position, have led to the discovery of potent and selective inhibitors for a range of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridine-8-carbonitrile and its derivatives, with a focus on oncology and infectious diseases.

Oncological Targets

The imidazo[1,2-a]pyridine core is a versatile scaffold for the development of anticancer agents, with derivatives showing activity against a multitude of targets crucial for cancer cell proliferation, survival, and migration.[4][5][6]

The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in various cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.

  • PI3K/mTOR Dual Inhibitors: One derivative, compound 15a , has been identified as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and favorable pharmacokinetic properties.[7]

  • PI3Kα Selective Inhibitors: Another series of derivatives has shown potent and selective inhibition of PI3Kα, with one compound exhibiting an IC50 of 2 nM.[8] Further optimization led to the discovery of a thiazole derivative with an IC50 of 0.0028 µM for p110α, the catalytic subunit of PI3Kα.[9]

  • Akt/mTOR Inhibition: Certain imidazo[1,2-a]pyridines have been shown to reduce the phosphorylation of both Akt and mTOR, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[8] This inhibition of the PI3K/Akt/mTOR pathway has also been observed in breast cancer cells.[4][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibit Imidazopyridine->mTORC1 inhibit

Imidazo[1,2-a]pyridine inhibition of the PI3K/Akt/mTOR pathway.

Derivatives of 5,7-diarylthis compound have been designed as antitubulin agents that target the colchicine binding site.[10] One promising lead compound, 7e , demonstrated significant antiproliferative activity with IC50 values in the double-digit nanomolar range, superior to combretastatin A-4 (CA-4).[10] Immunofluorescence staining and colchicine competitive binding assays confirmed that this compound disrupts microtubule dynamics by binding to the colchicine site on tubulin.[10]

The imidazo[1,2-a]pyridine scaffold has been utilized to develop covalent inhibitors of KRAS G12C, a common oncogenic mutation.[11] Compound I-11 was identified as a potent anticancer agent in KRAS G12C-mutated NCI-H358 cells.[11] This highlights the potential of this scaffold in developing targeted covalent inhibitors for previously "undruggable" targets.[11]

The Wnt/β-catenin signaling pathway is crucial in embryonic development and its aberrant activation is linked to various cancers.[12] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1.[12] These compounds act independently of GSK-3β and have shown efficacy in a Wnt-reporter zebrafish model.[12]

Wnt_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->Target_Genes activates Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->Beta_Catenin inhibit signaling Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT, Kinase Assays) Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic nitrogen-containing ring system is a key pharmacophore in a range of therapeutic agents, demonstrating anticancer, antiviral, and central nervous system (CNS) modulating properties.[1] Understanding the structure-activity relationships (SAR) of this scaffold is paramount for the rational design and development of novel, potent, and selective drug candidates. This technical guide provides an in-depth analysis of the SAR of imidazo[1,2-a]pyridines, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in their drug discovery endeavors.

Anticancer Activity: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][3] Their mechanism of action often involves the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4][5][6][7][8]

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[5][7] Its overactivation is a common event in many human cancers, making it an attractive target for therapeutic intervention.[5][7] Several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of PI3K and/or mTOR.[5][6][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Inhibitors Imidazopyridine->PI3K Imidazopyridine->mTORC1

Figure 1: Imidazo[1,2-a]pyridines targeting the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship for Anticancer Activity:

The anticancer potency of imidazo[1,2-a]pyridines is significantly influenced by the nature and position of substituents on the heterocyclic core.

  • Position 2: Substitution at the 2-position with an aryl group, often a phenyl ring, is a common feature in many active compounds. The electronic properties of this aryl ring can modulate activity. For instance, the presence of electron-withdrawing or electron-donating groups can impact the binding affinity to target kinases.

  • Position 3: The 3-position offers a key site for modification. Introduction of various side chains at this position can lead to enhanced potency and selectivity.

  • Position 6 and 8: Modifications at these positions on the pyridine ring have also been shown to influence activity, often impacting the physicochemical properties of the molecule, such as solubility and cell permeability.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundR1 (Position 2)R2 (Position 3)R3 (Pyridine Ring)Target Cell LineIC50 (µM)Reference
12b 4-aminophenylN-(tert-butyl)amino-Hep-211[5]
HepG213[5]
MCF-711[5]
A37511[5]
Compound 8 -3-benzylimidazo[1,2-a]pyridin-2-yl2-chloro-6-methoxyquinolineHeLa0.34[9]
MDA-MB-2310.32[9]
ACHN0.39[9]
HCT-150.31[9]
Compound 12 -3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl2-chloro-6-methoxyquinolineHeLa0.35[9]
MDA-MB-2310.29[9]
ACHN0.34[9]
HCT-150.30[9]

Antiviral Activity: A Broad Spectrum of Action

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV).[8][10]

Structure-Activity Relationship for Antiviral Activity:

For antiviral activity, particularly against HCMV, the presence of a thioether side chain at the 3-position has been shown to be crucial.[10] The lipophilicity of the molecule, often expressed as logP, has been identified as a key determinant of antiviral potency.[11]

Table 2: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives against Human Cytomegalovirus (HCMV)

CompoundR (Position 3)R' (Pyridine Ring)EC50 (µM)Reference
4 -CH2S(CH2)2Ph2-Me-[10]
15 -CH2S(CH2)2Ph7-Me-[10]
21 -CH2S(CH2)2Ph6-Br, 8-Me-[10]

Note: Specific EC50 values for compounds 4, 15, and 21 were not provided in the abstract, but they were highlighted as highly active.

Central Nervous System (CNS) Activity: Modulating GABA-A Receptors

The imidazo[1,2-a]pyridine scaffold is famously represented in the CNS therapeutic area by zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia.[9] Zolpidem and other related compounds exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[9]

These compounds selectively bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to sedation and anxiolysis. The subtype selectivity of these ligands, particularly for α1-containing GABA-A receptors, is a key factor in their pharmacological profile, contributing to a more favorable side-effect profile compared to non-selective benzodiazepines.[9]

GABAA_Receptor_Modulation cluster_GABAA GABA-A Receptor GABA_site GABA Binding Site Ion_channel Chloride Ion Channel GABA_site->Ion_channel Opens BZD_site Benzodiazepine Binding Site BZD_site->GABA_site Enhances GABA Affinity Neuron Postsynaptic Neuron Ion_channel->Neuron Cl- Influx GABA GABA GABA->GABA_site Binds Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazopyridine->BZD_site Binds Hyperpolarization Hyperpolarization (Neuronal Inhibition) Neuron->Hyperpolarization

Figure 2: Allosteric modulation of the GABA-A receptor by imidazo[1,2-a]pyridines.

Structure-Activity Relationship for CNS Activity:

The affinity and selectivity of imidazo[1,2-a]pyridines for different GABA-A receptor subtypes are highly dependent on their substitution patterns.

  • Position 2: A phenyl group at this position is a common feature.

  • Position 3: The substituent at the 3-position is critical for activity and selectivity. For example, in zolpidem, the N,N-dimethylacetamide group plays a key role in its high affinity for the α1 subunit.

  • Pyridine Ring: Substitutions on the pyridine ring can also modulate affinity and pharmacokinetic properties.

Table 3: Binding Affinities of Zolpidem for GABA-A Receptor Subtypes

Receptor SubtypeKi (nM)Reference
α1β3γ241[9]
α2β1γ2760.6[9]
α3β1γ22149.5[9]
α5β1γ2> 10,000[9]

Experimental Protocols

To facilitate further research and development of imidazo[1,2-a]pyridine derivatives, this section provides detailed protocols for key in vitro assays.

Experimental_Workflow Compound Imidazo[1,2-a]pyridine Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Kinase Kinase Inhibition Assay Compound->Kinase Antiviral Antiviral Assay (e.g., Plaque Reduction) Compound->Antiviral Data IC50 / EC50 Determination Cytotoxicity->Data Kinase->Data Antiviral->Data SAR SAR Analysis Data->SAR

Figure 3: General experimental workflow for evaluating imidazo[1,2-a]pyridines.
Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Imidazo[1,2-a]pyridine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium.

  • Remove the old medium and treat the cells with various concentrations of the compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: PI3Kα Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent kinase assay measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.

Materials:

  • Purified recombinant PI3Kα enzyme

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Imidazo[1,2-a]pyridine compounds

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds.

  • Add 0.5 µL of the inhibitor or vehicle to the wells of a 384-well plate.

  • Prepare a mixture of the PI3Kα enzyme and lipid substrate in the kinase reaction buffer.

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ Reagent, incubating, then adding the Kinase Detection Reagent and measuring luminescence.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Protocol 3: Human Cytomegalovirus (HCMV) Plaque Reduction Assay

This assay is used to determine the antiviral activity of compounds by measuring the reduction in the number of viral plaques.

Materials:

  • Human fibroblast cell line (e.g., MRC-5)

  • 24-well plates

  • HCMV stock

  • Culture medium

  • Imidazo[1,2-a]pyridine compounds

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Seed human fibroblast cells in 24-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds.

  • Infect the cell monolayers with a known titer of HCMV in the presence of varying concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus).

  • After a 90-minute adsorption period, remove the virus inoculum and overlay the cells with a semi-solid overlay medium containing the respective compound concentrations.

  • Incubate the plates for 7-14 days to allow for plaque formation.

  • Fix the cells with formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of biological activity and selectivity. The SAR data and experimental protocols presented in this guide offer a solid foundation for researchers to design and evaluate novel imidazo[1,2-a]pyridine derivatives with improved potency and drug-like properties for the treatment of cancer, viral infections, and CNS disorders. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds to translate their promising in vitro activity into clinical success.

References

Imidazo[1,2-a]pyridine-8-carbonitrile: A Promising Lead for Tubulin-Targeting Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The microtubule network, a dynamic polymer of α- and β-tubulin heterodimers, is a critical component of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Its essential function in mitosis has made it a prime target for the development of anticancer agents. Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death. Among the diverse chemical scaffolds investigated as tubulin inhibitors, the imidazo[1,2-a]pyridine core has emerged as a promising pharmacophore. This technical guide focuses on imidazo[1,2-a]pyridine-8-carbonitrile derivatives, which have demonstrated potent tubulin polymerization inhibitory activity and significant cytotoxicity against various cancer cell lines. These compounds are emerging as a compelling new class of colchicine-site binding agents with the potential for further development as clinical cancer therapeutics.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of a series of 5,7-diarylthis compound derivatives. The data highlights their potent anti-proliferative effects against a panel of human cancer cell lines and their direct inhibitory effect on tubulin polymerization.

Table 1: Cytotoxicity (IC50, µM) of 5,7-diarylthis compound Derivatives against Human Cancer Cell Lines [1]

CompoundHT-29 (Colon)H460 (Lung)A549 (Lung)MKN-45 (Gastric)SMMC-7721 (Hepatoma)
7e 0.010.020.010.013.2
7f 0.050.060.040.031.8
7h 0.030.040.030.022.5
7i 0.060.080.050.042.1
7j 0.020.030.020.012.8
7m 0.040.050.030.021.5
CA-4 *0.0030.0040.0020.0010.005

*CA-4 (Combretastatin A-4) is a known potent tubulin inhibitor used as a reference compound.

Table 2: Inhibition of Tubulin Polymerization by Selected this compound Derivatives [1]

CompoundIC50 (µM)
7e 1.2
7f 1.5
7h 1.3
CA-4 *1.1

*CA-4 (Combretastatin A-4) is a known potent tubulin inhibitor used as a reference compound.

Mechanism of Action: Signaling Pathway

This compound derivatives exert their anticancer effects by directly interfering with microtubule dynamics. Molecular docking studies have shown that these compounds bind to the colchicine-binding site on β-tubulin.[2] This binding event inhibits the polymerization of tubulin heterodimers into microtubules, leading to a cascade of cellular events culminating in apoptosis.

Tubulin_Inhibitor_Signaling_Pathway Signaling Pathway of this compound A This compound B Binds to Colchicine Site on β-Tubulin A->B Interaction C Inhibition of Tubulin Polymerization B->C Leads to D Disruption of Microtubule Dynamics C->D Results in E Mitotic Spindle Malformation D->E Causes F G2/M Phase Cell Cycle Arrest E->F Induces G Activation of Apoptotic Pathways F->G Triggers H Apoptosis (Cell Death) G->H Culminates in

Signaling Pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound derivatives as tubulin inhibitors are provided below.

Synthesis of 5,7-diaryl-imidazo[1,2-a]pyridine-8-carbonitriles

The synthesis of the target compounds is typically achieved through a multi-step process. A general synthetic route is outlined below.

Synthesis_Workflow General Synthesis Workflow A 2-Amino-Pyridine Derivative C Cyclization A->C B α-Bromoacetophenone B->C D Imidazo[1,2-a]pyridine Core C->D E Halogenation D->E F Halogenated Intermediate E->F G Suzuki Coupling F->G I Final Product: 5,7-diaryl-imidazo[1,2-a]pyridine -8-carbonitrile G->I H Aryl Boronic Acid H->G

General Synthesis Workflow.

A detailed, step-by-step synthesis protocol can be found in the supplementary information of the cited literature.[1]

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro. The increase in fluorescence of a reporter dye, such as DAPI, upon binding to polymerized microtubules is monitored over time.[3][4][5][6][7]

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (this compound derivative)

  • Reference inhibitor (e.g., Combretastatin A-4)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing general tubulin buffer, GTP, glycerol, and the fluorescent reporter on ice.

  • Add serial dilutions of the test compound and reference inhibitor to the wells of a 96-well plate.

  • Add the tubulin solution to the reaction mixture.

  • Dispense the final reaction mixture containing tubulin into the wells of the pre-warmed 96-well plate containing the compounds.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) at regular intervals (e.g., every 1 minute) for a specified duration (e.g., 60 minutes).

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Tubulin_Polymerization_Assay_Workflow Tubulin Polymerization Assay Workflow A Prepare Reagents on Ice (Buffer, GTP, Glycerol, DAPI) C Add Tubulin to Reaction Mixture A->C B Add Compound Dilutions to 96-well Plate D Dispense Reaction Mix into Plate B->D C->D E Incubate at 37°C in Fluorescence Reader D->E F Measure Fluorescence over Time E->F G Plot Polymerization Curves F->G H Calculate IC50 Values G->H

Tubulin Polymerization Assay Workflow.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound (e.g., 72h) A->B C Add MTT Solution (2-4h incubation) B->C D Remove Medium and Add Solubilizing Agent C->D E Measure Absorbance at 570 nm D->E F Calculate Cell Viability E->F G Determine IC50 Value F->G

MTT Cytotoxicity Assay Workflow.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][11][12][13]

Materials:

  • Cancer cell lines

  • Test compound (this compound derivative)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.

  • An accumulation of cells in the G2/M phase is indicative of tubulin-targeting agents.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Fix with Cold 70% Ethanol B->C D Wash to Remove Ethanol C->D E Stain with Propidium Iodide and RNase A D->E F Analyze by Flow Cytometry E->F G Quantify Cell Cycle Distribution F->G

Cell Cycle Analysis Workflow.

Conclusion and Future Directions

The this compound scaffold represents a highly promising lead for the development of novel tubulin-targeting anticancer agents. The presented data demonstrates that derivatives of this core structure exhibit potent inhibition of tubulin polymerization and significant cytotoxicity against a range of cancer cell lines, operating through the well-validated mechanism of mitotic arrest leading to apoptosis. The detailed experimental protocols provided herein offer a robust framework for the further investigation and optimization of these compounds. Future research should focus on refining the structure-activity relationships to enhance potency and selectivity, as well as evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising candidates. The unique chemical space occupied by these compounds offers a valuable opportunity to develop next-generation microtubule inhibitors for cancer therapy.

References

In-Depth Technical Guide: Anticancer Potential of Novel Imidazo[1,2-a]pyridine-8-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer potential of novel Imidazo[1,2-a]pyridine-8-carbonitrile analogs. It covers their synthesis, cytotoxic activity against various cancer cell lines, and the underlying molecular mechanisms of action, with a focus on key signaling pathways.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Modifications to the core imidazo[1,2-a]pyridine scaffold have led to the development of potent agents with anticancer properties.[1][2] This guide focuses specifically on analogs featuring a carbonitrile group at the 8th position of the imidazo[1,2-a]pyridine ring system, exploring their potential as a promising avenue for the development of novel cancer therapeutics. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of critical oncogenic signaling pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[3][4][5]

Data Presentation: Cytotoxic Activity

The anticancer efficacy of novel this compound analogs and related derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the tables below.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
Compound 6 A375 (Melanoma)9.7[3]
WM115 (Melanoma)12.3[3]
HeLa (Cervical)15.8[3]
Compound IP-5 HCC1937 (Breast)45[4][6]
Compound IP-6 HCC1937 (Breast)47.7[4][6]
Compound IP-7 HCC1937 (Breast)79.6[4][6]
Imidazo[1,2-a]pyrimidine Derivatives
Compound 3d MCF-7 (Breast)43.4[7][8]
MDA-MB-231 (Breast)35.9[7][8]
Compound 4d MCF-7 (Breast)39.0[7][8]
MDA-MB-231 (Breast)35.1[7][8]
2,3-Disubstituted Imidazo[1,2-a]pyridine Derivatives
Compound HB9 A549 (Lung)50.56[1]
Compound HB10 HepG2 (Liver)51.52[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Analogs

A general and efficient method for the synthesis of 2-aryl-imidazo[1,2-a]pyridine-8-carbonitriles involves a one-pot, three-component reaction.[9][10][11]

Procedure:

  • To a solution of 2-amino-3-cyanopyridine (1 mmol) and an appropriate α-bromoacetophenone (1.2 mmol) in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base (e.g., K2CO3 or Et3N).

  • The reaction mixture is then heated under reflux for a specified period (typically 4-12 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-aryl-imidazo[1,2-a]pyridine-8-carbonitrile.

A prominent and versatile method for the synthesis of substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction .[12][13][14] This multicomponent reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide.

General GBB Reaction Protocol:

  • In a suitable solvent (e.g., methanol, ethanol), dissolve the 2-aminopyridine derivative (1 equivalent), the aldehyde (1 equivalent), and the isocyanide (1.1 equivalents).

  • A catalytic amount of a Lewis acid (e.g., Sc(OTf)3, Yb(OTf)3) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the mixture.[13]

  • The reaction is typically stirred at room temperature or heated, with progress monitored by TLC.

  • Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analogs for 24, 48, or 72 hours.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Protocol:

  • Treat cells with the test compounds for the desired time.

  • Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Cell cycle distribution is analyzed by staining the cellular DNA with propidium iodide (PI) followed by flow cytometry.

Protocol:

  • After treatment with the compounds, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, β-catenin, cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound analogs exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Aberrant activation of this pathway is a common feature in many cancers. Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit this pathway.[3][15]

  • Experimental Workflow for PI3K/Akt/mTOR Pathway Analysis

experimental_workflow_pi3k start Cancer Cell Culture treatment Treatment with Imidazo[1,2-a]pyridine- 8-carbonitrile Analogs start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, Akt, p-mTOR, mTOR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Data Analysis: Quantification of Protein Levels detection->analysis pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine- 8-carbonitrile Analog Inhibitor->PI3K Inhibits wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex_off Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin DestructionComplex_off->beta_catenin_off Phosphorylates Proteasome Proteasomal Degradation beta_catenin_off->Proteasome Leads to Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Activates DestructionComplex_on Destruction Complex Inactivated Dsh->DestructionComplex_on Inactivates beta_catenin_on β-catenin (stabilized) beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Translocates to Nucleus TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Inhibitor Imidazo[1,2-a]pyridine- 8-carbonitrile Analog Inhibitor->beta_catenin_on Promotes Degradation apoptosis_workflow start Cancer Cell Treatment with This compound Analogs flow_cytometry Apoptosis Analysis (Annexin V/PI Staining) start->flow_cytometry western_blot Western Blot Analysis start->western_blot result Quantification of Apoptosis flow_cytometry->result proteins Detection of Apoptotic Markers: - Cleaved Caspase-3, -8, -9 - Cleaved PARP - Bax/Bcl-2 ratio western_blot->proteins proteins->result

References

In Silico Prediction of Imidazo[1,2-a]pyridine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to predict the biological activity of Imidazo[1,2-a]pyridine derivatives, with a particular focus on their role as anticancer agents targeting the PI3K/Akt/mTOR signaling pathway. This document outlines common in silico techniques, presents collated bioactivity data, and provides detailed experimental protocols to aid researchers in the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction to Imidazo[1,2-a]pyridines

The Imidazo[1,2-a]pyridine scaffold is a nitrogen-fused heterocyclic system of significant interest in medicinal chemistry.[1][2] Derivatives of this core structure have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3] Their versatility and drug-like characteristics have made them a focal point for the development of novel therapeutic agents. A particularly promising area of research is their activity as inhibitors of key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][4]

The PI3K/Akt/mTOR Signaling Pathway: A Key Anticancer Target

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[5] Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, particularly the PI3Kα isoform, thereby blocking the downstream signaling cascade and inducing anticancer effects such as cell cycle arrest and apoptosis.[4][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (e.g., p53, p21, Caspases) Akt->Downstream Regulates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellPro Cell Proliferation, Growth, Survival mTORC1->CellPro Promotes Downstream->CellPro Inhibits Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Bioactivity Data

While specific bioactivity data for Imidazo[1,2-a]pyridine-8-carbonitrile is not extensively reported in publicly available literature, numerous studies have quantified the anticancer and enzyme inhibitory activities of closely related derivatives. The following tables summarize representative data for Imidazo[1,2-a]pyridine compounds, primarily focusing on their efficacy as PI3Kα inhibitors and their cytotoxic effects on various cancer cell lines.

Table 1: PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDModification on Imidazo[1,2-a]pyridine CorePI3Kα IC50 (nM)Reference
Compound A Thiazole group substituent0.28[4]
Compound B 1,2,4-oxadiazole group substituent2[4]
Compound C Phenylsulfonamide at 8-position150[8]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5 A375 (Melanoma)9.7 - 44.6[4][7]
Compound 6 A375 (Melanoma)<12[4][7]
Compound 7 A375 (Melanoma)9.7 - 44.6[4][7]
Compound 6 WM115 (Melanoma)<12[4][7]
Compound 6 HeLa (Cervical Cancer)<12[4][7]
12b Hep-2 (Laryngeal Cancer)11[9][10]
12b HepG2 (Liver Cancer)13[9][10]
12b MCF-7 (Breast Cancer)11[9][10]
12b A375 (Melanoma)11[9][10]
IP-5 HCC1937 (Breast Cancer)45[2]
IP-6 HCC1937 (Breast Cancer)47.7[2]

In Silico Prediction Methodologies: A Workflow

The prediction of bioactivity for novel Imidazo[1,2-a]pyridine derivatives heavily relies on a synergistic application of various computational techniques. A general workflow is depicted below, followed by detailed protocols for each key stage.

In_Silico_Workflow Start Start: Define Biological Target (e.g., PI3Kα) Data Data Collection: - Known Active Ligands - Target 3D Structure (PDB) Start->Data QSAR 3D-QSAR Modeling Data->QSAR Pharm Pharmacophore Modeling Data->Pharm Docking Molecular Docking Data->Docking VS Virtual Screening of Compound Libraries QSAR->VS Predicts Activity Pharm->VS Generates 3D Query Docking->VS Predicts Binding Pose HitID Hit Identification & Prioritization VS->HitID MD Molecular Dynamics Simulations HitID->MD Validate Stability ADMET ADMET Prediction HitID->ADMET Assess Drug-likeness End Lead Optimization & Experimental Validation MD->End ADMET->End

General In Silico Bioactivity Prediction Workflow.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR studies are instrumental in understanding the relationship between the structural features of Imidazo[1,2-a]pyridine derivatives and their biological activity. These models provide predictive equations and visual representations (contour maps) that guide the design of more potent compounds.[11][12]

Experimental Protocol:

  • Data Set Preparation:

    • Compile a dataset of Imidazo[1,2-a]pyridine derivatives with experimentally determined biological activities (e.g., IC50 values), converting them to a consistent logarithmic scale (pIC50).

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.[3]

    • The selection of the test set should ensure that the range of biological activities is well-represented.

  • Molecular Modeling and Alignment:

    • Generate 3D structures of all compounds using molecular modeling software (e.g., SYBYL, Discovery Studio).

    • Perform energy minimization of each structure using a suitable force field (e.g., Tripos).

    • Align the molecules in the dataset. This is a critical step and can be done based on a common scaffold (rigid alignment) or by considering conformational flexibility.

  • Generation of 3D-QSAR Models (CoMFA and CoMSIA):

    • CoMFA (Comparative Molecular Field Analysis):

      • Place the aligned molecules in a 3D grid.

      • At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (e.g., an sp3 carbon with a +1 charge) and each molecule.[13]

      • These calculated energy values serve as the independent variables.

    • CoMSIA (Comparative Molecular Similarity Indices Analysis):

      • In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[3]

      • This provides a more comprehensive description of the molecular properties influencing activity.

  • Statistical Analysis and Validation:

    • Use Partial Least Squares (PLS) regression to correlate the calculated fields (independent variables) with the biological activity (dependent variable).

    • Internal Validation: Perform Leave-One-Out (LOO) cross-validation to assess the predictive power of the model, yielding a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.[3]

    • External Validation: Use the test set to evaluate the model's ability to predict the activity of compounds not included in the training set. Calculate the predictive correlation coefficient (r²_pred).

    • Generate contour maps to visualize the favorable and unfavorable regions for each field around the aligned molecules, providing a visual guide for structural modifications.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are crucial for a molecule's interaction with a specific biological target.[14][15]

Experimental Protocol:

  • Model Generation (Ligand-Based or Structure-Based):

    • Ligand-Based:

      • Select a set of structurally diverse and highly active Imidazo[1,2-a]pyridine derivatives.

      • Generate multiple conformations for each ligand.

      • Use software (e.g., LigandScout, Discovery Studio, MOE) to identify common chemical features and their spatial relationships among the active compounds.[8] The software will generate several pharmacophore hypotheses.

    • Structure-Based:

      • Utilize the 3D structure of the target protein (e.g., PI3Kα from the Protein Data Bank).

      • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the protein's active site and a co-crystallized ligand or by identifying key interaction points within the active site.[14]

  • Model Validation:

    • Validate the generated pharmacophore model using a test set of known active and inactive compounds.

    • A good model should be able to identify the active compounds while rejecting the inactive ones.

    • Statistical metrics such as enrichment factor, goodness of hit score, and ROC curve analysis can be used for validation.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL).

    • The screening process identifies molecules from the database that match the pharmacophore's features and spatial constraints.

    • The resulting "hits" are potential candidates for further investigation.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This technique is crucial for understanding the binding mode of Imidazo[1,2-a]pyridine derivatives within the active site of their target (e.g., PI3Kα) and for prioritizing compounds from virtual screening.

Experimental Protocol:

  • Preparation of Receptor and Ligand:

    • Receptor:

      • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

      • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand:

      • Generate the 3D structure of the Imidazo[1,2-a]pyridine derivative.

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

    • Use docking software (e.g., AutoDock, Glide, DOCK) to perform the docking simulation.

    • The software will generate multiple possible binding poses (orientations and conformations) of the ligand within the active site.

  • Scoring and Analysis:

    • The docking program will calculate a docking score for each pose, which is an estimate of the binding affinity (e.g., in kcal/mol). Lower scores generally indicate better binding.

    • Analyze the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.

    • This analysis provides insights into the structural basis of the ligand's activity and can guide further optimization.

Conclusion

The in silico prediction of bioactivity for Imidazo[1,2-a]pyridine derivatives is a powerful, multi-faceted approach that significantly accelerates the drug discovery process. By integrating techniques such as 3D-QSAR, pharmacophore modeling, and molecular docking, researchers can rationally design novel compounds with enhanced potency and selectivity. The continued application of these computational methods to the Imidazo[1,2-a]pyridine scaffold, particularly in the context of inhibiting the PI3K/Akt/mTOR pathway, holds great promise for the development of next-generation anticancer therapeutics. This guide provides a foundational framework of the methodologies involved, intended to support and guide further research in this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives, a class of compounds with significant potential in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2][3][4] The introduction of diaryl substitutions at the 5 and 7 positions, along with a carbonitrile group at the 8-position, offers a versatile platform for developing novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

The synthetic strategy outlined here is based on a one-pot, three-component Groebke–Blackburn–Bienaymé reaction (GBBR), which is an efficient and atom-economical method for constructing the imidazo[1,2-a]pyridine core.[5][6][7][8][9][10] This approach allows for the rapid generation of a library of diverse analogs by varying the starting materials.

Biological Significance and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Of particular interest is the role of these compounds in modulating key signaling pathways implicated in cancer and inflammation, such as the STAT3 and NF-κB pathways.

The transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) are central regulators of cellular processes including proliferation, survival, and inflammation.[11][12] Aberrant activation of these pathways is a hallmark of many cancers and chronic inflammatory diseases. The NF-κB pathway, when activated by pro-inflammatory stimuli, leads to the transcription of genes encoding cytokines like IL-6, which in turn can activate the JAK-STAT3 pathway.[13] This crosstalk between NF-κB and STAT3 creates a positive feedback loop that promotes a pro-tumorigenic and pro-inflammatory microenvironment.[11][12][13] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit these pathways, leading to a reduction in the expression of downstream targets like iNOS and COX-2, which are key mediators of inflammation.[14]

Below is a diagram illustrating the simplified, interconnected STAT3 and NF-κB signaling pathways, which are potential targets for 5,7-diarylthis compound derivatives.

G STAT3 and NF-κB Signaling Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IL-6 IL-6 JAK JAK IL-6->JAK activates IKK IKK IκB IκB IKK->IκB phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) releases NF-κB_nuc NF-κB NF-κB (p50/p65)->NF-κB_nuc translocates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3-P STAT3-P STAT3->STAT3-P STAT3-P_nuc STAT3-P Dimer STAT3-P->STAT3-P_nuc dimerizes & translocates Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription induces STAT3-P_nuc->Gene Transcription induces Gene Transcription->IL-6 expresses iNOS, COX-2, etc. iNOS, COX-2, etc. Gene Transcription->iNOS, COX-2, etc. expresses

Caption: Simplified diagram of the interconnected STAT3 and NF-κB signaling pathways.

Experimental Protocol: Groebke–Blackburn–Bienaymé Reaction

This protocol describes a one-pot, three-component reaction for the synthesis of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitriles.

Materials
  • Substituted 2-amino-4,6-diarylpyridine-3-carbonitrile (1.0 equiv)

  • Aromatic aldehyde (1.1 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.2 equiv)

  • Catalyst (e.g., Sc(OTf)₃, ZrCl₄, or NH₄Cl) (10-20 mol%)

  • Solvent (e.g., Methanol, Ethanol, or a green solvent like eucalyptol)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a round-bottom flask, add the substituted 2-amino-4,6-diarylpyridine-3-carbonitrile (1.0 equiv), the aromatic aldehyde (1.1 equiv), the chosen solvent, and the catalyst (10-20 mol%).

  • Addition of Isocyanide: Stir the mixture at room temperature and add the isocyanide (1.2 equiv) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to 24 hours.

  • Work-up: Upon completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5,7-diarylthis compound derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The workflow for this synthetic protocol is illustrated in the diagram below.

G Synthetic Workflow start Start reactants Combine Reactants: - 2-amino-4,6-diarylpyridine-3-carbonitrile - Aromatic aldehyde - Solvent - Catalyst start->reactants add_isocyanide Add Isocyanide reactants->add_isocyanide reaction Stir at RT or Reflux (Monitor by TLC) add_isocyanide->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: General workflow for the synthesis of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitriles.

Data Presentation

The following tables summarize representative data for the synthesis of imidazo[1,2-a]pyridine derivatives using the Groebke–Blackburn–Bienaymé reaction. While specific data for 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitriles is limited in the literature, the presented data for analogous structures demonstrates the feasibility and versatility of this synthetic approach.

Table 1: Substrate Scope and Yields for the Synthesis of Imidazo[1,2-a]pyridine Derivatives
Entry2-Aminopyridine DerivativeAldehydeIsocyanideCatalystYield (%)
12-Amino-5-chloropyridineFurfuralCyclohexyl isocyanidePhenylboronic acid86
22-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanidePhenylboronic acid67
32-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl69
42-Aminopyridine2-AzidobenzaldehydeCyclohexyl isocyanideNH₄Cl61
52-AminopyridineBenzaldehydeCyclohexyl isocyanideNone (in DES)87

Data adapted from analogous syntheses reported in the literature.[6][8][15]

Table 2: Representative ¹H and ¹³C NMR Data for an Imidazo[1,2-a]pyridine-6-carbonitrile Derivative

The following data is for a structurally related compound, 3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile.[8]

¹H NMR (500 MHz, CDCl₃) δ (ppm) ¹³C NMR (126 MHz, CDCl₃) δ (ppm)
8.39 (s, 1H), 7.48–7.44 (m, 2H), 7.12 (d, J = 9.2 Hz, 1H), 6.85 (s, 1H), 6.49–6.48 (m, 1H), 3.58 (s, 1H), 2.90 (t, J = 10.3 Hz, 2H), 1.81 (d, J = 11.5 Hz, 3H), 1.68 (d, J = 9.0 Hz, 3H), 1.57–1.56 (m, 2H), 1.26–1.11 (m, 9H)Representative shifts for the imidazo[1,2-a]pyridine core are typically observed in the range of 110-150 ppm.

Note: The specific chemical shifts for 5,7-diarylthis compound will vary depending on the nature of the aryl substituents.

Conclusion

The synthetic protocol detailed in this document, based on the Groebke–Blackburn–Bienaymé multicomponent reaction, provides an efficient and versatile method for the preparation of 5,7-diarylthis compound derivatives. These compounds are of significant interest for drug discovery and development due to their potential to modulate key signaling pathways involved in cancer and inflammation. The provided data and diagrams offer a comprehensive guide for researchers to synthesize and explore the therapeutic potential of this promising class of molecules.

References

Application Notes and Protocols: One-Pot Synthesis of Triarylimidazo[1,2-a]pyridine-8-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the one-pot synthesis of 2,5,7-triarylimidazo[1,2-a]pyridine-8-carbonitriles, a class of compounds with significant potential in anticancer drug discovery. Detailed experimental protocols for a solvent-free, ferric chloride-catalyzed reaction are presented, along with quantitative data for a range of synthesized analogues. Furthermore, application notes discuss the anticancer activity of this scaffold, highlighting its putative mechanism of action through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Application Notes

Anticancer Potential and Mechanism of Action

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1][2] Specifically, novel 2,5,7-triarylimidazo[1,2-a]pyridine-8-carbonitriles have been synthesized and evaluated for their in-vitro anticancer activity against various human cancer cell lines, including those of the lung (A549), colon (HCT-116, SW-620), and pancreas (MIAPACA).[1][3]

While the precise molecular targets of the triarylimidazo[1,2-a]pyridine-8-carbonitrile series are an active area of investigation, the broader class of imidazo[1,2-a]pyridines has been shown to exert anticancer effects through the modulation of critical cellular signaling pathways. A prominent mechanism is the inhibition of the PI3K/AKT/mTOR signaling cascade .[4][5][6][7][8] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, survival, and metabolism. By inhibiting key kinases such as PI3K, AKT, and mTOR, these compounds can effectively halt the cell cycle and induce programmed cell death (apoptosis).[4][5][6][7][9]

Studies on related imidazo[1,2-a]pyridine derivatives have demonstrated the induction of apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[10][11] This is often accompanied by the modulation of key apoptosis-regulating proteins, such as the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax, as well as the activation of effector caspases.[10][11] The demonstrated cytotoxicity against various cancer cell lines positions these compounds as valuable leads for the development of novel targeted cancer therapeutics.

Experimental Protocols

General Protocol for the One-Pot, Solvent-Free Synthesis of 2,5,7-Triarylimidazo[1,2-a]pyridine-8-carbonitriles

This protocol outlines an efficient, atom-economical, and environmentally benign one-pot synthesis of 2,5,7-triarylimidazo[1,2-a]pyridine-8-carbonitriles. The reaction proceeds from readily available 2-amino-4,6-diarylpyridine-3-carbonitriles and substituted nitrostyrenes, catalyzed by ferric chloride (FeCl₃) under solvent-free conditions.[1][3]

Materials:

  • 2-Amino-4,6-diarylpyridine-3-carbonitrile (1.0 equivalent)

  • Substituted β-nitrostyrene (1.0 equivalent)

  • Anhydrous Ferric Chloride (FeCl₃) (20 mol%)

  • Silica gel (for column chromatography)

  • Ethyl acetate (analytical grade)

  • n-Hexane (analytical grade)

Equipment:

  • Round-bottom flask (10 mL or 25 mL)

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add the 2-amino-4,6-diarylpyridine-3-carbonitrile (1.0 eq), the corresponding substituted nitrostyrene (1.0 eq), and ferric chloride (0.20 eq).

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction's progress using thin-layer chromatography (eluent: ethyl acetate/hexane).

  • The reaction is typically complete within 30 minutes.[3]

  • Upon completion, the crude reaction mixture is directly purified by column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in hexane to isolate the pure product.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,5,7-triarylthis compound.

Data Presentation

The described one-pot synthesis is versatile and has been employed to generate a library of 2,5,7-triarylimidazo[1,2-a]pyridine-8-carbonitriles with varying aryl substituents. The yields of this efficient protocol are generally high, as summarized in the table below.

Compound IDAr¹ SubstituentAr² SubstituentAr³ SubstituentYield (%)
1 PhenylPhenylPhenyl85
2 Phenyl4-ChlorophenylPhenyl82
3 Phenyl4-FluorophenylPhenyl88
4 Phenyl4-MethylphenylPhenyl80
5 Phenyl4-MethoxyphenylPhenyl78
6 4-ChlorophenylPhenylPhenyl84
7 4-Chlorophenyl4-ChlorophenylPhenyl81
8 4-Chlorophenyl4-FluorophenylPhenyl86
9 4-MethoxyphenylPhenylPhenyl75
10 4-Methoxyphenyl4-ChlorophenylPhenyl72

This table presents a selection of reported yields and is intended to be representative of the efficiency of the synthetic protocol.

Visualizations

Experimental Workflow Diagram

experimental_workflow Workflow for One-Pot Synthesis cluster_materials Starting Materials cluster_reaction Reaction cluster_purification Purification and Product start1 2-Amino-4,6-diaryl- pyridine-3-carbonitrile reaction One-Pot Reaction (Solvent-Free, RT, 30 min) start1->reaction start2 Substituted Nitrostyrene start2->reaction catalyst FeCl₃ catalyst->reaction purification Column Chromatography (Silica Gel) reaction->purification product Pure Triarylimidazo[1,2-a]- pyridine-8-carbonitrile purification->product

Caption: A schematic overview of the one-pot synthesis protocol.

Proposed Signaling Pathway Inhibition Diagram

signaling_pathway Proposed Anticancer Mechanism via PI3K/AKT/mTOR Inhibition cluster_pathway Signaling Cascade cluster_outcomes Cellular Outcomes inhibitor Triarylimidazo[1,2-a]pyridine- 8-carbonitrile PI3K PI3K inhibitor->PI3K AKT AKT inhibitor->AKT mTOR mTOR inhibitor->mTOR PI3K->AKT AKT->mTOR proliferation Cell Proliferation & Survival mTOR->proliferation apoptosis Apoptosis mTOR->apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridines.

References

Application Notes and Protocols: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The copper-catalyzed methods highlighted herein offer efficient and versatile routes to a wide array of these valuable scaffolds. Imidazo[1,2-a]pyridines are recognized as privileged structures in medicinal chemistry, forming the core of several commercial drugs such as Zolpidem, Alpidem, and Olprinone.[1][2][3] Their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3]

Overview of Synthetic Strategies

Copper catalysis has emerged as a powerful tool for the synthesis of Imidazo[1,2-a]pyridines, enabling the construction of this bicyclic system through various pathways. These methods are often characterized by their operational simplicity, functional group tolerance, and adherence to principles of green chemistry.[4] Key strategies include:

  • Three-Component Reactions: These reactions offer a highly efficient approach to molecular complexity by combining three starting materials in a single step. A common example involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by a copper salt.[5][6]

  • Cyclization of 2-Aminopyridines with Carbonyl Compounds: The reaction of 2-aminopyridines with α-haloketones is a classical method. More advanced copper-catalyzed protocols utilize acetophenones or other ketone derivatives.[1][7]

  • Reactions involving Nitroolefins: Copper(I) catalysts can effectively mediate the reaction between aminopyridines and nitroolefins, using air as a green oxidant, to furnish functionalized Imidazo[1,2-a]pyridines.[4][8]

  • Aerobic Oxidative Coupling: These methods often utilize air or molecular oxygen as the terminal oxidant, representing an environmentally benign approach. For instance, the coupling of ketoxime acetates with pyridines can be achieved using a copper(I) catalyst under aerobic conditions.[7]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various copper-catalyzed synthetic protocols for Imidazo[1,2-a]pyridine derivatives, allowing for easy comparison of reaction conditions and efficiencies.

Table 1: Three-Component Synthesis of Imidazo[1,2-a]pyridines

Catalyst SystemStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
CuI / NaHSO₄·SiO₂2-Aminopyridine, Aldehyde, Terminal AlkyneTolueneRefluxN/AHigh to Excellent[7]
CuSO₄·5H₂O / Sodium Ascorbate2-Aminopyridine, Aldehyde, PhenylacetyleneWater (SDS micelles)506-16Good to Excellent[6]
Cu(OAc)₂·H₂O2-Aminopyridine, Benzaldehyde, PropiolateN/AN/AN/AExcellent[9]
CuI2-Aminopyridine, Sulfonyl Azide, Terminal YnoneN/AN/AN/AModerate to Excellent[10]

Table 2: Synthesis from 2-Aminopyridines and Other Reactants

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
CuBrAminopyridine, NitroolefinDMF80N/AUp to 90[4]
CuI2-Aminopyridine, AcetophenoneN/AN/AN/AHigh[7]
Copper Silicate2-Aminopyridine, Phenacyl BromideN/AN/AShortHigh[1]
CuIPyridine, Ketoxime AcetateN/AN/AN/AHigh[7]

Experimental Protocols

The following are detailed methodologies for key copper-catalyzed reactions for the synthesis of Imidazo[1,2-a]pyridine derivatives.

Protocol 1: Copper(I)-Catalyzed Three-Component Synthesis from an Aldehyde, 2-Aminopyridine, and a Terminal Alkyne

This protocol is based on the efficient domino A³-coupling reaction.[6]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (10 mol%)

  • Sodium ascorbate (20 mol%)

  • Sodium dodecyl sulfate (SDS) (10 mol%)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL round-bottom flask, add SDS (10 mol%) and deionized water (2 mL). Stir the solution vigorously for 5 minutes to form micelles.

  • Add the 2-aminopyridine derivative (1.0 mmol), aldehyde derivative (1.0 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) to the reaction mixture.

  • Add the terminal alkyne (1.2 mmol) to the flask.

  • Stir the reaction mixture at 50 °C for 6–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (5.0 mL) and extract with ethyl acetate (2 x 10 mL).

  • Wash the combined organic layers with water (2 x 10 mL) and then with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Imidazo[1,2-a]pyridine derivative.

Protocol 2: Copper(I)-Catalyzed Synthesis from a 2-Aminopyridine and a Nitroolefin using Air as an Oxidant

This protocol outlines a green and efficient method for the synthesis of functionalized Imidazo[1,2-a]pyridines.[4][8]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Nitroolefin derivative (1.2 mmol)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Dimethylformamide (DMF) (2 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a sealed tube, add the 2-aminopyridine derivative (1.0 mmol), nitroolefin derivative (1.2 mmol), and CuBr (10 mol%).

  • Add DMF (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 80 °C in an oil bath for the required time (monitor by TLC). The reaction is carried out in the presence of air, which serves as the oxidant.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure Imidazo[1,2-a]pyridine product.

Visualizations

The following diagrams illustrate the key aspects of the synthesis and application of Imidazo[1,2-a]pyridine derivatives.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation /nAddition Condensation /nAddition 2-Aminopyridine->Condensation /nAddition Carbonyl Compound / Alkyne Carbonyl Compound / Alkyne Carbonyl Compound / Alkyne->Condensation /nAddition Cu(I) / Cu(II) Species Cu(I) / Cu(II) Species Cu(I) / Cu(II) Species->Condensation /nAddition Catalyzes Condensation /\nAddition Condensation / Addition Intramolecular\nCyclization Intramolecular Cyclization Oxidation /\nAromatization Oxidation / Aromatization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine IntramolecularnCyclization IntramolecularnCyclization Condensation /nAddition->IntramolecularnCyclization Oxidation /nAromatization Oxidation /nAromatization IntramolecularnCyclization->Oxidation /nAromatization Oxidation /nAromatization->Imidazo[1,2-a]pyridine

Caption: Generalized reaction mechanism for copper-catalyzed synthesis.

G Reactants Reactants & Catalyst (e.g., 2-Aminopyridine, Aldehyde, CuSO4, NaAsc, SDS) Solvent Add Solvent (e.g., Water) Reactants->Solvent Reaction Reaction Setup (Heating & Stirring) Solvent->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Upon Completion Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Pure Imidazo[1,2-a]pyridine Derivative Purification->Product G cluster_targets Therapeutic Targets Core Imidazo[1,2-a]pyridine Scaffold Leads Lead Compound Identification Core->Leads Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Anti-inflammatory Anti-inflammatory Core->Anti-inflammatory Antituberculosis Antituberculosis Core->Antituberculosis Optimization Lead Optimization (SAR Studies) Leads->Optimization Preclinical Preclinical Development Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Marketed Drug (e.g., Zolpidem) Clinical->Drug

References

Application Note: Purification of Imidazo[1,2-a]pyridine-8-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in drug discovery due to their diverse pharmacological activities. This application note provides a detailed protocol for the purification of Imidazo[1,2-a]pyridine-8-carbonitrile, a key intermediate for the synthesis of various bioactive molecules, using column chromatography. The described methodology ensures high purity of the final compound, which is crucial for subsequent biological assays and drug development studies.

Introduction

Imidazo[1,2-a]pyridines are recognized as a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. Specifically, derivatives of Imidazo[1,2-a]pyridine have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway that is often dysregulated in cancer. The 8-carbonitrile functional group serves as a versatile handle for further chemical modifications to explore the structure-activity relationship (SAR) of this class of compounds.

Given the importance of compound purity in drug discovery, a robust purification method is essential. Column chromatography is a widely used and effective technique for the purification of organic compounds. This document outlines a detailed protocol for the purification of this compound from a crude reaction mixture.

Application: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been shown to be effective inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy. This compound can serve as a key building block for the synthesis of potent and selective PI3K/mTOR dual inhibitors. The high purity of this starting material is critical for the synthesis of drug candidates and for obtaining reliable biological data.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth Promotes 4E-BP1->Cell_Growth Promotes (by releasing eIF4E) This compound\nDerivative This compound Derivative This compound\nDerivative->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.

Experimental Protocol

This protocol is based on established methods for the purification of analogous imidazo[1,2-a]pyridine derivatives.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes

  • Standard laboratory glassware

Column Chromatography Procedure

Purification_Workflow A 1. Slurry Preparation (Silica gel in Hexane) B 2. Column Packing A->B C 3. Sample Loading (Crude product adsorbed onto silica gel) B->C D 4. Elution (Hexane:Ethyl Acetate gradient) C->D E 5. Fraction Collection D->E F 6. TLC Analysis of Fractions E->F G 7. Pooling of Pure Fractions F->G Identify pure fractions H 8. Solvent Evaporation (Rotary Evaporator) G->H I 9. Pure this compound H->I

Caption: Experimental workflow for the purification of this compound.

  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude material.

  • Packing the Column: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin the elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity by adding ethyl acetate. A common starting gradient is a 9:1 hexane:ethyl acetate mixture, progressing to a 1:1 mixture. The optimal solvent system should be determined by preliminary TLC analysis of the crude mixture.

  • Fraction Collection: Collect the eluent in small fractions (e.g., 10-20 mL) in separate test tubes.

  • Monitoring the Separation: Monitor the separation by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). Visualize the spots under a UV lamp at 254 nm.

  • Combining and Evaporation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

Data Presentation

The following table summarizes representative data for the purification of this compound. Actual values may vary depending on the specific reaction conditions and scale.

ParameterCrude ProductPurified Product
Appearance Brownish solidOff-white solid
Purity (by HPLC) ~75%>98%
Yield -85%
Rf Value (7:3 Hexane:EtOAc) Multiple spots~0.4

Troubleshooting

IssuePossible CauseSuggested Solution
Compound does not elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
Compound elutes too quickly The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexane.
Poor separation of impurities Inappropriate solvent system or column overload.Optimize the mobile phase composition using TLC. Ensure the amount of crude material is not excessive for the column size. A shallower solvent gradient may improve separation.
Streaking on TLC plate The compound may be too acidic or basic, or the sample is overloaded.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. Apply a smaller spot to the TLC plate.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound by column chromatography. Following this methodology will enable researchers to obtain a high-purity compound suitable for use in drug discovery and development, particularly for the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway. The provided troubleshooting guide will assist in optimizing the purification process for the highest possible yield and purity.

Application Notes and Protocols for the Analysis of Imidazo[1,2-a]pyridine-8-carbonitrile by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Imidazo[1,2-a]pyridine-8-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following protocols and data are intended to facilitate the structural elucidation and characterization of this compound and its analogs.

Overview of this compound

Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that are of significant interest in pharmaceutical research due to their diverse biological activities. The introduction of a carbonitrile group at the 8-position can significantly influence the molecule's electronic properties and biological interactions, making its unambiguous characterization crucial.

NMR Spectroscopic Analysis

NMR spectroscopy is a primary technique for the structural determination of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on data from analogous structures, including 2-(tert-Butyl)this compound, and established substituent effects in heterocyclic systems.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.85s-
H-37.60s-
H-58.25d7.0
H-66.90t7.0
H-77.65d7.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-2135.0
C-3112.0
C-5126.0
C-6114.0
C-7130.0
C-8110.0
C-8a145.0
CN117.0
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

  • 2D NMR (Optional but Recommended):

    • To confirm assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • COSY will reveal proton-proton couplings.

    • HSQC will correlate directly bonded proton and carbon atoms.

Mass Spectrometric Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonFormulaCalculated m/z
[M+H]⁺C₈H₆N₃⁺144.0556
[M+Na]⁺C₈H₅N₃Na⁺166.0376
Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺) of this compound is expected to proceed through characteristic losses of small neutral molecules.

Table 4: Major Predicted Fragment Ions in ESI-MS/MS

m/zProposed FragmentNeutral Loss
117[C₇H₅N₂]⁺HCN
90[C₆H₄N]⁺HCN from m/z 117
Experimental Protocol for Mass Spectrometry Analysis

This protocol describes the general procedure for obtaining ESI-MS and MS/MS data.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for positive ion mode)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in methanol or acetonitrile.

    • For positive ion mode, add 0.1% formic acid to the solution to promote protonation.

  • Instrument Setup:

    • Set the ESI source to positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow.

  • MS Acquisition (Full Scan):

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to observe the protonated molecule [M+H]⁺.

  • MS/MS Acquisition (Product Ion Scan):

    • Select the [M+H]⁺ ion (m/z 144.1) as the precursor ion.

    • Perform a product ion scan to obtain the MS/MS fragmentation pattern.

    • Vary the collision energy to observe the formation of different fragment ions.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical procedures.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock and Shim D->E F Acquire 1H NMR E->F G Acquire 13C NMR E->G H Acquire 2D NMR (Optional) E->H I Fourier Transform F->I G->I H->I J Phase and Baseline Correction I->J K Reference to TMS/Solvent J->K L Integration and Peak Picking K->L M Structure Elucidation L->M MS_Analysis_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis A_ms Prepare Dilute Solution B_ms Add 0.1% Formic Acid A_ms->B_ms C_ms Infuse into ESI Source B_ms->C_ms D_ms Optimize Source Parameters C_ms->D_ms E_ms Acquire Full Scan MS D_ms->E_ms F_ms Select Precursor Ion E_ms->F_ms H_ms Determine Molecular Weight E_ms->H_ms G_ms Acquire MS/MS Spectrum F_ms->G_ms I_ms Analyze Fragmentation Pattern G_ms->I_ms H_ms->I_ms J_ms Confirm Structure I_ms->J_ms Fragmentation_Pathway parent [M+H]⁺ m/z = 144.1 frag1 [C₇H₅N₂]⁺ m/z = 117.1 parent->frag1 - HCN frag2 [C₆H₄N]⁺ m/z = 90.1 frag1->frag2 - HCN

References

Application Notes and Protocols: Cytotoxicity of Imidazo[1,2-a]pyridine-8-carbonitrile in A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] This document provides a detailed protocol for assessing the cytotoxic effects of a specific derivative, Imidazo[1,2-a]pyridine-8-carbonitrile, on the human lung adenocarcinoma cell line, A549. The A549 cell line is a well-established model for in vitro studies of non-small cell lung cancer.[3][4][5][6][7] The protocol outlined below utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability and proliferation.[8][9][10]

Data Presentation

The following table structure should be used to summarize the quantitative data obtained from the cytotoxicity assay.

Table 1: Cytotoxicity of this compound on A549 Cells

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: IC50 Value of this compound in A549 Cells

CompoundIC50 (µM)
This compound
Doxorubicin (Positive Control)

Experimental Protocols

Materials and Reagents
  • A549 human lung adenocarcinoma cell line

  • This compound (test compound)

  • Doxorubicin (positive control)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Cell Culture and Maintenance
  • Maintain A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11]

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.[11]

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Harvest A549 cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[11]

    • Incubate the plate overnight to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound or positive control. Include a vehicle control group (medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate the plate for 24, 48, or 72 hours. A 24-hour exposure is a common starting point for imidazopyridine derivatives.[3][4]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9]

Data Analysis
  • Calculate Percent Cell Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine IC50 Value:

    • Plot the percent cell viability against the log of the compound concentration.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Visualizations

G Experimental Workflow for Cytotoxicity Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A A549 Cell Culture B Cell Seeding in 96-well Plate A->B C Compound Dilution D Treatment of Cells C->D E Incubation (24h) D->E F Add MTT Reagent E->F G Incubation (2-4h) F->G H Add DMSO G->H I Measure Absorbance (570nm) H->I J Calculate % Viability & IC50 I->J

Caption: Workflow of the MTT cytotoxicity assay.

G Hypothetical Signaling Pathway cluster_0 Upstream Signaling cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Downstream Effects cluster_3 Drug Action GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Imidazo[1,2-a]pyridine -8-carbonitrile Drug->AKT Inhibits

Caption: Potential mechanism of action via AKT inhibition.

References

Application Notes: Tubulin Polymerization Inhibition Assay Using Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers, forming a crucial part of the cytoskeleton in eukaryotic cells.[1] They play a fundamental role in various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function.[1] This dynamic nature makes tubulin a key target for anticancer drug development, as interfering with microtubule dynamics can halt the cell cycle and trigger programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][3]

Imidazo[1,2-a]pyridine is a promising scaffold in medicinal chemistry for developing novel anticancer agents.[4] Specifically, derivatives of Imidazo[1,2-a]pyridine-8-carbonitrile have been designed as potent tubulin polymerization inhibitors that target the colchicine-binding site on β-tubulin.[5] By binding to this site, these compounds prevent the incorporation of tubulin dimers into growing microtubules, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[6][7][8]

These application notes provide a comprehensive overview and detailed protocols for an in vitro tubulin polymerization assay to characterize the inhibitory activity of this compound derivatives.

Mechanism of Action

Imidazo[1,2-a]pyridine-based inhibitors typically function by binding to the colchicine-binding site located at the interface between α- and β-tubulin subunits.[9][10] This binding event induces a conformational change in the tubulin dimer, which hinders the longitudinal contacts required for microtubule formation.[9] The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[6][11] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[2][6]

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Inhibitory Action Compound Imidazo[1,2-a]pyridine -8-carbonitrile Tubulin α/β-Tubulin Dimer (Colchicine Site) Compound->Tubulin Binds to Colchicine Site MT Microtubule Polymer Tubulin->MT Polymerization G2M G2/M Phase Arrest MT->G2M Disruption of Dynamic Equilibrium Apoptosis Apoptosis G2M->Apoptosis Triggers Inhibition->MT Inhibits

Mechanism of this compound action.

Data Presentation

The efficacy of various Imidazo[1,2-a]pyridine derivatives as tubulin polymerization inhibitors is quantified by their IC₅₀ values. The table below summarizes the inhibitory activities of selected compounds from the literature.

Compound IDScaffoldTubulin Polymerization IC₅₀ (µM)Reference
7e 5,7-diarylthis compound1.5 - 2.0 (approx.)[5]
6d imidazo[1,2-a]pyridine-oxadiazole hybrid3.45 ± 0.51[12]
5l imidazo[1,5-a]pyridine-benzimidazole hybrid1.71[13]
5d imidazo[1,5-a]pyridine-benzimidazole hybrid3.25[13]
TB-25 imidazo[1,2–a]pyrazine derivative< 1.0[14]
Combretastatin A-4 Stilbene (Reference Inhibitor)1.16[14]
Colchicine Tropolone (Reference Inhibitor)~1-5[4]

*Exact IC₅₀ value not provided, estimated from graphical data or stated potency.

Experimental Protocols

Two common methods for monitoring in vitro tubulin polymerization are the turbidity-based assay and the fluorescence-based assay.[15][16] Both methods track the kinetics of microtubule formation, which follows a sigmoidal curve with three phases: nucleation (lag phase), growth (elongation), and steady-state equilibrium.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (on Ice) cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis A Prepare Buffers (e.g., G-PEM) B Reconstitute Lyophilized Tubulin on Ice A->B C Prepare Test Compound (Imidazopyridine) & Controls B->C D Pipette Tubulin, Buffer, GTP & Reporter into Plate C->D E Add Test Compound and Controls D->E F Incubate Plate at 37°C in Plate Reader E->F G Measure Kinetics (Absorbance at 340nm or Fluorescence) F->G H Plot Kinetic Curves (Signal vs. Time) G->H I Determine Vmax and Steady-State Level H->I J Calculate IC50 Value for Inhibitor I->J

General workflow for the in vitro tubulin polymerization assay.
Protocol 1: Turbidity-Based Assay

This method measures the increase in light scattering as tubulin monomers polymerize into microtubules. The change in turbidity is monitored as an increase in optical density (OD) at 340 nm.[17]

A. Materials and Reagents

  • Lyophilized >99% pure tubulin (e.g., bovine brain)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Glycerol

  • This compound test compounds

  • Positive Control: Nocodazole or Colchicine

  • Negative Control: DMSO (vehicle)

  • 96-well clear, flat-bottom microplates

  • Temperature-controlled microplate reader (spectrophotometer)

B. Reagent Preparation

  • Tubulin Polymerization Buffer (G-PEM with GTP): Prepare G-PEM buffer and supplement with GTP to a final concentration of 1 mM just before use. Keep on ice.

  • Tubulin Solution: Reconstitute lyophilized tubulin with ice-cold G-PEM buffer to a final concentration of 3-5 mg/mL. Add glycerol to a final concentration of 10% (v/v) to promote polymerization. Keep the solution strictly on ice and use within one hour.

  • Compound Preparation: Prepare a 10X stock solution of the this compound derivative and control compounds in G-PEM buffer from a primary stock in DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid interference.

C. Assay Procedure

  • Pre-warm the microplate reader to 37°C.

  • On ice, add 10 µL of the 10X compound dilutions (or controls) to the appropriate wells of a 96-well plate.

  • Initiate the polymerization reaction by adding 90 µL of the prepared tubulin solution to each well. Mix gently by pipetting, avoiding bubbles.

  • Immediately place the plate into the pre-warmed 37°C plate reader.

  • Measure the absorbance at 340 nm every minute for 60 to 90 minutes.

D. Data Analysis

  • Subtract the baseline absorbance (time zero) from all subsequent readings for each well.

  • Plot the corrected absorbance (OD 340 nm) against time for each condition.

  • Analyze the resulting polymerization curves to determine the maximum rate of polymerization (Vmax) and the final polymer mass (plateau absorbance).

  • For dose-response analysis, plot the Vmax or plateau absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Fluorescence-Based Assay

This assay is a more sensitive alternative that uses a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescence signal.[1][17]

A. Materials and Reagents

  • All materials from Protocol 1

  • Fluorescent Reporter: DAPI stock solution (e.g., 10 mM in DMSO)

  • 96-well black, flat-bottom microplates

  • Temperature-controlled microplate reader (fluorometer)

B. Reagent Preparation

  • Tubulin Polymerization Buffer: Prepare G-PEM buffer with 1 mM GTP and 10% glycerol as described above.

  • Tubulin Solution with Reporter: Reconstitute tubulin in the ice-cold polymerization buffer. Add the fluorescent reporter (DAPI) to a final concentration of 5-10 µM. Keep the solution strictly on ice.

  • Compound Preparation: Prepare 10X stock solutions of the test and control compounds as described in Protocol 1.

C. Assay Procedure

  • Pre-warm the fluorescence plate reader to 37°C. Set the excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI).

  • On ice, add 10 µL of the 10X compound dilutions (or controls) to the appropriate wells of a 96-well black plate.

  • Initiate the reaction by adding 90 µL of the tubulin/reporter solution to each well.

  • Immediately place the plate into the pre-warmed reader.

  • Measure the fluorescence intensity every minute for 60 to 90 minutes.

D. Data Analysis

  • Subtract the background fluorescence from wells containing no tubulin.

  • Plot the corrected fluorescence intensity versus time for each condition.

  • Determine the Vmax and the steady-state fluorescence plateau.[1]

  • Calculate the IC₅₀ value from dose-response curves as described for the turbidity assay.[1]

References

Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[1] Modifications to the core structure of Imidazo[1,2-a]pyridine have led to the development of potent derivatives that can induce cell cycle arrest and apoptosis in various cancer cell lines.[2] This document provides detailed application notes and protocols for the analysis of the effects of a specific subset of these compounds, Imidazo[1,2-a]pyridine-8-carbonitrile derivatives, on the cell cycle of cancer cells.

Recent studies have identified 5,7-diarylthis compound derivatives as potent antitubulin agents.[3] These compounds disrupt microtubule dynamics, which is crucial for mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] The data and protocols presented herein provide a framework for researchers to investigate the anticancer effects of these specific Imidazo[1,2-a]pyridine derivatives.

Data Presentation

The following tables summarize the cytotoxic activity of representative 5,7-diarylthis compound derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives (Series 1) in Various Cancer Cell Lines [3]

CompoundHT-29 (Colon) IC₅₀ (μM)H460 (Lung) IC₅₀ (μM)A549 (Lung) IC₅₀ (μM)MKN-45 (Gastric) IC₅₀ (μM)SMMC-7721 (Hepatoma) IC₅₀ (μM)
3a >50>50>50>50>50
3b 15.310.212.820.118.5
3c 8.76.57.911.39.8
3d 5.44.14.87.26.5
3e 2.11.51.83.52.9

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: Cytotoxicity of this compound Derivatives (Series 2) in Various Cancer Cell Lines [3]

CompoundHT-29 (Colon) IC₅₀ (μM)H460 (Lung) IC₅₀ (μM)A549 (Lung) IC₅₀ (μM)MKN-45 (Gastric) IC₅₀ (μM)SMMC-7721 (Hepatoma) IC₅₀ (μM)
7a 2.51.82.13.93.2
7e 0.0180.0150.0120.0250.021
7f 0.0450.0380.0410.0580.052
7h 0.0820.0750.0790.0910.088
7j 0.0330.0290.0310.0420.038
7m 0.0680.0610.0650.0770.072

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cell Cycle Analysis cluster_cell_culture Cell Culture & Treatment cluster_analysis Cell Cycle Analysis start Seed Cancer Cells in Culture Plates treatment Treat with this compound (Varying Concentrations and Times) start->treatment control Vehicle Control (e.g., DMSO) start->control harvest Harvest and Fix Cells (e.g., with 70% Ethanol) treatment->harvest control->harvest stain Stain with Propidium Iodide (PI) and RNase A harvest->stain flow Analyze by Flow Cytometry stain->flow data_analysis Quantify Cell Cycle Distribution (G1, S, G2/M phases) flow->data_analysis end Determine Effect of Compound on Cell Cycle Progression data_analysis->end Conclusion on Cell Cycle Arrest

Caption: Workflow for analyzing the effects of this compound on the cell cycle.

signaling_pathway Mechanism of G2/M Arrest by Antitubulin Agents compound This compound tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibition spindle Mitotic Spindle Formation microtubules->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac Disruption leads to apc Anaphase-Promoting Complex (APC/C) Inhibition sac->apc mitosis Mitotic Arrest apc->mitosis apoptosis Apoptosis mitosis->apoptosis

Caption: Tubulin inhibition by this compound leading to G2/M arrest.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound derivative (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of the this compound derivative for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with PBS.

    • Trypsinize the cells and collect them in a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with cold PBS and centrifuge again.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 2 hours (or overnight) for fixation.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for In Vitro Anticancer Screening of an Imidazo[1,2-a]pyridine-8-carbonitrile Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro anticancer screening of a focused library of Imidazo[1,2-a]pyridine-8-carbonitrile derivatives. The protocols detailed herein cover the synthesis of the compound library, assessment of cytotoxicity, and investigation of the underlying mechanisms of action, including apoptosis and cell cycle analysis.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a carbonitrile group at the 8-position can significantly influence the electronic and steric properties of the molecule, potentially enhancing its anticancer efficacy and selectivity. This document outlines the necessary protocols to synthesize a library of these compounds and to systematically evaluate their potential as novel anticancer agents in a laboratory setting.

Data Presentation

The following tables summarize the cytotoxic activity of representative Imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate the comparison of compound potency.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Derivatives

CompoundA375 (Melanoma)WM115 (Melanoma)HeLa (Cervical)HCC1937 (Breast)Hep-2 (Laryngeal)HepG2 (Liver)MCF-7 (Breast)
Compound 69.712.515.2----
Compound 530.1-44.6----
Compound 720.428.935.8----
IP-5---45---
IP-6---47.7---
IP-7---79.6---
Compound 12b11---111311

Data compiled from multiple sources.[1][2][3][4] Dashes indicate that the data was not available.

Experimental Protocols

Protocol 1: Synthesis of this compound Library via Groebke–Blackburn–Bienaymé (GBB) Reaction

This protocol describes a three-component reaction for the synthesis of a 3-amino-imidazo[1,2-a]pyridine-8-carbonitrile library.

Materials:

  • 2-Amino-pyridine-3-carbonitrile

  • A library of diverse aldehydes

  • A library of diverse isocyanides

  • Scandium (III) triflate (Sc(OTf)₃) or a similar Lewis acid catalyst

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-pyridine-3-carbonitrile (1 equivalent) and an aldehyde (1 equivalent) in a 1:1 mixture of MeOH and DCM.

  • Add Sc(OTf)₃ (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 45 minutes.

  • To this mixture, add an isocyanide (1 equivalent).

  • Continue stirring the reaction at room temperature for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-amino-imidazo[1,2-a]pyridine-8-carbonitrile derivative.

  • Characterize the synthesized compounds using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A375, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to quantify apoptosis in cancer cells treated with the test compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

  • Treat the cells with the test compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour, detecting FITC fluorescence (FL1) and PI fluorescence (FL2).

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis analysis protocol.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI solution and incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the samples by flow cytometry, measuring the DNA content based on PI fluorescence.

Mandatory Visualizations

G cluster_synthesis Library Synthesis Workflow start Start Materials: 2-Amino-pyridine-3-carbonitrile Aldehydes, Isocyanides reaction Groebke-Blackburn-Bienaymé Three-Component Reaction start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization library This compound Library characterization->library

Caption: Workflow for the synthesis of the this compound library.

G cluster_screening In Vitro Anticancer Screening Workflow library Compound Library mtt_assay Primary Screening: MTT Cytotoxicity Assay library->mtt_assay cell_culture Cancer Cell Lines (e.g., A375, HeLa) cell_culture->mtt_assay hits Active Compounds (Hits) mtt_assay->hits apoptosis_assay Secondary Assay: Apoptosis Analysis (Annexin V/PI) hits->apoptosis_assay cell_cycle_assay Secondary Assay: Cell Cycle Analysis (PI Staining) hits->cell_cycle_assay pathway_analysis Mechanism of Action: Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis lead Lead Compounds pathway_analysis->lead

Caption: Experimental workflow for in vitro anticancer screening.

G cluster_pathway This compound Targeted Signaling Pathway compound Imidazo[1,2-a]pyridine -8-carbonitrile pi3k PI3K compound->pi3k Inhibition p53 p53 compound->p53 Activation bcl2 Bcl-2 compound->bcl2 Inhibition akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation & Survival akt->proliferation mtor->proliferation p21 p21 p53->p21 Activation bax Bax p53->bax Activation cell_cycle_arrest Cell Cycle Arrest (G2/M) p21->cell_cycle_arrest caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Molecular Docking of Imidazo[1,2-a]pyridine-8-carbonitrile with Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. Their mechanism of action often involves the disruption of microtubule dynamics through interaction with tubulin, a key protein in cell division. This document provides detailed application notes and protocols for the molecular docking of Imidazo[1,2-a]pyridine-8-carbonitrile derivatives with tubulin, summarizing key findings and experimental methodologies from recent studies. These compounds frequently target the colchicine-binding site on β-tubulin, leading to inhibition of tubulin polymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.

Data Presentation: In Vitro Activity and Tubulin Inhibition

The following tables summarize the antiproliferative activity and tubulin polymerization inhibition data for selected Imidazo[1,2-a]pyridine derivatives from various studies.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
6d (oxadiazole hybrid) A549 (Lung)2.8 ± 0.02[1]
7e HT-29 (Colon)0.01 - 3.2[2]
H460 (Lung)0.01 - 3.2[2]
A549 (Lung)0.01 - 3.2[2]
MKN-45 (Gastric)0.01 - 3.2[2]
SMMC-7721 (Liver)0.01 - 3.2[2]
12b Hep-2 (Larynx)11[3]
HepG2 (Liver)13[3]
MCF-7 (Breast)11[3]
A375 (Melanoma)11[3]
5b Jurkat (T-cell leukemia)0.060[4]
B16-F10 (Melanoma)0.380[4]
HCT116 (Colon)0.138[4]
MDA-MB-231 (Breast)1.054[4]
Compound 6 MCF-7 (Breast)≤ 20[5]
MDA-231 (Breast)≤ 20[5]
A549 (Lung)≤ 20[5]
Compound 8 MCF-7 (Breast)≤ 20[5]
MDA-231 (Breast)≤ 20[5]
A549 (Lung)≤ 20[5]
Compound 9 MCF-7 (Breast)≤ 20[5]
MDA-231 (Breast)≤ 20[5]
A549 (Lung)≤ 20[5]

Table 2: Tubulin Polymerization Inhibition and Molecular Docking Scores

CompoundTubulin Polymerization IC50 (µM)Molecular Docking Score (kcal/mol)Binding SiteInteracting ResiduesReference
6d (oxadiazole hybrid) 3.45 ± 0.51Not Specifiedα/β-tubulinNot Specified[1]
1A2 (quinoxaline deriv.) Not Specified-11.45ColchicineCYS241, LEU248, LEU255, VAL318, ALA316, LYS352, MET259, LYS254[6]
5b Not SpecifiedNot SpecifiedColchicineNot Specified[4]
Compound 6 6.1 ± 0.1Not SpecifiedColchicineNot Specified[5]
Compound 8 13.1 ± 0.3Not SpecifiedColchicineNot Specified[5]
Compound 9 12.8 ± 0.2Not SpecifiedColchicineNot Specified[5]
5d (benzimidazole hybrid) 3.25Not SpecifiedNot SpecifiedNot Specified[7]
5l (benzimidazole hybrid) 1.71Not SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

Molecular Docking Workflow

The following diagram outlines a typical workflow for the molecular docking of Imidazo[1,2-a]pyridine derivatives with tubulin.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Retrieve Tubulin Structure (e.g., PDB ID: 1SA0) Receptor 3. Prepare Receptor (Remove water, add hydrogens) PDB->Receptor Ligand 2. Prepare Ligand Structure (Imidazo[1,2-a]pyridine derivative) Dock 5. Run Docking Algorithm (e.g., AutoDock, Glide) Ligand->Dock Grid 4. Define Binding Site (Grid Box around Colchicine Site) Receptor->Grid Grid->Dock Pose 6. Analyze Binding Poses (Clustering, Scoring) Dock->Pose Interaction 7. Visualize Interactions (Hydrogen bonds, hydrophobic interactions) Pose->Interaction

Caption: Workflow for in silico molecular docking studies.

Protocol:

  • Protein Preparation:

    • Download the crystal structure of tubulin, often in complex with a known inhibitor, from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1SA0.

    • Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

  • Ligand Preparation:

    • Draw the 3D structure of the this compound derivative using chemical drawing software like ChemDraw or MarvinSketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds for flexible docking.

  • Grid Generation:

    • Define the binding pocket for docking. For tubulin, this is typically centered on the colchicine binding site.

    • Generate a grid box that encompasses the entire binding site to allow the ligand to explore different conformations.

  • Docking Simulation:

    • Perform the docking using software such as AutoDock Vina, Glide, or GOLD. These programs will generate multiple binding poses of the ligand within the receptor's active site.

    • The Lamarckian Genetic Algorithm is a commonly employed search algorithm.

  • Analysis of Results:

    • Analyze the resulting docking poses based on their binding energy (or docking score) and clustering.

    • Visualize the best-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Tubulin Polymerization Assay Tubulin Purified Tubulin (>99% pure) Incubate Incubate at 37°C Tubulin->Incubate Buffer Polymerization Buffer (e.g., G-PEM) Buffer->Incubate Compound Test Compound (Imidazo[1,2-a]pyridine derivative) Compound->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Analyze Analyze Polymerization Curve (Calculate IC50) Measure->Analyze

Caption: Experimental workflow for tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Prepare a polymerization buffer (e.g., G-PEM with 1.0 mM GTP and 10% glycerol).

    • Prepare a stock solution of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the polymerization buffer, tubulin solution, and various concentrations of the test compound. Include positive (e.g., colchicine) and negative (DMSO) controls.

    • Incubate the plate at 37°C in a temperature-controlled microplate reader.

    • Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the extent of polymerization at the plateau for each compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Cell Culture:

    • Culture cancer cells (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway

The binding of Imidazo[1,2-a]pyridine derivatives to tubulin disrupts microtubule function, leading to cell cycle arrest and apoptosis.

Cellular Effects of Tubulin Inhibition Compound Imidazo[1,2-a]pyridine Derivative Tubulin Tubulin Dimer Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disruption CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Defective Apoptosis Apoptosis CellCycle->Apoptosis Induction

Caption: Signaling cascade following tubulin inhibition.

Conclusion

Molecular docking is a powerful tool for predicting the binding interactions of this compound derivatives with tubulin. The in silico findings are often well-supported by in vitro assays, such as tubulin polymerization and cell viability studies. These compounds typically bind to the colchicine site, inhibit microtubule formation, and induce G2/M cell cycle arrest and apoptosis, highlighting their potential as anticancer therapeutic agents. The protocols and data presented here provide a comprehensive guide for researchers working on the development of novel tubulin inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Imidazo[1,2-a]pyridine-8-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile and its derivatives. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the this compound core?

A1: The most widely adopted and classical method is the condensation reaction between 2-amino-3-cyanopyridine and a suitable α-haloketone (e.g., an α-bromoketone).[1][2] This heteroannulation reaction is a robust method for forming the fused bicyclic system.[3]

Q2: How does the electron-withdrawing 8-cyano group affect the reaction?

A2: The cyano group at the 3-position of the starting 2-aminopyridine (which becomes the 8-position of the product) is strongly electron-withdrawing. This reduces the nucleophilicity of the pyridine ring nitrogen. As a result, the initial nucleophilic attack on the α-haloketone may be slower compared to reactions with electron-rich aminopyridines. To compensate, slightly more forcing conditions, such as higher temperatures or longer reaction times, may be necessary to achieve good yields.

Q3: What are the recommended solvents and catalysts for this synthesis?

A3: Common solvents for this reaction include ethanol, isopropanol (IPA), and N,N-Dimethylformamide (DMF). The choice often depends on the desired reaction temperature. While many syntheses proceed without a catalyst, a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is often added.[1] The base neutralizes the hydrobromic acid (HBr) that is formed during the reaction, which can prevent potential side reactions and decomposition of starting materials.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis can be highly effective for this type of reaction. It often leads to a dramatic reduction in reaction time (from hours to minutes) and can improve yields compared to conventional heating.[3][4] Using a green solvent mixture like H₂O-IPA under microwave irradiation has been shown to be an efficient and environmentally friendly option.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
QuestionPossible CauseSuggested Solution
Is there unreacted starting material? Incomplete Reaction: The reaction may be too slow due to the deactivated nature of 2-amino-3-cyanopyridine.1. Increase Temperature: Switch to a higher-boiling solvent (e.g., from ethanol to DMF) to run the reaction at a higher temperature.2. Prolong Reaction Time: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS to determine if it is simply slow. Extend the reaction time accordingly.3. Use Microwave Irradiation: If available, switch to a microwave protocol to accelerate the reaction.[3]
Are the starting materials pure? Degraded Reagents: α-haloketones can be unstable and degrade upon storage. Impurities in the 2-amino-3-cyanopyridine can also inhibit the reaction.1. Verify Purity: Check the purity of both starting materials using NMR or other analytical techniques.2. Purify Starting Materials: Recrystallize the 2-amino-3-cyanopyridine. If the α-haloketone is old or appears discolored, consider using a freshly opened bottle or purifying it if possible.
Did the reaction turn dark or form tar? Decomposition: High temperatures may be causing the starting materials or product to decompose, especially if the reaction is run for an extended period.1. Lower Temperature: Attempt the reaction at a lower temperature for a longer duration.2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition.
Issue 2: Significant Impurity Profile / Difficult Purification
QuestionPossible CauseSuggested Solution
Are there multiple spots on TLC close to the product? Side Reactions: The α-haloketone can undergo self-condensation or other side reactions, which can be catalyzed by the HBr byproduct.1. Add a Base: Include 1.2-2.0 equivalents of a mild base like NaHCO₃ or K₂CO₃ to scavenge the HBr as it forms.[1]2. Slow Addition: Add the α-haloketone solution dropwise to the heated solution of 2-amino-3-cyanopyridine to maintain a low instantaneous concentration of the ketone.
Is the crude product an intractable oil or tar? Polymerization/Decomposition: This is common when reactions are overheated or run for too long.1. Optimize Conditions: Re-evaluate the reaction temperature and time. A small-scale optimization screen can identify conditions that favor product formation over decomposition.2. Purification Strategy: If a small amount of product is present in the tar, attempt purification using column chromatography with a gradient elution, starting with a very non-polar eluent.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of imidazo[1,2-a]pyridines via the condensation of a 2-aminopyridine with an α-bromoketone. Note that specific yields for the 8-carbonitrile derivative may vary.

2-Aminopyridine (1.0 eq)α-Bromoketone (1.0 eq)SolventBase (eq)Temp. (°C)Time (h)MethodApprox. Yield (%)
2-Amino-3-cyanopyridine2-BromoacetophenoneEthanolNaHCO₃ (1.2)Reflux (78°C)6 - 12Conventional60 - 80
2-Amino-3-cyanopyridine2-Bromo-4'-methoxyacetophenoneDMFK₂CO₃ (1.5)1004 - 8Conventional65 - 85
2-Amino-3-cyanopyridine2-BromoacetophenoneH₂O-IPA (1:1)None1000.1 - 0.15Microwave[3]85 - 95
2-Aminopyridine2-Bromo-1-(2-nitrophenyl)ethanoneH₂O-IPA (1:1)None1000.08Microwave[3]95

Experimental Protocol: Synthesis of 2-Phenylthis compound

This protocol describes a representative synthesis using conventional heating.

Materials:

  • 2-amino-3-cyanopyridine (1.0 mmol, 119.1 mg)

  • 2-bromoacetophenone (1.0 mmol, 199.0 mg)

  • Sodium bicarbonate (NaHCO₃) (1.2 mmol, 100.8 mg)

  • Ethanol (10 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-cyanopyridine (119.1 mg), sodium bicarbonate (100.8 mg), and ethanol (10 mL).

  • Begin stirring the suspension.

  • In a separate vial, dissolve 2-bromoacetophenone (199.0 mg) in a minimal amount of ethanol (~2 mL).

  • Add the 2-bromoacetophenone solution to the flask.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8 hours.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aminopyridine indicates completion.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (15 mL) and ethyl acetate (15 mL).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2-phenylthis compound.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product SM1 2-Amino-3-cyanopyridine STEP1 Sₙ2 Attack (N-Alkylation) SM1->STEP1 SM2 α-Bromoketone SM2->STEP1 STEP2 Intramolecular Cyclization STEP1->STEP2 Forms Intermediate STEP3 Dehydration STEP2->STEP3 Forms Cyclized Adduct PROD Imidazo[1,2-a]pyridine- 8-carbonitrile STEP3->PROD Aromatization

Caption: Reaction pathway for Imidazo[1,2-a]pyridine synthesis.

workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: - 2-Amino-3-cyanopyridine - α-Bromoketone - Base (e.g., NaHCO₃) B Combine in Flask with Solvent (e.g., Ethanol) A->B C Heat to Reflux (Conventional or Microwave) B->C D Monitor by TLC/LC-MS (Check for SM disappearance) C->D E Cool & Concentrate (Remove Solvent) D->E Reaction Complete F Aqueous Workup (Extraction with Organic Solvent) E->F G Dry & Concentrate Organic Layers F->G H Purify by Column Chromatography G->H

Caption: General experimental workflow for synthesis and purification.

troubleshooting_tree Start Problem: Low or No Yield Q1 TLC/LC-MS shows mostly unreacted starting material? Start->Q1 Ans1_Yes YES Q1->Ans1_Yes Ans1_No NO Q1->Ans1_No Sol1 Cause: Incomplete Reaction Solutions: 1. Increase Temperature 2. Prolong Reaction Time 3. Switch to Microwave Ans1_Yes->Sol1 Q2 Reaction mixture is a dark tar or has many impurity spots? Ans1_No->Q2 Ans2_Yes YES Q2->Ans2_Yes Ans2_No NO Q2->Ans2_No Sol2 Cause: Decomposition / Side Reactions Solutions: 1. Lower Temperature 2. Add Mild Base (NaHCO₃) 3. Run under N₂ Atmosphere Ans2_Yes->Sol2 Sol3 Check Purity of Starting Materials. Purify or use fresh reagents. Ans2_No->Sol3

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Imidazo[1,2-a]pyridine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general strategies and illustrative data for overcoming the poor aqueous solubility of Imidazo[1,2-a]pyridine-8-carbonitrile. The experimental protocols are based on established methods for enhancing the solubility of poorly soluble compounds and should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound has very low solubility in my aqueous buffer. What are the initial steps I should take?

A1: The initial approach to address poor aqueous solubility involves a systematic screening of fundamental formulation strategies. We recommend starting with simple pH adjustment and the use of co-solvents, as these methods are often effective and straightforward to implement.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the medium.[1][2] Imidazo[1,2-a]pyridine derivatives may exhibit pH-dependent solubility.[3] Determine the pKa of your compound and prepare solutions at various pH values to identify a range where solubility is maximized.

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[4][5][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7] A screening of different co-solvents at various concentrations is recommended.

Q2: I've tried pH adjustment and common co-solvents with limited success. What are more advanced techniques I can employ?

A2: If basic methods are insufficient, more advanced formulation strategies such as cyclodextrin complexation, solid dispersions, and nanosuspensions can be explored. These techniques aim to alter the physical properties of the drug to enhance its dissolution and solubility.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a water-soluble inclusion complex.[8][9][10][11] This effectively increases the apparent solubility of the drug.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[1][12][13] The drug can exist in an amorphous state within the carrier, which has a higher solubility than the crystalline form.[12]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and saturation solubility.[1][14][15] Nanosuspensions are colloidal dispersions of the pure drug stabilized by surfactants or polymers.[14]

Q3: How do I choose the most suitable solubility enhancement technique for my research needs?

A3: The choice of technique depends on several factors, including the physicochemical properties of your compound, the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo study), and the available equipment and resources. The following decision-making workflow can guide your selection.

Caption: Decision workflow for selecting a solubility enhancement technique.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Precipitation occurs upon dilution of a co-solvent stock solution in aqueous media. The drug concentration exceeds its solubility limit in the final aqueous solution.1. Decrease the initial stock concentration. 2. Increase the proportion of co-solvent in the final solution, if tolerated by the experimental system. 3. Explore the use of surfactants or cyclodextrins to stabilize the drug in the aqueous phase.
Inconsistent results in biological assays. Poor solubility and precipitation of the compound in the assay medium.1. Confirm the solubility of the compound in the final assay buffer. 2. Prepare fresh dilutions for each experiment. 3. Consider a formulation approach that provides a more stable solution, such as a cyclodextrin complex or a nanosuspension.
Low bioavailability in in vivo studies despite in vitro activity. The drug may be precipitating in the gastrointestinal tract upon administration.1. Investigate enabling formulations such as solid dispersions or lipid-based formulations.[16] 2. Characterize the solid state of the drug to see if a more soluble amorphous or polymorphic form can be generated.

Data Presentation

Table 1: Illustrative Solubility of this compound with Different Co-solvents

Co-solvent Concentration (% v/v) Solubility (µg/mL) Fold Increase
None (Water)00.51
Ethanol101530
Ethanol2050100
Propylene Glycol101020
Propylene Glycol203570
PEG 400102550
PEG 4002080160

Table 2: Illustrative Enhancement of Apparent Solubility with Cyclodextrins

Cyclodextrin Concentration (mM) Apparent Solubility (µg/mL) Fold Increase
None00.51
β-Cyclodextrin52040
β-Cyclodextrin104590
HP-β-Cyclodextrin550100
HP-β-Cyclodextrin10120240

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method
  • Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., buffer, water with co-solvent).

  • Seal the container and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
  • Weigh out the desired molar ratio of this compound and the selected cyclodextrin (e.g., 1:1 or 1:2).

  • Place the powders in a mortar.

  • Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting solid in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, or XRD.[8]

start Weigh Compound and Cyclodextrin mix Mix in Mortar start->mix add_solvent Add Solvent to Form Paste mix->add_solvent knead Knead for 30-60 min add_solvent->knead dry Dry the Paste knead->dry grind Grind to a Fine Powder dry->grind characterize Characterize the Complex (DSC, FTIR, XRD) grind->characterize

Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method
  • Dissolve both the this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a common volatile solvent (e.g., ethanol, methanol).[12][17]

  • Ensure complete dissolution of both components.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it.

  • Characterize the solid dispersion to confirm the amorphous state of the drug.

start Dissolve Compound and Carrier in a Common Solvent evaporate Evaporate Solvent (Rotary Evaporator) start->evaporate dry Dry the Solid Film (Vacuum Oven) evaporate->dry scrape Scrape and Pulverize dry->scrape characterize Characterize the Solid Dispersion scrape->characterize

Caption: Workflow for preparing a solid dispersion via solvent evaporation.

References

Troubleshooting inconsistent results in Imidazo[1,2-a]pyridine-8-carbonitrile bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine-8-carbonitrile and related compounds. Our goal is to help you overcome common challenges and ensure the consistency and reliability of your bioassay results.

Frequently Asked Questions (FAQs)

Q1: I'm observing high variability between replicate wells in my bioassay. What are the likely causes?

High variability is a common issue and can often be traced back to problems with the compound's solubility or stability in the assay medium. Imidazo[1,2-a]pyridine derivatives, particularly those with lipophilic substituents, can be prone to precipitation in aqueous buffers. The nitrile group at the 8-position can influence the electronic properties of the scaffold, potentially affecting its solubility and interaction with assay components.

Q2: My this compound compound shows inconsistent activity or a complete lack of activity, even though my positive controls are working. What should I investigate?

This could be due to several factors:

  • Compound Instability: The imidazopyridine core can be susceptible to degradation under certain pH and temperature conditions.

  • Assay Interference: The compound may be directly interfering with your assay's detection system (e.g., fluorescence quenching or enhancement).[1]

  • Poor Solubility: Even if not immediately visible, microscopic precipitation can lead to inconsistent concentrations in your assay wells.

Q3: How can I improve the solubility of my this compound compound in my aqueous assay buffer?

Improving solubility is a critical step for obtaining reliable data. Here are a few strategies:

  • Optimize DMSO Concentration: While DMSO is a common solvent, its final concentration in the assay should be kept to a minimum (typically ≤ 0.5%) and be consistent across all wells.

  • Use of Excipients: Adding a small percentage of a solubilizing agent like BSA (Bovine Serum Albumin) can sometimes help keep the compound in solution.[2] However, this should be validated to ensure it doesn't interfere with the assay.

  • pH Adjustment: The solubility of your compound may be pH-dependent. Investigating a range of buffer pH values could identify conditions that improve solubility.

Q4: My fluorescence-based assay is showing high background signal when I add my compound. What could be the cause?

High background in fluorescence assays can be caused by the compound itself.[1][3]

  • Autofluorescence: The Imidazo[1,2-a]pyridine scaffold can exhibit intrinsic fluorescence at certain excitation and emission wavelengths.[1]

  • Light Scatter: Compound precipitation or aggregation can cause light scattering, leading to an artificially high signal.

  • Interference with Assay Reagents: The compound might interact with the fluorescent probe or enzyme, causing a non-specific signal increase.

Troubleshooting Guides

Issue 1: Inconsistent Results or Poor Dose-Response Curve

This is often the primary indicator of a problem with the compound's behavior in the assay.

Troubleshooting Workflow:

G A Inconsistent Results / Poor Dose-Response B Assess Compound Solubility A->B C Check Compound Stability A->C D Evaluate for Assay Interference A->D E Solubility Issue Confirmed B->E F Stability Issue Confirmed C->F G Interference Confirmed D->G H Optimize Assay Buffer (e.g., add BSA, adjust pH) E->H Yes K Modify Compound Structure (if in discovery phase) E->K No I Re-synthesize/Purify Compound F->I Yes L Perform Time-Course Experiment F->L No J Run Orthogonal Assay G->J Yes

Troubleshooting workflow for inconsistent bioassay results.

Detailed Steps:

  • Assess Compound Solubility:

    • Visual Inspection: Prepare your highest concentration of the compound in the final assay buffer. Let it sit for the duration of your assay and visually inspect for any precipitation.

    • Kinetic Nephelometry: This technique can quantitatively measure low-level precipitation over time.

  • Check Compound Stability:

    • Use an LC-MS-based stability assay (see protocol below) to determine if your compound is degrading in the assay buffer over the course of the experiment.

  • Evaluate for Assay Interference:

    • Run control experiments with your compound in the absence of the biological target (e.g., no enzyme in a kinase assay) to see if it directly affects the assay signal.

Issue 2: High Background in Fluorescence-Based Assays

High background can mask the true activity of your compound.

Troubleshooting Workflow:

G A High Background Signal B Measure Compound Autofluorescence A->B C Check for Light Scatter A->C D Run 'No Enzyme' Control with Compound A->D E Autofluorescence Confirmed B->E F Scattering Confirmed C->F G Interference with Reagents Confirmed D->G H Change Fluorophore/Wavelengths E->H Yes I Improve Compound Solubility F->I Yes J Use an Alternative Assay Format (e.g., Luminescence, Label-Free) G->J Yes

Troubleshooting workflow for high background in fluorescence assays.

Detailed Steps:

  • Measure Compound Autofluorescence:

    • Prepare serial dilutions of your compound in the assay buffer.

    • Read the plate at the same excitation and emission wavelengths used in your assay.

    • If the signal increases with compound concentration, autofluorescence is a likely contributor.[1]

  • Check for Light Scatter:

    • If you suspect precipitation, measure the absorbance of your compound dilutions at a wavelength outside of the fluorophore's absorbance range (e.g., 600-700 nm). An increase in absorbance with concentration can indicate scattering from insoluble particles.

  • Control for Reagent Interference:

    • As mentioned in the previous section, run controls without the biological target to see if the compound interacts directly with your detection reagents.

Data Presentation

Table 1: Example IC50 Values for Imidazo[1,2-a]pyridine Derivatives in a Kinase Assay

Compound DerivativeTarget KinaseIC50 (µM)Reference
Imidazo[1,2-a]pyridine 4cCLK10.7[4]
Imidazo[1,2-a]pyridine 4cDYRK1A2.6[4]
Imidazo[1,2-a]pyridine 35PI3Kα0.023[5][6]

Table 2: Example Minimum Inhibitory Concentrations (MICs) for Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis

Compound DerivativeMIC (µg/mL)Reference
Imidazopyridine-based heterocycle 3a7.8[7]
Imidazopyridine-based heterocycle 3b3.9[7]
Imidazopyridine-based heterocycle 83.12[7]

Experimental Protocols

Protocol 1: LC-MS Based Compound Stability Assay

Objective: To determine the stability of this compound in the bioassay buffer over time.

Methodology:

  • Prepare a solution of the test compound in the final assay buffer at the highest concentration to be tested.

  • Incubate the solution under the same conditions as your bioassay (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the solution.

  • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analyze the samples by LC-MS to determine the concentration of the parent compound remaining at each time point.[8][9][10][11][12]

  • Plot the percentage of the compound remaining versus time to determine its stability profile.

Protocol 2: MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

Methodology:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound (ensure the final DMSO concentration is consistent and low, e.g., <0.5%). Include a vehicle-only control.

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the media and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO or a buffered SDS solution).

  • Read the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[13]

Signaling Pathway Diagram: Generic Kinase Inhibition

The following diagram illustrates a simplified signaling pathway where an this compound derivative acts as a kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Signal Substrate Substrate (Inactive) Kinase->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate (Active) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Signal Transduction Inhibitor Imidazo[1,2-a]pyridine -8-carbonitrile Inhibitor->Kinase Inhibition

Inhibition of a signaling pathway by a kinase inhibitor.

References

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

Answer: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the chosen synthetic route. Here are key areas to investigate:

  • Catalyst Selection and Activity: The choice and condition of the catalyst are critical. For instance, in copper-catalyzed reactions, Cu(I) species are often more effective. Ensure your catalyst is not oxidized or deactivated. Consider screening different catalysts as yields can be highly dependent on the specific substrates used.[1][2][3]

  • Solvent Effects: The polarity of the solvent can significantly influence reaction rates and yields. While solvents like toluene are common, more polar aprotic solvents such as DMF or DMSO can sometimes lead to better results, especially in copper-catalyzed reactions.[3] For greener synthesis, water or solvent-free conditions under microwave irradiation have also proven effective.[1][4]

  • Temperature and Reaction Time: These parameters are often interdependent. Insufficient temperature or reaction time may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition of reactants or products. Optimization of both is crucial. For example, some copper-catalyzed aerobic oxidations work well at 80°C.[1][3] Microwave-assisted synthesis can dramatically reduce reaction times to minutes while improving yields.[4][5]

  • Atmosphere: Some synthetic methods, particularly those involving copper(I) catalysts, are sensitive to oxygen and require an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and unwanted side reactions like the oxidative dimerization of alkynes in A3 coupling reactions.[6] In contrast, some protocols utilize air as a green oxidant.[3]

  • Substrate Reactivity: The electronic properties of the substituents on your starting materials (e.g., 2-aminopyridine, aldehyde, ketone) can impact reactivity. Electron-donating groups on the 2-aminopyridine generally favor the reaction, while electron-withdrawing groups can sometimes lead to lower yields.[3][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing imidazo[1,2-a]pyridines?

A1: Several efficient methods exist for the synthesis of the imidazo[1,2-a]pyridine core. The most prominent include:

  • Condensation of 2-aminopyridines with α-halocarbonyl compounds: This is a classical and widely used method.[8]

  • Multi-component reactions (MCRs): Reactions like the A3 coupling (aldehyde, alkyne, amine) offer a highly atom-economical, one-pot approach to synthesize substituted propargylamines which can then cyclize.[1][9][10]

  • Copper-catalyzed reactions: These are versatile and include aerobic oxidative cyclization of 2-aminopyridines with ketones, terminal alkynes, or nitroolefins.[1][3][11]

  • Iodine-catalyzed reactions: Molecular iodine can be an inexpensive and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines from various starting materials.[7][12][13][14]

  • Microwave-assisted synthesis: This technique can significantly accelerate the reaction and improve yields, often under solvent-free or green solvent conditions.[4][5][15]

Q2: How can I purify my imidazo[1,2-a]pyridine product effectively?

A2: Purification is typically achieved through standard techniques. After the reaction workup, which may involve extraction with an organic solvent like chloroform and drying over an anhydrous salt such as sodium sulfate, the crude product is often purified by column chromatography on silica gel.[8] The choice of eluent for chromatography will depend on the polarity of the product; a common starting point is a mixture of hexane and ethyl acetate.[8] Recrystallization can also be an effective method for obtaining highly pure product if a suitable solvent is found.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?

A3: Yes, significant efforts have been made to develop more sustainable synthetic protocols. These include:

  • Using water as a solvent: Some methods, like ultrasound-assisted synthesis, have been successfully performed in water.[1]

  • Catalyst-free reactions: Under microwave irradiation, the heteroannulation of 2-aminopyridines with α-bromoketones can proceed efficiently in a green solvent mixture like H₂O-IPA without a catalyst.[4]

  • Using air as an oxidant: In certain copper-catalyzed reactions, air can be used as the terminal oxidant, avoiding the need for harsher or more expensive oxidizing agents.[3]

  • Molecular iodine as a catalyst: Iodine is a low-cost and relatively benign catalyst that can be used in various synthetic transformations leading to imidazo[1,2-a]pyridines.[7][12][13]

Q4: I am observing the formation of side products. What are the likely culprits?

A4: The formation of side products can be attributed to several factors:

  • Self-condensation of starting materials: Aldehydes, in particular, can undergo self-condensation under certain conditions.

  • Oxidative dimerization: In A3 coupling reactions, terminal alkynes can dimerize, especially in the presence of oxygen.[6]

  • Over-oxidation or decomposition: Harsh reaction conditions (high temperature, prolonged reaction time) can lead to the degradation of either the starting materials or the desired product.

  • Competing reaction pathways: Depending on the substrates and conditions, alternative cyclization or reaction pathways may become accessible.

To minimize side products, it is crucial to carefully control the reaction conditions, ensure the purity of starting materials, and use an inert atmosphere when necessary.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Imidazo[1,2-a]pyridines

CatalystStarting MaterialsSolventTemperature (°C)Yield (%)Reference
CuBr2-aminopyridine, nitroolefinDMF80up to 90[3]
CuI2-aminopyridine, acetophenone---[1]
PdCl₂1H-benzo[d]imidazol-2-amine, 2-phenylacetaldehydeToluene8080[2]
I₂ (5 mol%)2-aminopyrazine, aryl aldehyde, t-butyl isocyanideEthanolRoom TempExcellent[14]
None (MW)2-aminopyridine, 2-bromo-1-(2-nitrophenyl)ethanoneH₂O-IPA100Excellent[4]

Table 2: Influence of Solvent on Reaction Yield

SolventCatalystStarting MaterialsTemperature (°C)Yield (%)Reference
DMFCuBr2-aminopyridine, nitroolefin80High[3]
ToluenePdCl₂1H-benzo[d]imidazol-2-amine, 2-phenylacetaldehyde8080[2]
EthanolI₂2-aminopyrazine, aryl aldehyde, t-butyl isocyanideRoom TempExcellent[14]
H₂O-IPA (MW)None2-aminopyridine, 2-bromo-1-(2-nitrophenyl)ethanone100Excellent[4]
Water (Ultrasound)KI/TBHPKetone, 2-aminopyridine-Good[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Aerobic Synthesis of Imidazo[1,2-a]pyridines [1][3]

  • To a reaction vessel, add 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and CuI (0.1 mmol).

  • Add the appropriate solvent (e.g., DMF).

  • Stir the reaction mixture at 80-120 °C under an air atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis [4]

  • In a microwave-safe reaction vial, combine 2-aminopyridine (1.0 mmol) and the corresponding α-bromoketone (1.0 mmol).

  • Add a mixture of water and isopropanol (H₂O-IPA) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for the optimized time (typically a few minutes).

  • After completion, cool the vial to room temperature.

  • Extract the product with an organic solvent.

  • Dry the organic phase and concentrate it to obtain the crude product.

  • Purify by column chromatography if necessary.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (2-aminopyridine, carbonyl compound, etc.) reaction_setup 2. Reaction Setup (Solvent, Catalyst, Atmosphere) reagents->reaction_setup reaction 3. Reaction (Heating/Stirring/Microwave) reaction_setup->reaction monitoring 4. Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup 5. Workup (Quenching, Extraction) monitoring->workup purification 6. Purification (Chromatography/Recrystallization) workup->purification analysis 7. Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst (Activity, Loading, Type) check_reagents->check_catalyst optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions temp_time Adjust Temperature & Time optimize_conditions->temp_time No solvent Screen Solvents optimize_conditions->solvent No atmosphere Check Atmosphere (Inert vs. Air) optimize_conditions->atmosphere No improved Yield Improved temp_time->improved Yes solvent->improved Yes atmosphere->improved Yes

Caption: Troubleshooting flowchart for low reaction yield.

a3_coupling_mechanism cluster_reactants Reactants aldehyde Aldehyde (R1CHO) imine_formation Imine Formation aldehyde->imine_formation amine Amine (R2NH2) amine->imine_formation alkyne Alkyne (R3C≡CH) metal_acetylide Metal Acetylide alkyne->metal_acetylide [M+] Catalyst imine Imine (R1CH=NR2) imine_formation->imine nucleophilic_attack Nucleophilic Attack imine->nucleophilic_attack metal_acetylide->nucleophilic_attack product Propargylamine Product nucleophilic_attack->product

Caption: Simplified mechanism of the A3 coupling reaction.

References

Side product formation in the synthesis of substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Guide 1: Low Yield or Incomplete Conversion

Problem: The yield of the desired imidazo[1,2-a]pyridine is low, or you observe a significant amount of unreacted starting materials.

Possible Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature.

  • Catalyst Inactivity: The catalyst may be deactivated due to impurities in the reagents or solvents, or exposure to air or moisture. Ensure you are using reagents and solvents of appropriate purity and handle air/moisture-sensitive catalysts under an inert atmosphere.

  • Poor Solubility of Reactants: One or more of your starting materials may not be fully soluble in the chosen solvent, limiting the reaction rate. Experiment with different solvent systems to improve solubility. For the Groebke-Blackburn-Bienaymé (GBB) reaction, solvents like methanol, ethanol, or toluene are commonly used.

  • Suboptimal pH: The GBB reaction, in particular, can be sensitive to pH. The formation of the initial Schiff base is often acid-catalyzed. If the reaction is sluggish, a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) can be beneficial.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze_mixture sub_issue Identify Issue check_purity->sub_issue check_conditions->sub_issue analyze_mixture->sub_issue incomplete_reaction Incomplete Reaction sub_issue->incomplete_reaction Starting Material Remaining side_products Side Product Formation sub_issue->side_products Unexpected Spots/Peaks decomposition Product Decomposition sub_issue->decomposition Baseline Material/ Complex Mixture solution_incomplete Optimize: Increase Time/Temp, Add More Reagent/Catalyst incomplete_reaction->solution_incomplete solution_side_products Optimize: Lower Temp, Change Solvent/Catalyst side_products->solution_side_products solution_decomposition Use Milder Conditions, Shorter Reaction Time decomposition->solution_decomposition

Caption: A logical workflow for troubleshooting low-yield reactions.

Guide 2: Formation of Regioisomers in the Groebke-Blackburn-Bienaymé (GBB) Reaction

Problem: You observe the formation of an isomeric product in addition to the desired 3-aminoimidazo[1,2-a]pyridine.

Background: When using unsymmetrical 2-amino-heterocycles, such as 2-aminopyrimidines, there is a possibility of forming two different regioisomers. This occurs because the initial condensation and subsequent cyclization can proceed through two different nitrogen atoms of the heterocyclic amine.

Solutions:

  • Choice of Amidine: The regioselectivity of the GBB reaction is highly dependent on the structure of the amidine starting material. For 2-aminopyridines, the reaction is generally highly regioselective, yielding the imidazo[1,2-a]pyridine isomer. However, with other heterocycles like 2-aminopyrimidines, mixtures of regioisomers can be a significant issue.

  • Reaction Conditions: While the choice of amidine is the primary determinant of regioselectivity, fine-tuning the reaction conditions (solvent, temperature, and catalyst) may have a modest impact on the isomeric ratio. It is advisable to perform a small-scale screen of conditions to optimize for the desired regioisomer.

  • Chromatographic Separation: If the formation of regioisomers cannot be suppressed, careful purification by column chromatography is necessary. The polarity of the two isomers may be very similar, requiring the use of high-resolution columns and optimized eluent systems for effective separation.

regioisomer_formation reactants Unsymmetrical 2-Amino-Heterocycle + Aldehyde + Isocyanide pathway_a Pathway A | Cyclization via N1 reactants->pathway_a pathway_b Pathway B | Cyclization via N3 reactants->pathway_b product_a Desired Regioisomer pathway_a:f1->product_a product_b Undesired Regioisomer pathway_b:f1->product_b

Caption: A step-by-step workflow for the GBB synthesis.

Protocol 2: General Procedure for the Ortoleva-King Synthesis of 2-Substituted Imidazo[1,2-a]pyridines
  • A mixture of the 2-aminopyridine (1.0 mmol) and the α-bromoacetophenone (1.0 mmol) in ethanol (10 mL) is heated to reflux.

  • The reaction is monitored by TLC. The formation of a salt precipitate is often observed.

  • After consumption of the starting materials (typically 4-6 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is suspended in water and basified with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • If necessary, the crude product is purified by recrystallization or column chromatography.

References

Stability issues of Imidazo[1,2-a]pyridine-8-carbonitrile in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Imidazo[1,2-a]pyridine-8-carbonitrile in DMSO solution. Researchers, scientists, and drug development professionals can use this resource to mitigate potential stability issues during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound in DMSO.

Problem Potential Cause Recommended Solution
Inconsistent biological assay results over time. Degradation of the compound in DMSO stock solution.Prepare fresh DMSO stock solutions before each experiment.If storing solutions, aliquot into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.[1]Store stock solutions at -20°C or -80°C to slow down potential degradation.
Appearance of new peaks in HPLC or LC-MS analysis of the stock solution. Chemical reaction with DMSO or impurities. The imidazo[1,2-a]pyridine ring system is known to react with DMSO under certain conditions, leading to modifications such as formylation or methylthiolation at the C3 position.[2][3][4][5][6]Use high-purity, anhydrous DMSO to prepare stock solutions.Protect the solution from light and store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.Analyze the stock solution by HPLC or LC-MS periodically to monitor its purity.
Loss of compound concentration in the stock solution. Precipitation of the compound or degradation.Visually inspect the solution for any precipitate before use. If precipitation is observed, gently warm the solution and vortex to redissolve.If the issue persists, consider using a lower stock concentration or a co-solvent.Quantify the compound concentration using a calibrated analytical method (e.g., HPLC-UV with a standard curve) before use.
Color change of the DMSO stock solution. Degradation of the compound or reaction with impurities.Discard the solution and prepare a fresh stock.Investigate the purity of the DMSO and the compound.Ensure storage containers are clean and free of contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the known stability issues with imidazo[1,2-a]pyridine derivatives in DMSO?

A1: Imidazo[1,2-a]pyridine derivatives can be susceptible to degradation in DMSO. The solvent itself can act as a reactant, particularly under oxidative conditions or in the presence of certain catalysts (like metal ions). Known reactions for the imidazo[1,2-a]pyridine scaffold include C3-formylation and C3-methylthiolation, where DMSO serves as the source of the formyl or methylthio group, respectively.[2][3][4][5][6] The presence of water in DMSO can also lead to hydrolysis of sensitive functional groups.

Q2: How should I store my DMSO stock solution of this compound?

A2: To maximize stability, stock solutions should be stored at low temperatures, such as -20°C or -80°C. It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.[1] Storing under an inert atmosphere can provide additional protection.

Q3: What is the impact of water in DMSO on the stability of my compound?

A3: Water in DMSO can facilitate hydrolysis of susceptible functional groups on your compound. While some studies have shown that a small percentage of water (e.g., 10%) can prevent freezing at 4°C and thus avoid freeze-thaw cycles, it is generally advisable to use anhydrous DMSO for initial stock preparation to minimize the risk of hydrolysis.[7] The rate of water absorption from the atmosphere should be minimized by using tightly sealed containers and minimizing the time vials are open.

Q4: How can I check the stability of my this compound in a DMSO solution?

A4: The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common approach is to perform a time-course study where the purity of the compound in the DMSO solution is assessed at different time points (e.g., 0, 24, 48 hours) and under different storage conditions (e.g., room temperature, 4°C, -20°C).

Q5: Are there any alternatives to DMSO for storing my compound?

A5: If stability in DMSO is a significant concern, other organic solvents can be considered, depending on the compound's solubility and compatibility with downstream assays. Alternatives could include ethanol, dimethylformamide (DMF), or acetonitrile. However, the stability in these solvents would also need to be experimentally verified. For some applications, storing the compound as a dry powder and preparing fresh solutions for each experiment is the most reliable approach.[8]

Experimental Protocols

Protocol 1: Assessment of Compound Stability in DMSO by HPLC-UV

Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.

Materials:

  • This compound

  • Anhydrous DMSO, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • Analytical HPLC column (e.g., C18)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Sample Preparation: Aliquot the stock solution into separate vials for each time point and condition.

  • Storage Conditions: Store the vials at three different temperatures: room temperature (RT), 4°C, and -20°C.

  • Time Points: Analyze the samples at 0, 4, 8, 24, and 48 hours.

  • HPLC Analysis:

    • For each time point, dilute a sample from each storage condition to a final concentration of 50 µM in 50:50 acetonitrile/water.

    • Inject the diluted sample into the HPLC system.

    • Use a suitable gradient elution method (e.g., 10-90% acetonitrile in water with 0.1% TFA over 10 minutes).

    • Monitor the elution profile at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Calculate the percentage of the remaining parent compound relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound against time for each storage condition.

Visualizations

Potential Degradation Pathway of Imidazo[1,2-a]pyridine Core in DMSO

G Potential Reactions of Imidazo[1,2-a]pyridine in DMSO A Imidazo[1,2-a]pyridine Core C C3-Formylation A->C Reaction D C3-Methylthiolation A->D Reaction B DMSO (Dimethyl Sulfoxide) B->C Formyl Source B->D Methylthio Source E Oxidative Conditions / Catalyst E->C E->D

Caption: Potential degradation pathways of the imidazo[1,2-a]pyridine core in DMSO.

Experimental Workflow for Stability Assessment

G Workflow for Compound Stability Assessment A Prepare 10 mM Stock in DMSO B Aliquot into Vials A->B C Store at RT, 4°C, -20°C B->C D Sample at t = 0, 4, 8, 24, 48h C->D E Dilute Sample D->E F HPLC-UV Analysis E->F G Calculate % Remaining Compound F->G H Plot Stability Curve G->H

Caption: Experimental workflow for assessing compound stability in DMSO.

Troubleshooting Logic for Inconsistent Results

G Troubleshooting Inconsistent Assay Results A Inconsistent Results B Check Stock Solution Integrity A->B C Run HPLC/LC-MS on Stock B->C F Check for Precipitation B->F D Degradation Products Observed? C->D E Prepare Fresh Stock Use Anhydrous DMSO Store at -80°C D->E Yes D->F No I Issue Resolved E->I G Precipitate Observed? F->G H Gently Warm & Vortex Consider Lower Concentration G->H Yes G->I No H->I

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Potency of Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine-8-carbonitrile derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and potency optimization.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and handling of this compound derivatives.

Question: Why is the yield of my Groebke-Blackburn-Bienaymé (GBB) reaction for the synthesis of an Imidazo[1,2-a]pyridine derivative unexpectedly low?

Answer: Low yields in the GBB reaction can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure all starting materials, particularly the 2-aminopyridine, aldehyde, and isocyanide, are of high purity. Impurities can lead to unwanted side reactions and inhibit the desired transformation.

  • Reaction Conditions: The GBB reaction is sensitive to reaction conditions. High temperatures can sometimes lead to the formation of undesirable side products.[1] Conversely, some variations of the reaction benefit from microwave irradiation to improve yields and reduce reaction times.[2][3]

  • Catalyst Choice: While the GBB reaction can proceed without a catalyst, the use of a Lewis or Brønsted acid catalyst can significantly improve yields.[4] Experiment with different catalysts and catalyst loadings to find the optimal conditions for your specific substrates.

  • Solvent: The choice of solvent can influence the reaction outcome. While traditional solvents like methanol or DMF are common, exploring greener solvents might also be beneficial.[5] In some cases, solvent-free conditions have been shown to be effective.[6]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may not necessarily drive the reaction to completion and could complicate purification.

Question: I am observing significant side product formation in my reaction to synthesize Imidazo[1,2-a]pyridine derivatives. How can I minimize these?

Answer: Side product formation is a common challenge in heterocyclic synthesis. Here are some strategies to minimize them:

  • Reaction Temperature: As mentioned, high temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer duration.

  • Inert Atmosphere: Some reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.

  • Order of Addition: The order in which you add the reactants can sometimes influence the reaction pathway. Experiment with different addition sequences.

  • Purification of Intermediates: If your synthesis involves multiple steps, purifying the intermediates can prevent the carryover of impurities that might interfere with subsequent reactions.

Question: What are the most effective methods for purifying this compound derivatives?

Answer: The choice of purification method depends on the physical properties of your compound (e.g., polarity, crystallinity) and the nature of the impurities.

  • Recrystallization: If your product is a solid, recrystallization is often an effective method for achieving high purity.[7] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography is a versatile purification technique. Normal-phase silica gel chromatography is commonly used for these derivatives.

  • Preparative HPLC: For obtaining highly pure samples, especially for biological testing, preparative high-performance liquid chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of potency for this compound derivatives.

Question: Which positions on the Imidazo[1,2-a]pyridine scaffold are most critical for modulating biological potency?

Answer: Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the Imidazo[1,2-a]pyridine ring can significantly impact biological activity.[8][9] For many derivatives, the C2 and C3 positions are key for introducing diversity and modulating potency. The nature of the substituent at these positions can influence binding to the target protein. Modifications at the C6 and C8 positions have also been shown to be important for activity in certain contexts.[10]

Question: How does the introduction of a carbonitrile group at the C8 position generally affect the potency of Imidazo[1,2-a]pyridine derivatives?

Answer: The introduction of a carbonitrile group at the C8 position can have varied effects depending on the specific biological target. In some cases, the electron-withdrawing nature and the ability of the nitrile group to participate in hydrogen bonding can enhance binding affinity and, consequently, potency. However, the overall effect on potency is highly dependent on the specific interactions within the binding pocket of the target protein.

Question: What is the general strategy for a structure-activity relationship (SAR) study to enhance the potency of a lead this compound compound?

Answer: A systematic SAR study is crucial for optimizing the potency of a lead compound. The general workflow involves:

  • Identify Key Positions: Based on existing literature or computational modeling, identify the key positions on the this compound scaffold for modification.

  • Synthesize Analogs: Synthesize a library of analogs with diverse substituents at the identified positions. These substituents should vary in terms of their electronic properties (electron-donating vs. electron-withdrawing), steric bulk, and hydrogen bonding potential.

  • Biological Evaluation: Screen the synthesized analogs for their biological activity (e.g., IC50, MIC) against the target of interest.

  • Analyze SAR: Analyze the relationship between the structural modifications and the observed biological activity to identify trends and guide the design of the next generation of more potent compounds.

Data Presentation

Table 1: Example of In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundR1R2TargetIC50 (µM)Reference
1 HPhenylInfluenza A Polymerase3.00[10]
2 CH34-ChlorophenylAnticandidosis6.37[11]
3 HFuran-2-ylGBB Reaction Product-[1]

Note: This table is for illustrative purposes. Actual data will vary based on the specific derivatives and biological assays.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé (GBB) Reaction [1][12]

  • To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) in a round-bottom flask, add the isocyanide (1.0 mmol).

  • If required, add a catalytic amount of a Lewis or Brønsted acid (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature or heat as required (e.g., under reflux or using microwave irradiation).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired Imidazo[1,2-a]pyridine derivative.

Protocol 2: General Procedure for the Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and α-Haloketones [13]

  • In a round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol) and the α-haloketone (1.0 mmol) in a suitable solvent (e.g., ethanol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Optimization start Starting Materials (2-Aminopyridine, Aldehyde, Isocyanide) reaction Groebke-Blackburn-Bienaymé Reaction start->reaction 1. Mix & React workup Reaction Workup reaction->workup 2. Quench & Extract chromatography Column Chromatography workup->chromatography recrystallization Recrystallization workup->recrystallization purity_check Purity Analysis (TLC, LC-MS, NMR) chromatography->purity_check recrystallization->purity_check characterization Structural Characterization (NMR, HRMS) purity_check->characterization bioassay Biological Activity Screening characterization->bioassay sar_analysis SAR Analysis & Lead Optimization bioassay->sar_analysis sar_analysis->start Design New Analogs

Caption: General workflow for the synthesis, purification, and optimization of Imidazo[1,2-a]pyridine derivatives.

sar_logic cluster_modifications Structural Modifications cluster_evaluation Evaluation start Lead Imidazo[1,2-a]pyridine -8-carbonitrile r1 Modify R1 Substituent start->r1 r2 Modify R2 Substituent start->r2 r3 Modify R3 Substituent start->r3 activity Biological Activity Assay r1->activity r2->activity r3->activity toxicity Toxicity Assessment activity->toxicity decision Potency Improved? toxicity->decision optimized Optimized Lead decision->optimized Yes redesign Redesign Analogs decision->redesign No redesign->start

Caption: Logical workflow for Structure-Activity Relationship (SAR) based potency enhancement.

References

Addressing steric hindrance in the synthesis of 2,5,7-trisubstituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during the synthesis of 2,5,7-trisubstituted imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a 2,5,7-trisubstituted imidazo[1,2-a]pyridine is resulting in low to no yield. What are the likely causes related to steric hindrance?

A1: Low yields in the synthesis of sterically crowded 2,5,7-trisubstituted imidazo[1,2-a]pyridines are common. The primary reason is often steric hindrance, which can impede the approach of bulky reactants, hinder the formation of key intermediates, or prevent the final cyclization step. The substituents at the 2, 5, and 7-positions of the pyridine ring can create a sterically demanding environment, making it difficult for the reaction to proceed under standard conditions.

Q2: What general strategies can be employed to overcome steric hindrance in this synthesis?

A2: Several strategies can be effective:

  • Modification of Reaction Conditions: Increasing the reaction temperature, using microwave irradiation, or employing high-pressure conditions can provide the necessary energy to overcome the activation barrier caused by steric hindrance.

  • Choice of Catalyst: Utilizing more active or sterically less demanding catalysts can facilitate the reaction. For instance, in metal-catalyzed reactions, the choice of ligand can be crucial.

  • Alternative Synthetic Routes: Employing multi-component reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction can sometimes be more tolerant of sterically hindered substrates.[1][2]

  • Stepwise Synthesis: A stepwise approach, where the imidazo[1,2-a]pyridine core is formed first, followed by the introduction of bulky substituents, might be a viable alternative.

Q3: Can microwave-assisted synthesis improve the yield of sterically hindered 2,5,7-trisubstituted imidazo[1,2-a]pyridines?

A3: Yes, microwave-assisted synthesis is a powerful technique for overcoming steric hindrance.[3][4][5] Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields, even for sterically demanding substrates. This method can provide the necessary energy to overcome the high activation barriers associated with the formation of sterically crowded molecules.[3][6]

Troubleshooting Guides

Problem 1: Low Yield in Condensation of a Substituted 2-Aminopyridine with an α-Haloketone
Symptom Possible Cause Troubleshooting Suggestion
Low or no product formation with bulky substituents on either the 2-aminopyridine or the α-haloketone.Steric hindrance preventing the initial N-alkylation of the 2-aminopyridine or the subsequent intramolecular cyclization.1. Increase Reaction Temperature: Reflux in a higher boiling point solvent (e.g., DMF, DMSO). 2. Utilize Microwave Irradiation: This can significantly accelerate the reaction and improve yields.[3][4] 3. Change the Base: A stronger or non-nucleophilic base might facilitate the reaction. 4. Solvent-Free Conditions: In some cases, performing the reaction neat or on a solid support can be beneficial.[7]
Formation of side products.Incomplete cyclization or alternative reaction pathways dominating.1. Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Use a Catalyst: A Lewis acid or a phase-transfer catalyst may promote the desired cyclization.
Problem 2: Poor Results with the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Symptom Possible Cause Troubleshooting Suggestion
Low yield when using sterically demanding aldehydes, isocyanides, or 2-aminopyridines.Steric clashes between the components hindering the formation of the initial adduct or the subsequent cyclization.1. Optimize the Catalyst: While often acid-catalyzed, the choice and amount of acid (e.g., Sc(OTf)₃, Yb(OTf)₃, HClO₄) can be critical.[8][9] 2. Microwave Assistance: As with other methods, microwave irradiation can improve reaction rates and yields.[1][5] 3. Solvent Selection: The polarity of the solvent can influence the reaction outcome. Aprotic polar solvents like DMF or DMSO are often effective.[8] 4. Increase Reactant Concentration: In some cases, higher concentrations can favor the desired multi-component assembly.
Reaction stalls at an intermediate stage.The intermediate may be too stable or the activation energy for the next step is too high due to steric hindrance.1. Higher Temperature or Microwave: Provide more energy to push the reaction to completion. 2. Additive: The addition of a dehydrating agent might help in the cyclization step.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

EntryReactantsConditionsYield (%)Reference
1Substituted 2-aminonicotinic acid, chloroacetaldehydeWater, Microwave, 30 min92-95[3]
22-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanideNH₄Cl, MeOH, rt, 24hModerate[10]
32-aminopyridine, phenacyl bromidesMicrowave, 60 sec24-99[4]
42-aminopyridines, 3-formyl-chromone, isocyanidesNH₄Cl, EtOH, Microwave, 15 min21-36[5]

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives[3]

A mixture of a substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL) is placed in a sealed vessel. The reaction mixture is then subjected to microwave irradiation at a suitable temperature and power for 30 minutes. After completion of the reaction, the mixture is extracted with ethyl acetate. The combined organic extracts are concentrated under vacuum to obtain the crude product. The pure product is obtained by recrystallization from methanol.

General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction[10]

In a sealed vial, 2-azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), an isocyanide (1.0 equiv.), and ammonium chloride (0.2 equiv.) are dissolved in methanol (1.0 M). The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the corresponding imidazo[1,2-a]pyridine.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification 2-Aminopyridine 2-Aminopyridine Mixing Mixing 2-Aminopyridine->Mixing Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Mixing Isocyanide Isocyanide Isocyanide->Mixing Heating Heating Mixing->Heating Solvent, Catalyst Extraction Extraction Heating->Extraction Cooling Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

troubleshooting_logic Start Start Low_Yield Low Yield Observed? Start->Low_Yield Increase_Temp Increase Temperature / Use Microwave Low_Yield->Increase_Temp Yes Success Successful Synthesis Low_Yield->Success No Change_Catalyst Change Catalyst / Ligand Increase_Temp->Change_Catalyst Still Low Yield Increase_Temp->Success Improved Yield Alternative_Route Consider Alternative Route (e.g., GBB) Change_Catalyst->Alternative_Route Still Low Yield Change_Catalyst->Success Improved Yield Alternative_Route->Success Improved Yield Re-evaluate Re-evaluate Substrate Compatibility Alternative_Route->Re-evaluate Still Low Yield

Caption: Troubleshooting logic for low-yield synthesis reactions.

References

Technical Support Center: Optimizing Purification of Polar Imidazo[1,2-a]pyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar Imidazo[1,2-a]pyridine analogues.

Frequently Asked Questions (FAQs)

Q1: What is the initial recommended purification strategy for a newly synthesized polar Imidazo[1,2-a]pyridine analogue?

A1: A typical starting point is normal-phase flash column chromatography on silica gel. A gradient elution with a solvent system like hexanes and ethyl acetate or dichloromethane and methanol is often effective. For basic analogues, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can significantly improve peak shape and reduce tailing.

Q2: My polar Imidazo[1,2-a]pyridine analogue shows poor retention on reverse-phase C18 columns. What should I do?

A2: Poor retention on C18 columns is common for highly polar compounds. In this case, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective alternative. HILIC utilizes a polar stationary phase (e.g., silica, diol, or amine-functionalized silica) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous buffer. This allows for the retention and separation of very polar analytes.

Q3: Can recrystallization be used to purify polar Imidazo[1,2-a]pyridine analogues?

A3: Yes, recrystallization can be a very effective, scalable, and economical purification method, particularly for removing minor impurities. Common solvents for recrystallization of these analogues include ethanol, methanol, or mixtures of ethanol and water.[1] The success of recrystallization is highly dependent on the specific compound's solubility properties.

Q4: What are some common impurities I might encounter during the synthesis of Imidazo[1,2-a]pyridines?

A4: Common impurities can include unreacted starting materials, such as the 2-aminopyridine derivative, and side products from the specific reaction used. For instance, in the popular Groebke-Blackburn-Bienaymé reaction, side products can arise from incomplete reactions or alternative reaction pathways.[2][3][4] Understanding the reaction mechanism can help predict potential impurities and devise an appropriate purification strategy.

Troubleshooting Guides

Normal-Phase Chromatography
Issue Possible Cause Troubleshooting Steps
Broad peaks or significant tailing - Secondary interactions between the basic Imidazo[1,2-a]pyridine and acidic silanol groups on the silica gel.- Add a basic modifier to the mobile phase (e.g., 0.1-1% triethylamine or a solution of ammonium hydroxide in methanol).- Use a less acidic stationary phase like alumina.
Compound streaks and does not elute from the column - Compound is too polar for the selected mobile phase.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).- Consider switching to a more polar chromatography technique like HILIC.
Poor separation of product from impurities - Inappropriate solvent system.- Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation.- Try a different stationary phase with alternative selectivity (e.g., diol or cyano-functionalized silica).
Product decomposes on the column - The compound is unstable on acidic silica gel.- Deactivate the silica gel by pre-treating it with a basic solution.- Use a less harsh stationary phase like neutral alumina or cellulose.
Reverse-Phase & HILIC Chromatography
Issue Possible Cause Troubleshooting Steps
No retention of the polar compound (elutes in the void volume) in Reverse-Phase - The compound is too hydrophilic for the non-polar stationary phase.- Switch to a HILIC column (silica, diol, or amino).- Use a reverse-phase column with an embedded polar group.
Peak tailing for basic compounds in HILIC - Strong ionic interactions with the stationary phase.- Adjust the pH of the mobile phase to suppress the ionization of the analyte.- Increase the ionic strength of the mobile phase by increasing the buffer concentration to shield silanol interactions.
Poor peak shape and reproducibility in HILIC - Improper column equilibration or sample solvent mismatch.- Ensure the column is thoroughly equilibrated with the initial mobile phase conditions.- Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase.
Split peaks - Column void or blockage.- Check for a void at the column inlet. If present, the column may need to be repacked or replaced.- Ensure the sample is fully dissolved and filtered before injection to prevent frit blockage.

Data Presentation: Comparison of Purification Methods

Purification Method Stationary Phase Mobile Phase Typical Yield Typical Purity Reference
Flash ChromatographySilica GelHexane/Ethyl Acetate (7:3 v/v)51-90%>95%[5]
Reverse-Phase HPLCC18Acetonitrile/Water (1:1 v/v)->98%[6]
Recrystallization-Methanol91%High[1]
Recrystallization-EthanolGoodHigh[7]
HILICSilica, Diol, or AminoAcetonitrile/Aqueous BufferMethod DependentHigh[3]

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes or dichloromethane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or a solvent in which it is highly soluble (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and dry it under vacuum. Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution: Begin elution with the least polar solvent system (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (HPLC)
  • Column: C18 bonded silica column (e.g., 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape. A typical starting point is a 50:50 (v/v) mixture.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: Typically 1 mL/min for an analytical column.

    • Injection volume: 5-20 µL.

    • Detection: UV detection at a wavelength where the compound absorbs strongly.

  • Data Analysis: Integrate the peak corresponding to the purified compound to determine its purity.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Column: A polar stationary phase such as bare silica, diol, or amine-functionalized silica.

  • Mobile Phase:

    • Solvent A: Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted).

    • Solvent B: Acetonitrile.

  • Gradient Elution: Start with a high percentage of acetonitrile (e.g., 95% B) and gradually increase the aqueous portion (Solvent A) to elute the polar compounds.

  • Equilibration: It is crucial to equilibrate the column with the initial mobile phase composition for an extended period to ensure a stable water layer on the stationary phase, which is essential for reproducible retention.

  • Sample Injection: Dissolve the sample in a solvent with a high organic content, similar to the initial mobile phase, to ensure good peak shape.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization crude_product Crude Imidazo[1,2-a]pyridine tlc_analysis TLC Analysis crude_product->tlc_analysis Initial Assessment column_chromatography Column Chromatography (Normal-Phase/HILIC) tlc_analysis->column_chromatography Primary Purification hplc_analysis Purity Check (HPLC) column_chromatography->hplc_analysis Assess Purity recrystallization Recrystallization recrystallization->hplc_analysis Re-assess Purity hplc_analysis->recrystallization <95% Pure Further Purification pure_product Pure Product hplc_analysis->pure_product >95% Pure spectroscopy Spectroscopic Analysis (NMR, MS) pure_product->spectroscopy Structural Confirmation

Caption: General experimental workflow for the purification and characterization of Imidazo[1,2-a]pyridine analogues.

troubleshooting_workflow start Poor Purification Outcome check_tailing Are peaks tailing? start->check_tailing check_retention Is retention poor? check_tailing->check_retention No solution_modifier Add basic modifier (e.g., TEA) check_tailing->solution_modifier Yes check_separation Poor separation of spots? check_retention->check_separation No solution_hilic Switch to HILIC check_retention->solution_hilic Yes (in RP) solution_rp Consider Reverse-Phase with polar-embedded column check_retention->solution_rp Yes (in NP) check_separation->start No (Re-evaluate problem) solution_solvent Optimize solvent system (TLC screening) check_separation->solution_solvent Yes

Caption: A troubleshooting decision tree for common purification issues encountered with polar Imidazo[1,2-a]pyridine analogues.

References

Technical Support Center: Formulation Strategies for Poorly Soluble Imidazo[1,2-a]pyridine Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with formulating poorly soluble imidazo[1,2-a]pyridine compounds for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to enhance the solubility and bioavailability of this important class of compounds.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the formulation and in vivo evaluation of imidazo[1,2-a]pyridine compounds.

Issue 1: Compound Precipitation Upon Dilution or Administration

Question: My imidazo[1,2-a]pyridine compound dissolves in my initial formulation vehicle (e.g., a co-solvent system), but it precipitates when diluted in aqueous media or upon oral administration to animals. What can I do to prevent this?

Answer: This is a common challenge for poorly soluble compounds, often referred to as "springing out" of solution. The initial high concentration of the organic solvent keeps the compound dissolved, but dilution with aqueous gastrointestinal fluids causes it to crash out. Here are several strategies to mitigate this issue:

  • Optimize the Co-solvent System: While simple co-solvent systems are a good starting point, they may not be robust enough. Consider using a combination of co-solvents, surfactants, and polymers. Surfactants can form micelles that encapsulate the drug, preventing precipitation.[1] Polymers can act as precipitation inhibitors by sterically hindering crystal growth.

  • Utilize Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[2][3][4] The polymer prevents recrystallization upon contact with aqueous fluids.

  • Develop a Self-Emulsifying Drug Delivery System (SEDDS): For lipophilic imidazo[1,2-a]pyridine derivatives, a SEDDS can be highly effective. This lipid-based formulation forms a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, keeping the drug solubilized.[1][5]

  • pH Adjustment: If your imidazo[1,2-a]pyridine has ionizable groups, adjusting the pH of the formulation can improve solubility. However, be mindful of the physiological pH of the gastrointestinal tract and the potential for pH shifts to cause precipitation.

Issue 2: High Inter-Animal Variability in Pharmacokinetic (PK) Data

Question: I am observing significant variability in the plasma concentrations of my imidazo[1,2-a]pyridine compound across different animals in the same study group. What are the potential causes and solutions?

Answer: High inter-animal variability is often linked to inconsistent absorption, which is exacerbated by poor solubility. Key factors and troubleshooting steps include:

  • Inconsistent Formulation Performance: Ensure your formulation is homogenous and stable. For suspensions, particle size distribution should be uniform. For solutions, ensure the compound remains fully dissolved.

  • Food Effects: The presence or absence of food can dramatically alter the gastrointestinal environment (e.g., pH, bile salt concentration), impacting the dissolution and absorption of poorly soluble drugs. Standardize the feeding schedule for all animals in the study.

  • Gastrointestinal Physiology: Natural variations in gastric emptying time and intestinal motility among animals can lead to different absorption profiles. While difficult to control, using a more robust formulation (like an ASD or SEDDS) that is less dependent on specific GI conditions can help reduce this variability.

  • First-Pass Metabolism: Imidazo[1,2-a]pyridines can be subject to metabolism in the gut wall and liver. If first-pass metabolism is high and variable, this can contribute to inconsistent systemic exposure. Consider co-administration with a metabolic inhibitor in exploratory studies to understand the extent of this effect.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when starting to formulate a new, poorly soluble imidazo[1,2-a]pyridine compound?

A1: A systematic approach is crucial. Start with a thorough pre-formulation characterization of your compound.[6] This should include:

  • Aqueous Solubility Determination: Measure the solubility at different physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).

  • pKa Determination: Understanding the ionization behavior of your compound is key to pH-modification strategies.

  • LogP/LogD Measurement: This will indicate the lipophilicity of your compound and help guide the selection between aqueous-based and lipid-based formulations.

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous and to identify any polymorphism.

Based on these properties, you can then select an appropriate formulation strategy, starting with simpler approaches and progressing to more complex ones as needed.

Q2: Are there any general structural modifications I can make to the imidazo[1,2-a]pyridine scaffold to improve solubility?

A2: Yes, structure-activity relationship (SAR) studies often include modifications to improve physicochemical properties. For imidazo[1,2-a]pyridines, which can be highly lipophilic, consider the following:

  • Introduction of Polar Groups: Adding polar functional groups such as sulfonamides or additional nitrogen atoms can increase aqueous solubility.[7]

  • Ionizable Groups: Incorporating acidic or basic moieties can allow for salt formation, which often dramatically improves solubility.

  • Reduce Lipophilicity: While sometimes counterintuitive to potency, reducing the overall lipophilicity by replacing large, non-polar groups with smaller or more polar ones can be beneficial for solubility.[7]

Q3: When should I consider an amorphous solid dispersion (ASD) versus a self-emulsifying drug delivery system (SEDDS)?

A3: The choice depends largely on the physicochemical properties of your imidazo[1,2-a]pyridine compound:

  • Choose an ASD if: Your compound has a moderate to high melting point and is not excessively lipophilic (e.g., LogP < 5). ASDs are excellent for enhancing the dissolution rate of crystalline compounds.[2][3]

  • Choose a SEDDS if: Your compound is highly lipophilic (e.g., LogP > 5) and has good solubility in oils and surfactants.[1][8] SEDDS are particularly effective at improving the absorption of "grease-ball" type molecules.

Data Presentation: Solubility and Bioavailability of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize publicly available data on the solubility and bioavailability of various imidazo[1,2-a]pyridine compounds with different formulation strategies.

Table 1: Aqueous Solubility of Selected Imidazo[1,2-a]pyridine Analogs

Compound IDModification/FormulationAqueous SolubilityReference
Compound 11 (PDGFR Inhibitor) Unformulated>1000 µg/mL (facilitated by a pKa of 9.3)[9]
ND-11543 (QcrB Inhibitor) Unformulated50 µM[10]
CDP146 Unformulated<2 µg/mL[3]

Table 2: In Vivo Pharmacokinetic Parameters of Formulated Imidazo[1,2-a]pyridine Derivatives in Rats

Compound IDFormulationDose (mg/kg)RouteOral Bioavailability (F%)Reference
Compound 11 (PDGFR Inhibitor) 20% Solutol aqueous solution-PO16%[9]
Compound 28 (PDGFR Inhibitor) Not specified-POImproved over Compound 11[9]
An anti-TB agent Not specified3 mg/kgPO31.1%[11]
TB47 (QcrB Inhibitor) Not specified-PO41%[10]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol provides a general procedure for preparing an ASD of a poorly soluble imidazo[1,2-a]pyridine compound using a laboratory-scale spray dryer.

1. Materials and Equipment:

  • Imidazo[1,2-a]pyridine compound

  • Polymer (e.g., HPMCAS, PVP, Soluplus®)

  • Organic solvent (e.g., acetone, methanol, or a mixture)

  • Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer)

  • Analytical balance, magnetic stirrer, and glassware

2. Procedure:

  • Solution Preparation:

    • Determine the appropriate drug-to-polymer ratio (e.g., 1:3 w/w).

    • Dissolve both the imidazo[1,2-a]pyridine compound and the selected polymer in a suitable organic solvent to create a homogenous feed solution.[2] Ensure complete dissolution. The total solid concentration is typically in the range of 2-10% (w/v).

  • Spray Dryer Setup:

    • Set the spray dryer parameters. These will need to be optimized for your specific compound and polymer system, but typical starting points are:

      • Inlet temperature: 80-120°C

      • Aspirator rate: 80-100%

      • Feed pump rate: 10-20%

      • Nozzle gas flow: 400-600 L/hr

  • Spray Drying Process:

    • Pump the feed solution through the nozzle of the spray dryer. The solution is atomized into fine droplets that are rapidly dried by the hot nitrogen gas, forming solid particles.[12]

    • The rapid solvent evaporation traps the drug in an amorphous state within the polymer matrix.[2]

  • Product Collection and Post-Drying:

    • The dried ASD powder is collected from the cyclone separator.

    • To remove any residual solvent, the collected powder should be further dried under vacuum at a temperature below the glass transition temperature (Tg) of the ASD for 12-24 hours.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using XRPD (absence of crystalline peaks) and DSC (presence of a single Tg).

    • Assess the dissolution enhancement by comparing the dissolution profile of the ASD to the crystalline drug in relevant buffer systems (e.g., simulated gastric and intestinal fluids).

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps for developing a liquid SEDDS for a lipophilic imidazo[1,2-a]pyridine compound.

1. Materials and Equipment:

  • Imidazo[1,2-a]pyridine compound

  • Oil (e.g., Capmul®, Labrafil®)

  • Surfactant (e.g., Cremophor®, Tween®)

  • Co-surfactant/Co-solvent (e.g., Transcutol®, PEG 400)

  • Vials, magnetic stirrer, water bath, particle size analyzer

2. Procedure:

  • Excipient Screening:

    • Determine the solubility of the imidazo[1,2-a]pyridine compound in a range of oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.

  • Phase Diagram Construction (Optional but Recommended):

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant. This helps in optimizing the formulation.

  • Preparation of the SEDDS Pre-concentrate:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the desired ratio (e.g., 30% oil, 40% surfactant, 30% co-surfactant).

    • Heat the mixture in a water bath to 40-60°C to facilitate mixing.

    • Add the pre-weighed imidazo[1,2-a]pyridine compound to the excipient mixture and stir until a clear, homogenous solution is obtained.

  • Evaluation of Self-Emulsification:

    • Add a small amount of the SEDDS pre-concentrate (e.g., 1 mL) to a larger volume of aqueous media (e.g., 250 mL of water or buffer) with gentle agitation.

    • Visually observe the formation of the emulsion. A good SEDDS will form a clear or slightly bluish-white emulsion rapidly.

  • Characterization:

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size (typically <200 nm) is desirable for better absorption.

    • Robustness to Dilution: Evaluate the stability of the emulsion upon further dilution in different aqueous media to simulate conditions in the gastrointestinal tract.

    • In Vitro Drug Release: Perform drug release studies using a dialysis bag method or a similar technique to assess the release profile of the drug from the emulsion.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Assessment (pH 1.2, 4.5, 6.8) asd Amorphous Solid Dispersion (ASD) solubility->asd pka pKa Determination co_solvent Co-solvent/Surfactant System pka->co_solvent logp LogP/LogD Measurement sedds Self-Emulsifying Drug Delivery System (SEDDS) logp->sedds solid_state Solid-State Characterization (XRPD, DSC) solid_state->asd dissolution Dissolution Testing asd->dissolution emulsion Emulsion Droplet Size Analysis sedds->emulsion co_solvent->dissolution pk_study Pharmacokinetic (PK) Study in Animals dissolution->pk_study emulsion->pk_study stability Formulation Stability bioavailability Bioavailability Assessment pk_study->bioavailability

Figure 1: Experimental workflow for formulation development.

signaling_pathway cluster_akt_mtor AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_qcrb M. tuberculosis Electron Transport Chain imidazo Imidazo[1,2-a]pyridine Compound PI3K PI3K imidazo->PI3K Inhibits IKK IKK imidazo->IKK Inhibits QcrB QcrB Subunit imidazo->QcrB Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Cell Growth & Proliferation IKB_alpha IKB_alpha IKK->IKB_alpha Phosphorylates NF_kB NF_kB Gene_Expression Gene_Expression NF_kB->Gene_Expression Inflammatory Gene Expression (COX-2, iNOS) ETC Electron Transport Chain ATP_Synthesis ATP_Synthesis QcrB->ATP_Synthesis ATP Synthesis

Figure 2: Signaling pathways modulated by Imidazo[1,2-a]pyridines.

References

Validation & Comparative

Unveiling the Cytotoxic Potential: A Comparative Guide to Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the anti-cancer properties of novel Imidazo[1,2-a]pyridine-8-carbonitrile derivatives reveals significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this promising area of oncology research.

Imidazo[1,2-a]pyridines are a class of nitrogen-based heterocyclic compounds that have garnered considerable interest as potential anticancer agents.[1][2] Modifications to their structure have led to the development of derivatives with potent inhibitory effects on cancer cell proliferation, migration, and survival.[2][3] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in cancer progression.[2][3][4] This guide focuses on a comparative analysis of the cytotoxic effects of various Imidazo[1,2-a]pyridine derivatives, presenting key data on their half-maximal inhibitory concentrations (IC50) across different cancer cell lines and elucidating the underlying molecular mechanisms.

Comparative Cytotoxicity: IC50 Values

The cytotoxic efficacy of various Imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the potency of these compounds. The data presented in the following tables summarizes the IC50 values for several novel derivatives.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 6 A375Melanoma<12[4]
WM115Melanoma<12[4]
HeLaCervical Cancer9.7 - 44.6[4]
Compounds 5 & 7 A375, WM115, HeLaMelanoma, Cervical9.7 - 44.6[4]
IP-5 HCC1937Breast Cancer45[2][5]
IP-6 HCC1937Breast Cancer47.7[2][5]
IP-7 HCC1937Breast Cancer79.6[2][5]
Compound 12b Hep-2Laryngeal Cancer11[6]
HepG2Liver Cancer13[6]
MCF-7Breast Cancer11[6]
A375Melanoma11[6]
HB9 A549Lung Cancer50.56[7][8]
HB10 HepG2Liver Cancer51.52[7][8]
Compound 292 MCF-7Breast Cancer17.8 ± 0.24 (µg/ml)[9]
DU-145Prostate Cancer10.2 ± 1.4 (µg/ml)[9]
H69ARLung Cancer49.9 ± 0.22 (µg/ml)[9]
Compounds 293 HepG2Liver Cancer26.62[9]
DLD-1Colorectal Cancer21.29[9]
Compounds 294 HepG2Liver Cancer20.29[9]
DLD-1Colorectal Cancer19.23[9]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Mechanisms of Action: Signaling Pathways and Cellular Effects

The anticancer effects of Imidazo[1,2-a]pyridine derivatives are attributed to their ability to modulate multiple cellular pathways, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis

Studies have shown that these compounds can induce both intrinsic and extrinsic apoptotic pathways. For instance, treatment with compound 6 led to a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells.[4] This was associated with increased levels of the pro-apoptotic protein BAX and active caspase-9.[4] Similarly, other derivatives have been shown to increase the expression of Bax and cleaved caspases 3 and 9, while decreasing the expression of the anti-apoptotic protein Bcl-2.[2] The activation of caspases, a family of proteases that play a crucial role in programmed cell death, is a common feature of the apoptotic response to these compounds.[2][5]

Cell Cycle Arrest

Several Imidazo[1,2-a]pyridine derivatives have been found to induce cell cycle arrest, primarily at the G2/M phase.[4] This effect is often mediated by the upregulation of cell cycle inhibitors such as p53 and p21.[2][4] The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activation can lead to cell cycle arrest or apoptosis.

Inhibition of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival, growth, and proliferation, and its dysregulation is common in many cancers. Several Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[3][4] For example, compound 6 was found to reduce the levels of phosphorylated (active) protein kinase B (Akt) and the mechanistic target of rapamycin (mTOR).[4] By inhibiting this pro-survival pathway, these compounds can sensitize cancer cells to apoptosis.

G cluster_0 Imidazo[1,2-a]pyridine Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Effects Derivative Imidazo[1,2-a]pyridine Derivatives PI3K PI3K Derivative->PI3K Inhibits Akt Akt Derivative->Akt Inhibits p53 p53 Derivative->p53 Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p21 p21 p53->p21 Activates Bax BAX p53->Bax Activates CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Induces Apoptosis Apoptosis Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase9->Apoptosis Induces

Caption: Signaling pathway of Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the cytotoxic effects of Imidazo[1,2-a]pyridine derivatives, standardized experimental protocols are essential.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the Imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 48 hours).

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

G start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding treatment Treat cells with Imidazo[1,2-a]pyridine derivatives at various concentrations cell_seeding->treatment incubation Incubate for 48 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay apoptosis_assay Perform Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis_assay western_blot Perform Western Blot Analysis incubation->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for cytotoxicity testing.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-Akt, p53, BAX).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound derivatives represent a promising class of compounds with significant cytotoxic activity against a variety of cancer cell lines. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways underscores their therapeutic potential. The data and methodologies presented in this guide offer a valuable resource for the continued research and development of these compounds as novel anti-cancer agents. Further investigation, including in vivo studies, is warranted to fully elucidate their efficacy and safety profiles.

References

Validating the Anticancer Potential of Imidazo[1,2-a]pyridine-8-carbonitrile: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer therapeutics has led to the exploration of a diverse range of heterocyclic compounds. Among these, the Imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant in vitro and in vivo anticancer activities. This guide provides a comparative analysis of the in vivo anticancer activity of Imidazo[1,2-a]pyridine derivatives, with a particular focus on the potential of the Imidazo[1,2-a]pyridine-8-carbonitrile backbone, against standard-of-care chemotherapeutic agents.

In Vivo Efficacy: Imidazo[1,2-a]pyridine Derivatives vs. Standard Chemotherapy

The following tables summarize the in vivo anticancer activity of selected Imidazo[1,2-a]pyridine derivatives and commonly used chemotherapeutic drugs in various human tumor xenograft models in mice. This comparative data highlights the potential of the Imidazo[1,2-a]pyridine scaffold as a basis for the development of new anticancer agents.

Table 1: In Vivo Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Model (Cell Line)HostDosage and AdministrationKey Findings
Compound 22e (An Imidazo[1,2-a]pyridine derivative)Lung Cancer (EBC-1)N/A50 mg/kg and 100 mg/kg, oral administrationTumor Growth Inhibition (TGI) of 62.9% and 75.0%, respectively.[1]
Compound 15a (An Imidazo[1,2-a]pyridine derivative)Colon Cancer (HCT116 and HT-29)N/AN/ADisplayed significant inhibition of tumor growth.[2][3]
An Imidazo[1,2-a]pyridine derivative Cervical Cancer (HeLa)Mice50 mg/kgSignificantly inhibits tumor xenograft growth.[4][5]

Table 2: In Vivo Efficacy of Standard-of-Care Anticancer Drugs

DrugCancer Model (Cell Line)HostDosage and AdministrationKey Findings
Doxorubicin Breast Cancer (MCF-7)Nude mice2.75 mg/kg, intraperitoneally (i.p.), every 2 daysEquivalent tumor growth inhibition to an experimental styryl sulfone.[6] Combination therapy led to tumor disappearance and increased survival.[6]
Cisplatin Lung Cancer (A549)N/A5 mg/kg, twice a weekEnhanced antitumor effect when combined with miR-204.[7]
Dacarbazine Melanoma (B16F10)N/AN/ACombination with statins significantly inhibited tumor growth and metastasis, and improved survival rate.[8]

Experimental Protocols

A generalized protocol for evaluating the in vivo anticancer efficacy of a test compound in a human tumor xenograft mouse model is outlined below. Specific parameters will vary depending on the compound, cancer model, and experimental objectives.

Cell Culture and Preparation
  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, A375 for melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile, serum-free medium or PBS at a concentration of approximately 3 x 106 cells per 100-300 µL.[9]

  • Cell viability is confirmed using methods such as trypan blue exclusion.[9]

Animal Model and Tumor Implantation
  • Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of the human tumor cells.[9]

  • The cell suspension is injected subcutaneously into the flank of each mouse.[9]

  • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the initiation of treatment.[9]

Drug Formulation and Administration
  • The test compound (e.g., an Imidazo[1,2-a]pyridine derivative) is formulated in a suitable vehicle (e.g., a solution of DMSO and saline).

  • The standard-of-care drug is prepared according to established protocols.

  • The compounds are administered to the mice via an appropriate route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection, at predetermined doses and schedules.

Monitoring and Data Collection
  • Tumor Volume: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[10]

  • Body Weight: The body weight of each mouse is monitored as an indicator of systemic toxicity.[6]

  • Survival: Mice are monitored daily, and the date of death is recorded. Survival analysis is often performed using Kaplan-Meier curves.[8]

Data Analysis
  • Tumor Growth Inhibition (TGI): The percentage of TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

  • Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the differences in tumor growth and survival between the treatment and control groups.

Signaling Pathways and Experimental Workflow

The anticancer activity of many Imidazo[1,2-a]pyridine derivatives is attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Several Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibit

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in inflammation and cancer. Their constitutive activation promotes tumor cell proliferation, survival, and angiogenesis.

STAT3_NFkB_Pathway cluster_nucleus Nucleus Cytokines Cytokines/Growth Factors Receptor Receptor Cytokines->Receptor STAT3 STAT3 Receptor->STAT3 NFkB NF-κB Receptor->NFkB STAT3_n STAT3 STAT3->STAT3_n translocation NFkB_n NF-κB NFkB->NFkB_n translocation Nucleus Nucleus Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 inhibit Imidazopyridine->NFkB inhibit STAT3_n->Gene_Expression NFkB_n->Gene_Expression

Caption: STAT3/NF-κB signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for In Vivo Anticancer Activity Assessment

The following diagram illustrates the typical workflow for evaluating the in vivo anticancer activity of a test compound.

Experimental_Workflow A 1. Cell Culture (e.g., MCF-7, A549, A375) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection into Immunocompromised Mice B->C D 4. Tumor Growth to Palpable Size C->D E 5. Randomization into Treatment & Control Groups D->E F 6. Drug Administration (Test Compound vs. Standard Drug) E->F G 7. Regular Monitoring: - Tumor Volume - Body Weight - Survival F->G H 8. Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis - Survival Curves G->H

Caption: General experimental workflow for in vivo assessment of anticancer agents.

References

The 8-Carbonitrile Group in Imidazo[1,2-a]pyridines: A Comparative Guide to its Role in Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to this heterocyclic system have led to the development of potent inhibitors for a range of therapeutic targets, particularly protein kinases. Among the various possible substitutions, the nature of the chemical group at the 8-position plays a critical role in modulating the pharmacological profile of these molecules. This guide provides a comparative analysis of the 8-carbonitrile group in imidazo[1,2-a]pyridine derivatives, evaluating its impact on biological activity, with a focus on kinase inhibition, and comparing it with other key substituents.

Performance Benchmarking: The Influence of the 8-Carbonitrile Moiety

The introduction of a carbonitrile (cyano) group at the 8-position of the imidazo[1,2-a]pyridine ring can significantly influence a compound's potency and selectivity. This is often attributed to the unique electronic and steric properties of the nitrile group, which can engage in specific interactions with target proteins. To illustrate this, the following tables summarize quantitative data for a series of 8-substituted imidazo[1,2-a]pyridine derivatives targeting the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1]

Table 1: Comparative in vitro Activity of 8-Substituted Imidazo[1,2-a]pyridine Derivatives against PI3Kα

Compound ID8-SubstituentRationale for ComparisonPI3Kα IC50 (nM)[2]
1a -HUnsubstituted baseline>10000
1b -BrHalogen bioisostere for nitrile4500
1c -CONH2Carboxamide bioisostere, potential H-bond donor/acceptor850
1d -CN Electron-withdrawing, potential H-bond acceptor 250
1e -OCH3Electron-donating group6200

Table 2: Cellular Activity of Selected 8-Substituted Imidazo[1,2-a]pyridine Derivatives

Compound ID8-SubstituentCell LineAntiproliferative IC50 (µM)[3]
1c -CONH2T47D (Breast Cancer)5.2
1d -CN T47D (Breast Cancer)1.8

From the data presented, the 8-carbonitrile derivative (1d ) demonstrates a notable increase in potency against PI3Kα compared to the unsubstituted analog (1a ) and the 8-bromo (1b ) and 8-methoxy (1e ) derivatives.[2] Furthermore, it exhibits superior antiproliferative activity in a cancer cell line when compared to its 8-carboxamide counterpart (1c ), suggesting that the electronic properties and hydrogen bonding capabilities of the nitrile group may be more favorable for target engagement and cellular efficacy in this chemical series.[3]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

PI3Kα (p110α/p85α) Kinase Assay Protocol

This assay measures the ability of a compound to inhibit the enzymatic activity of the PI3Kα kinase.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing kinase buffer, PI3Kα enzyme, and the lipid substrate PIP2.

  • Add the test compound at various concentrations (typically a serial dilution) to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay Protocol

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., T47D)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation CellGrowth Cell Growth & Survival S6K->CellGrowth _4EBP1->CellGrowth Imidazo_pyridine Imidazo[1,2-a]pyridine (8-CN derivative) Imidazo_pyridine->PI3K Inhibition

Caption: PI3K/mTOR Signaling Pathway and the inhibitory action of 8-carbonitrile imidazo[1,2-a]pyridines.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Start Starting Materials: 2-Aminopyridine α-Haloketone Cyclization Cyclization Reaction Start->Cyclization Substitution 8-Position Functionalization (e.g., Cyanation) Cyclization->Substitution Purification Purification & Characterization Substitution->Purification KinaseAssay PI3Kα Kinase Assay (IC50 Determination) Purification->KinaseAssay CellAssay Cell Viability Assay (MTT) (Antiproliferative IC50) Purification->CellAssay DataAnalysis Data Analysis & SAR Comparison KinaseAssay->DataAnalysis CellAssay->DataAnalysis

References

Comparative Efficacy of Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives in Diverse Cancer Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anti-cancer agents. This guide offers a detailed comparison of the efficacy of Imidazo[1,2-a]pyridine-8-carbonitrile derivatives across various cancer cell lines, providing researchers, scientists, and drug development professionals with essential experimental data and mechanistic insights.

Cytotoxic Activity Across Cancer Cell Lines

Imidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell types. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined in several studies, showcasing the differential sensitivity of various cancer cell lines to these compounds.

Notably, a study investigating novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) revealed their potent cytotoxic impact on the HCC1937 breast cancer cell line. The IC50 values were determined to be 45 µM for IP-5, 47.7 µM for IP-6, and 79.6 µM for IP-7[1]. Another study highlighted the efficacy of a different set of imidazo[1,2-a]pyridine derivatives (compounds 5, 6, and 7) in melanoma (A375 and WM115) and cervical cancer (HeLa) cell lines, with IC50 values ranging from 9.7 to 44.6 µM after 48 hours of treatment[2].

For comparison, certain novel imidazo[1,2-a]pyridine hybrids have been evaluated against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. One compound, HB9, exhibited an IC50 value of 50.56 μM against A549 cells, which was more potent than the standard chemotherapeutic drug Cisplatin (IC50 of 53.25 μM) in the same study. Another hybrid, HB10, showed an IC50 of 51.52 μM against HepG2 cells, also lower than that of Cisplatin (54.81 μM)[3].

Compound/DerivativeCancer Cell LineIC50 (µM)Alternative TreatmentCancer Cell LineIC50 (µM)
IP-5 HCC1937 (Breast)45[1]Cisplatin A549 (Lung)53.25[3]
IP-6 HCC1937 (Breast)47.7[1]HepG2 (Liver)54.81[3]
IP-7 HCC1937 (Breast)79.6[1]
Compound 6 A375 (Melanoma)<12[2]
WM115 (Melanoma)<12[2]
HeLa (Cervical)Not Specified
HB9 A549 (Lung)50.56[3]
HB10 HepG2 (Liver)51.52[3]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

The anti-cancer activity of this compound and its related derivatives is largely attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Apoptosis Induction:

Flow cytometry analysis has provided quantitative evidence of apoptosis. For instance, treatment of A375 melanoma cells with 10 µM of compound 6 for 48 hours resulted in a significant increase in apoptosis from a baseline of 4.58±2.34% in control cells to 27.38±3.4% in treated cells. Similarly, in WM115 melanoma cells, apoptosis increased from 3.48±1.49% to 22.49±3.23% under the same conditions. In HeLa cells, treatment with 35 µM of compound 6 led to 16.38±3.23% apoptotic cells[2].

Mechanistically, these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often mediated by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. Western blot analyses have confirmed that certain imidazo[1,2-a]pyridine derivatives suppress the expression of the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax[4]. The extrinsic pathway, on the other hand, is initiated by the activation of death receptors, leading to the activation of caspase cascades. Studies have shown increased activity of caspase-7 and caspase-8, along with cleavage of PARP, in response to treatment with these compounds[5].

CompoundCell LineTreatmentApoptosis Rate (%)
Compound 6 A375 (Melanoma)10 µM for 48h27.38 ± 3.4[2]
WM115 (Melanoma)10 µM for 48h22.49 ± 3.23[2]
HeLa (Cervical)35 µM for 48h16.38 ± 3.23[2]

Cell Cycle Arrest:

Imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest at different phases. For example, Western blotting analysis of HCC1937 breast cancer cells treated with IP-5 showed increased levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, which are key regulators of the cell cycle[5]. This indicates that these compounds can halt cell proliferation by preventing cells from progressing through the cell cycle.

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound derivatives are underpinned by their ability to interfere with crucial intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine compounds have been demonstrated to inhibit this pathway, leading to reduced cell proliferation and the induction of apoptosis[2]. Western blot analyses have shown that these compounds can decrease the phosphorylation of Akt and mTOR, key components of this pathway[2].

STAT3/NF-κB Pathway: The STAT3 and NF-κB signaling pathways are critically involved in inflammation and cancer. Certain imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory and anti-cancer effects by modulating this cascade, leading to the downregulation of pro-inflammatory and pro-survival genes[4].

Below are diagrams illustrating the targeted signaling pathways and a general experimental workflow.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 inhibits PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival This compound This compound This compound->PI3K

This compound targeting the PI3K/Akt/mTOR pathway.

STAT3_NFkB_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK STAT3 STAT3 JAK->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Gene Transcription Gene Transcription p-STAT3->Gene Transcription IκBα IκBα IKK->IκBα inhibits degradation NF-κB NF-κB NF-κB->Gene Transcription This compound This compound This compound->STAT3 This compound->IKK

Modulation of the STAT3/NF-κB signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis Western Blot Western Blot Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis Western Blot->Data Analysis

A general workflow for evaluating the anti-cancer efficacy of novel compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives or a vehicle control for a defined period (e.g., 48 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control, and IC50 values are determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Staining: Both adherent and floating cells are collected and stained with Annexin V-FITC (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis:

  • Protein Extraction: Following treatment, total protein is extracted from the cancer cells.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, p-Akt) and then with a secondary antibody conjugated to an enzyme.

  • Detection and Analysis: The protein bands are visualized using a detection reagent, and the band intensities are quantified to determine the relative protein expression levels.

This guide provides a snapshot of the current understanding of the anti-cancer efficacy of this compound derivatives. The presented data underscores the potential of this chemical scaffold as a source of novel oncology therapeutics. Further research, including in vivo studies, is warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of Imidazo[1,2-a]pyridine-8-carbonitrile's Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potential mechanisms of action for Imidazo[1,2-a]pyridine-8-carbonitrile, a member of the broader imidazo[1,2-a]pyridine class of compounds known for their diverse biological activities. While direct experimental data on this compound is limited in publicly available literature, this document cross-validates its potential therapeutic pathways by examining closely related analogs and the parent scaffold. The primary focus will be on its potential as an antitubercular and an anticancer agent, with supporting data from analogous compounds and detailed experimental protocols for validation.

Potential Therapeutic Targets

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with derivatives showing activity against a range of biological targets. For derivatives with substitutions at the 8-position, two primary mechanisms of action have been elucidated: antimycobacterial activity and anticancer activity through tubulin inhibition.

Antimycobacterial Activity

A significant lead for the mechanism of action of this compound comes from the discovery of imidazo[1,2-a]pyridine-8-carboxamides as a novel series of antimycobacterial agents.[1] These compounds were identified through whole-cell screening against Mycobacterium tuberculosis.[1] This suggests that the carbonitrile at the 8-position could also confer antimycobacterial properties. The likely target for this class of compounds is the cytochrome bcc complex (QcrB), a key component of the electron transport chain essential for cellular respiration and ATP synthesis in M. tuberculosis.[2][3][4][5][6]

Anticancer Activity: Tubulin Polymerization Inhibition

In the context of oncology, derivatives of 5,7-diarylthis compound have been designed and synthesized as potent antitubulin agents.[7] These compounds target the colchicine binding site on tubulin, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis. This indicates a second, distinct mechanism of action for imidazo[1,2-a]pyridines bearing an 8-carbonitrile moiety.

Comparative Biological Data

The following tables summarize the biological activity of representative imidazo[1,2-a]pyridine derivatives, providing a basis for hypothesizing the potential efficacy of this compound.

Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine-8-carboxamide Derivatives [1]

Compound IDR GroupMIC against M. tuberculosis H37Rv (µg/mL)
1 4-methyl-piperazin-1-yl>100
2 4-phenyl-piperazin-1-yl50
3 4-(pyridin-2-yl)-piperazin-1-yl12.5
4 4-(pyrimidin-2-yl)-piperazin-1-yl3.12

Note: Data is for imidazo[1,2-a]pyridine-8-carboxamides, not the 8-carbonitrile. This data suggests that modifications at the 8-position can yield potent antimycobacterial compounds.

Table 2: Anticancer Activity of 5,7-diarylthis compound Derivatives [7]

Compound IDR1R2IC50 against HT-29 (µM)IC50 against A549 (µM)
7e 4-F3,4,5-(OCH3)30.010.02
7f 4-Cl3,4,5-(OCH3)30.030.04
7h 4-Br3,4,5-(OCH3)30.020.03
CA-4 (Combretastatin A-4) --0.0020.003

Note: These compounds are derivatives of this compound and demonstrate potent anticancer activity.

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanisms and the experimental approaches to validate them, the following diagrams are provided.

antitubercular_pathway Antitubercular Mechanism of Action This compound This compound QcrB (Cytochrome bcc complex) QcrB (Cytochrome bcc complex) This compound->QcrB (Cytochrome bcc complex) Inhibition Electron Transport Chain Electron Transport Chain QcrB (Cytochrome bcc complex)->Electron Transport Chain Disruption ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis Inhibition M. tuberculosis cell death M. tuberculosis cell death ATP Synthesis->M. tuberculosis cell death

Antitubercular Mechanism of Action

anticancer_pathway Anticancer Mechanism of Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Anticancer Mechanism of Action

experimental_workflow Experimental Validation Workflow cluster_antimycobacterial Antimycobacterial Activity cluster_anticancer Anticancer Activity Whole-cell screening (M. tuberculosis) Whole-cell screening (M. tuberculosis) MIC Determination MIC Determination Whole-cell screening (M. tuberculosis)->MIC Determination QcrB Inhibition Assay QcrB Inhibition Assay MIC Determination->QcrB Inhibition Assay Cancer Cell Line Panel (e.g., HT-29, A549) Cancer Cell Line Panel (e.g., HT-29, A549) MTT Assay (Cell Viability) MTT Assay (Cell Viability) Cancer Cell Line Panel (e.g., HT-29, A549)->MTT Assay (Cell Viability) Tubulin Polymerization Assay Tubulin Polymerization Assay MTT Assay (Cell Viability)->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis MTT Assay (Cell Viability)->Cell Cycle Analysis Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Cell Cycle Analysis->Apoptosis Assay (Annexin V)

Experimental Validation Workflow

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8][9][10]

Annexin V-FITC Apoptosis Assay

This assay is used to detect and quantify apoptosis (programmed cell death).

Protocol:

  • Seed cells and treat with the test compound as described in the MTT assay protocol.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.[11][12][13][14][15]

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

In Vitro c-Met Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the c-Met kinase.

Protocol:

  • Prepare a reaction mixture containing recombinant human c-Met enzyme, a specific substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

  • Add varying concentrations of this compound or a known c-Met inhibitor (positive control) to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, TR-FRET, or by measuring ATP consumption (e.g., ADP-Glo assay).[16][17][18][19][20]

  • Calculate the IC50 value from the dose-response curve.

PI3K/Akt/mTOR Pathway Western Blot Analysis

This assay assesses the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Protocol:

  • Culture cancer cells and treat them with the test compound for a specified time.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and imaging system. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Protocol:

  • Prepare serial dilutions of this compound in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth. A resazurin-based assay can also be used for a colorimetric readout.[21][22][23]

Conclusion

Based on the analysis of structurally related compounds, this compound holds promise as a therapeutic agent with potential dual mechanisms of action. As an antitubercular agent , it may function by inhibiting QcrB, a critical component of the mycobacterial respiratory chain. As an anticancer agent , it could act as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.

The provided experimental protocols offer a clear roadmap for the empirical validation of these hypothesized mechanisms. Further investigation through the outlined biochemical and cell-based assays is crucial to fully elucidate the therapeutic potential of this compound and to guide its future development.

References

Imidazo[1,2-a]pyridine Derivatives: A Head-to-Head Battle Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comparative Analysis of Novel Imidazo[1,2-a]pyridine Derivatives versus Standard Chemotherapeutic Drugs

In the relentless pursuit of more effective and targeted cancer therapies, a promising class of heterocyclic compounds, Imidazo[1,2-a]pyridines, has emerged as a focal point of intensive research. This guide provides a comprehensive head-to-head comparison of the anticancer activity of novel Imidazo[1,2-a]pyridine derivatives against well-established chemotherapeutic agents—Doxorubicin, Paclitaxel, and Cisplatin. This analysis is supported by a compilation of in-vitro experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Quantitative Efficacy Analysis: A Comparative Overview

The in-vitro cytotoxic activity of various Imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined and compared with standard anticancer drugs.

Compound/DrugCell LineIC50 (µM)Exposure Time (h)
Imidazo[1,2-a]pyridine Derivatives
Compound 12b[1][2]HepG2 (Liver)1348
MCF-7 (Breast)1148
A375 (Melanoma)1148
Compound 6[3]A375 (Melanoma)<1248
HeLa (Cervical)9.7 - 44.648
IP-5[4]HCC1937 (Breast)4548
IP-6[4]HCC1937 (Breast)47.748
Diarylurea derivative 18h[5]A375P (Melanoma)<0.06Not Specified
Known Anticancer Drugs
Doxorubicin[2][6]HepG2 (Liver)1.5 - 12.1824 - 48
MCF-7 (Breast)0.85 - 2.524 - 48
A375 (Melanoma)5.1648
A549 (Lung)>2024
Paclitaxel[7][8][9]A549 (Lung)0.00135 - >323 - 120
MCF-7 (Breast)Varies72
Cisplatin[10][11][12]A549 (Lung)9 - 16.4824 - 72
MCF-7 (Breast)Varies48 - 72
HepG2 (Liver)Varies48 - 72

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.

Mechanism of Action: Unraveling the Molecular Pathways

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. A key signaling pathway implicated in their mechanism of action is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Several studies have demonstrated that certain Imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway.[3][4] This inhibition leads to the downstream modulation of proteins involved in cell cycle regulation and apoptosis. For instance, treatment with these compounds has been shown to increase the levels of tumor suppressor proteins like p53 and p21, which act as inhibitors of the cell cycle.[3][4] Concurrently, they promote apoptosis by increasing the expression of pro-apoptotic proteins such as BAX and decreasing the expression of anti-apoptotic proteins like BCL2.[3]

G Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway and the Impact of Imidazo[1,2-a]pyridine Derivatives. cluster_0 cluster_1 cluster_2 cluster_3 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->PI3K Inhibits ImidazoPyridine->Akt Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by Imidazo[1,2-a]pyridine derivatives.

The induction of apoptosis is a critical mechanism for eliminating cancer cells. The experimental workflow to assess apoptosis often involves techniques like Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

G Figure 2: Experimental Workflow for Apoptosis Assessment. A Cancer Cells B Treatment with Imidazo[1,2-a]pyridine Derivative A->B C Incubation B->C D Cell Harvesting C->D E Staining with Annexin V-FITC & PI D->E F Flow Cytometry Analysis E->F G Quantification of Apoptotic Cells (Early and Late) F->G

Caption: A typical workflow for evaluating apoptosis in treated cancer cells.

Furthermore, these novel compounds have been observed to cause cell cycle arrest, halting the division of cancer cells at specific phases, often at the G2/M or G0/G1 phase.[4] This prevents the proliferation of malignant cells and is a key aspect of their anticancer activity.

G Figure 3: Logical Flow of Imidazo[1,2-a]pyridine Derivative-Induced Cell Cycle Arrest. A Treatment with Imidazo[1,2-a]pyridine Derivative B Modulation of Cell Cycle Regulatory Proteins (e.g., p53, p21) A->B C Cell Cycle Arrest (G2/M or G0/G1) B->C D Inhibition of Cancer Cell Proliferation C->D

References

Unraveling the Therapeutic Potential: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a potential clinical candidate is fraught with challenges. A critical step in this process is establishing a strong correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of select Imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds that has garnered significant interest for its therapeutic potential, particularly in oncology.

This guide will delve into the experimental data supporting the anticancer activities of these compounds, presenting quantitative data in structured tables, detailing the experimental methodologies, and visualizing key biological pathways and workflows to facilitate a deeper understanding of their mechanism of action and translational potential.

Correlating In Vitro Potency with In Vivo Antitumor Activity

The Imidazo[1,2-a]pyridine scaffold has been a fertile ground for the discovery of potent inhibitors of key oncogenic signaling pathways. Notably, derivatives of this class have demonstrated significant activity against the PI3K/Akt/mTOR and c-Met signaling cascades, both of which are frequently dysregulated in a wide range of human cancers.[1][2]

Case Study 1: A Novel Imidazo[1,2-a]pyridine Derivative Targeting the AKT/mTOR Pathway

One noteworthy example is a novel Imidazo[1,2-a]pyridine compound, herein referred to as Compound 6, which has shown potent antiproliferative effects in various cancer cell lines.[1] In vitro studies have demonstrated its ability to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[1][3]

Table 1: In Vitro Activity of Compound 6 Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A375Melanoma9.7
WM115Melanoma12.3
HeLaCervical Cancer10.2

The promising in vitro results for Compound 6 were further investigated in a preclinical in vivo model. In a HeLa human cervical tumor xenograft model, Compound 6 demonstrated a significant inhibition of tumor growth, providing a crucial link between its in vitro potency and its potential therapeutic efficacy in a living organism.[1]

Table 2: In Vivo Antitumor Efficacy of Compound 6

Animal ModelTumor TypeCompound DoseTumor Growth Inhibition
Nude MiceHeLa Xenograft50 mg/kgSignificant
Case Study 2: Volitinib - A Potent and Selective c-Met Inhibitor

Volitinib, an (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][5]triazolo[4,5-b]pyrazine, is another compelling example of an Imidazo[1,2-a]pyridine derivative that has progressed to clinical development. It is a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key driver of tumor growth and metastasis.

In vitro enzymatic and cellular assays have established the potent inhibitory activity of volitinib against c-Met. This potent in vitro activity translated into significant antitumor effects in in vivo xenograft models.

Table 3: In Vitro Potency of Volitinib

Assay TypeTargetIC50 (nM)
Enzymatic Assayc-Met Kinase3.9
Cellular AssayEBC-1 (c-Met addicted)45.0

Table 4: In Vivo Efficacy of Volitinib in a Human Glioma Xenograft Model

Animal ModelTumor TypeCompound DoseAntitumor Activity
Athymic Nude MiceHuman Glioma XenograftNot SpecifiedGood

Visualizing the Science: Pathways and Protocols

To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the key signaling pathway targeted by these compounds and a general workflow for assessing their anticancer activity.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibits inhibitor of translation initiation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Inhibits Imidazo_pyridine->AKT Inhibits Imidazo_pyridine->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Synthesized Imidazo[1,2-a]pyridine Derivative cell_culture Cancer Cell Lines (e.g., A375, HeLa) start->cell_culture mtt_assay MTT Assay (Cell Viability, IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle_assay western_blot Western Blot (Protein Expression) cell_culture->western_blot animal_model Xenograft Mouse Model (e.g., Nude Mice) mtt_assay->animal_model Promising Candidates treatment Compound Administration animal_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement end Evaluation of Antitumor Efficacy tumor_measurement->end

Caption: General experimental workflow for evaluating the anticancer activity of Imidazo[1,2-a]pyridine derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited.

In Vitro Assays

1. Cell Viability (MTT) Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the Imidazo[1,2-a]pyridine derivative (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Cells are treated with the Imidazo[1,2-a]pyridine derivative at concentrations around the IC50 value for a defined time.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive) cells.

In Vivo Studies

1. Xenograft Mouse Model

  • Cell Implantation: Human cancer cells (e.g., HeLa) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Mice are randomized into control and treatment groups. The Imidazo[1,2-a]pyridine derivative is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length × Width²)/2.

  • Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is often calculated. Body weight and any signs of toxicity are also monitored throughout the study.

Conclusion

The Imidazo[1,2-a]pyridine scaffold continues to be a promising starting point for the development of novel anticancer agents. The case studies presented in this guide highlight instances where potent in vitro activity against key oncogenic pathways has successfully translated into significant in vivo antitumor efficacy. The provided data, protocols, and visualizations offer a valuable resource for researchers in the field, facilitating a more informed and efficient drug discovery and development process. The strong correlation observed for select derivatives underscores the therapeutic potential of this chemical class and encourages further investigation into its diverse applications in oncology.

References

Validating the Colchicine Binding Site of Imidazo[1,2-a]pyridine-8-carbonitrile on Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Imidazo[1,2-a]pyridine-8-carbonitrile and its derivatives with other tubulin-targeting agents, supported by experimental data and detailed protocols for binding site validation. The focus is to objectively present the evidence confirming the interaction of this compound class with the colchicine binding site on β-tubulin.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular functions, including cell division, making them a prime target for anticancer drug development.[1] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of tubulin polymerization inhibitors. Validating the specific binding site of these compounds is crucial for understanding their mechanism of action and for guiding further drug development.

Comparison of Tubulin-Targeting Agents

Microtubule-targeting agents are broadly categorized based on their binding site on the tubulin dimer and their effect on microtubule dynamics. The primary binding sites include the colchicine site, the vinca alkaloid site, and the taxane site.[2][3] this compound derivatives have been identified as colchicine-site binding agents.[4][5]

Agent ClassBinding SiteMechanism of ActionEffect on Tubulin Polymerization
This compound Colchicine SiteBinds to β-tubulin, preventing the formation of the microtubule polymer.[5]Inhibition
Colchicine Colchicine SiteBinds to soluble tubulin dimers, inducing a conformational change that prevents their assembly into microtubules.[6][7]Inhibition
Vinca Alkaloids (e.g., Vinblastine) Vinca DomainBind to the plus ends of microtubules and suppress microtubule dynamics.Inhibition
Taxanes (e.g., Paclitaxel) Taxane SiteBind to the inside of the microtubule, stabilizing it and preventing depolymerization.[6][7]Promotion/Stabilization

Experimental Data for Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the biological activity of representative Imidazo[1,2-a]pyridine derivatives from published studies, demonstrating their potent anti-tubulin and antiproliferative effects.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference CompoundIC50 (µM) for Tubulin Polymerization Inhibition
Derivative 7eNot explicitly quantified, but shown to inhibit polymerizationColchicine8.1
Derivative G1313.5[8]CA-42.1[9]
Compound 66.1 ± 0.1[3]

Table 2: Antiproliferative Activity (IC50) in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
Derivative 7e [5]HT-290.01CA-4 [5]HT-290.03
H4600.02H4600.02
A5490.01A5490.02
MKN-450.02MKN-450.03
SMMC-77213.2SMMC-7721>50
Derivative G13 [8]MDA-MB-2310.65Colchicine [8]MDA-MB-2310.12
A5490.90A5490.21
HeLa0.73HeLa0.15
Compound 6 [3]MCF71.9 ± 0.1
A5493.1 ± 0.2
PC34.2 ± 0.1

Experimental Protocols for Binding Site Validation

Accurate validation of the binding site of this compound involves a combination of in vitro biochemical assays, cell-based imaging, and computational modeling.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules increases light scattering, which can be monitored by a change in fluorescence or absorbance.[10]

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compound (this compound derivative)

  • Control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Resuspend the lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2 mg/mL.

  • Prepare serial dilutions of the test and control compounds in the polymerization buffer.

  • In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the fluorescent reporter dye.

  • Add the test and control compounds to their respective wells. Include a vehicle control (e.g., DMSO).

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 360 nm excitation and 420 nm emission for DAPI).[10]

Colchicine Competitive Binding Assay

This assay determines if the test compound binds to the colchicine binding site on tubulin.

Principle: The fluorescence of colchicine increases upon binding to tubulin. A compound that competes for the same binding site will displace colchicine, leading to a decrease in fluorescence.

Materials:

  • Purified tubulin

  • Colchicine

  • Test compound

  • Phosphate buffer

  • Fluorometer

Procedure:

  • Incubate a solution of purified tubulin with colchicine to allow for binding.

  • Measure the baseline fluorescence of the tubulin-colchicine complex.

  • Add increasing concentrations of the this compound derivative to the solution.

  • After an incubation period, measure the fluorescence intensity at each concentration of the test compound.

  • A decrease in fluorescence intensity indicates that the test compound is displacing colchicine from its binding site.

Molecular Docking

This computational method predicts the preferred binding mode of a ligand to a protein of known three-dimensional structure.

Principle: Molecular docking algorithms fit the ligand into the binding site of the protein and score the different poses based on their binding energy.

Procedure:

  • Obtain the crystal structure of tubulin from the Protein Data Bank (PDB), for example, PDB ID: 1SA0, which shows tubulin complexed with a colchicine analogue.[3]

  • Prepare the 3D structure of the this compound derivative.

  • Define the binding site on tubulin, typically a 6 Å radius around the bound colchicine.[11]

  • Use a docking program (e.g., MOE, Autodock, BUDE) to dock the ligand into the defined binding site.[3][11]

  • Analyze the docking results to identify the most favorable binding pose and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the binding pocket.

Immunofluorescence Staining of Microtubules

This cell-based assay visualizes the effect of the compound on the microtubule network in intact cells.

Principle: Cells are treated with the compound, and then the microtubule network is stained using an anti-tubulin antibody followed by a fluorescently labeled secondary antibody. Changes in the microtubule structure can then be observed using a fluorescence microscope.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium

  • Test compound

  • Fixative (e.g., 4% formaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary anti-tubulin antibody

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a petri dish and allow them to adhere.

  • Treat the cells with various concentrations of the this compound derivative for a specified time.

  • Fix the cells with the fixative solution.

  • Permeabilize the cell membranes with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate the cells with the primary anti-tubulin antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and the nuclear stain.

  • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Disruption and depolymerization of the microtubule network are indicative of a tubulin polymerization inhibitor.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.[12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[13]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.[14]

  • Treat the cells with serial dilutions of the this compound derivative and incubate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[15]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_insilico In Silico Analysis cluster_incell Cell-Based Assays tubulin_poly Tubulin Polymerization Assay comp_bind Competitive Binding Assay tubulin_poly->comp_bind validation Binding Site Validation (Colchicine Site) comp_bind->validation mol_dock Molecular Docking mol_dock->validation immuno Immunofluorescence viability Cell Viability (MTT) immuno->viability viability->validation start Hypothesized Tubulin Inhibitor (this compound) start->tubulin_poly start->mol_dock start->immuno

Caption: Workflow for validating the tubulin binding site.

signaling_pathway inhibitor This compound tubulin α/β-Tubulin Dimers inhibitor->tubulin microtubule Microtubule Polymerization inhibitor->microtubule Inhibits tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle mitosis Mitotic Arrest (G2/M Phase) spindle->mitosis apoptosis Apoptosis mitosis->apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition.

competitive_binding cluster_before Before Adding Competitor cluster_after After Adding this compound tubulin_colchicine Tubulin Colchicine Binding Site Fluorescent Colchicine Bound fluorescence_high High Fluorescence tubulin_colchicine->fluorescence_high tubulin_competitor Tubulin Colchicine Binding Site This compound Bound tubulin_colchicine:f1->tubulin_competitor:f1 Competitor Added fluorescence_low Low Fluorescence tubulin_competitor->fluorescence_low colchicine_free Free Fluorescent Colchicine

Caption: Principle of the competitive binding assay.

References

Unraveling the Potency of 5,7-Diaryl Imidazo[1,2-a]pyridine-8-carbonitriles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed investigation into the structure-activity relationships (SAR) of 5,7-diaryl substituted imidazo[1,2-a]pyridine-8-carbonitrile derivatives has revealed a promising class of compounds with significant therapeutic potential, particularly as antitubulin agents for cancer treatment. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in advancing this chemical scaffold.

A key study in this area focused on a series of novel 5-indolyl-7-arylthis compound derivatives.[1] These compounds were designed based on bioisosterism and hybridization strategies, aiming to develop potent antitubulin agents that target the colchicine-binding site.[1] The research successfully identified compounds with potent antitumor activity against a panel of human cancer cell lines.[1]

Comparative Biological Activity

The antiproliferative activity of the synthesized compounds was evaluated against five human cancer cell lines: HT-29 (colon), A549 (lung), MKN-45 (gastric), MDA-MB-231 (breast), and SMMC-7721 (hepatocellular). The results, summarized in the table below, highlight the impact of different aryl substituents at the 7-position on the compound's potency, measured by their half-maximal inhibitory concentration (IC50).

CompoundR (7-position substituent)HT-29 IC50 (μM)A549 IC50 (μM)MKN-45 IC50 (μM)MDA-MB-231 IC50 (μM)SMMC-7721 IC50 (μM)
5a Phenyl0.150.120.110.130.18
5b 4-Fluorophenyl0.080.070.060.090.11
5c 4-Chlorophenyl0.070.060.050.070.09
5d 4-Bromophenyl0.060.050.040.060.08
5e 4-Iodophenyl0.050.040.030.050.07
5f 4-Methylphenyl0.110.100.090.120.15
5g 4-Methoxyphenyl0.220.180.150.200.25
5k 3,4,5-Trimethoxyphenyl0.030.020.020.040.05
CA-4 (Reference Drug)0.040.030.030.050.06

Data extracted from a study on 5-indolyl-7-arylthis compound derivatives as antitubulin agents.[1]

The structure-activity relationship analysis indicates that the nature of the aryl substituent at the 7-position significantly influences the antiproliferative activity. Generally, electron-withdrawing groups at the para-position of the phenyl ring at C7 led to enhanced potency. The most potent compound identified was 5k , featuring a 3,4,5-trimethoxyphenyl group at the 7-position, which displayed superior or comparable activity to the reference drug Combretastatin A-4 (CA-4).[1]

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (HT-29, A549, MKN-45, MDA-MB-231, and SMMC-7721) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 72 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay assesses the inhibitory effect of the compounds on tubulin polymerization.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin (1.5 mg/mL), GTP (1 mM), and glutamate (1 M) in a buffer solution was prepared.

  • Compound Addition: The test compounds were added to the reaction mixture at various concentrations.

  • Polymerization Induction: The polymerization of tubulin was initiated by incubating the mixture at 37°C.

  • Turbidity Measurement: The increase in turbidity due to tubulin polymerization was monitored by measuring the absorbance at 340 nm every 30 seconds for 30 minutes using a spectrophotometer.

  • Inhibition Analysis: The inhibitory effect of the compounds was determined by comparing the rate and extent of tubulin polymerization in the presence and absence of the compounds.

Mechanistic Insights and Signaling Pathways

The lead compound, 5k , was further investigated to elucidate its mechanism of action. Cell cycle analysis revealed that 5k induced cell cycle arrest at the G2/M phase in a dose-dependent manner.[1] Furthermore, immunofluorescence assays and a colchicine competition assay confirmed that the compound disrupts tubulin polymerization by binding to the colchicine site.[1]

SAR_Workflow General Workflow for SAR Study of Imidazo[1,2-a]pyridine Derivatives cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies Compound_Design Compound Design (Bioisosterism, Hybridization) Synthesis Multi-step Synthesis Compound_Design->Synthesis Purification_Characterization Purification & Characterization (NMR, MS) Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Antiproliferative Assay (MTT Assay) Purification_Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Identification of Lead Compound (e.g., 5k) SAR_Analysis->Lead_Identification Cell_Cycle_Analysis Cell Cycle Analysis Lead_Identification->Cell_Cycle_Analysis Tubulin_Polymerization_Assay Tubulin Polymerization Assay Lead_Identification->Tubulin_Polymerization_Assay Binding_Assay Colchicine Competition Assay Lead_Identification->Binding_Assay

Caption: Workflow of a typical SAR study.

The imidazo[1,2-a]pyridine scaffold has been explored for a variety of biological activities, including as inhibitors of 5-lipoxygenase and for antimycobacterial properties.[2][3] The versatility of this core structure, combined with the amenability to substitution at the 5 and 7 positions, makes it an attractive starting point for the development of novel therapeutics. The findings presented in this guide underscore the potential of 5,7-diaryl imidazo[1,2-a]pyridine-8-carbonitriles as a promising class of anticancer agents. Further optimization of this scaffold could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of Imidazo[1,2-a]pyridine-8-carbonitrile: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Imidazo[1,2-a]pyridine-8-carbonitrile, a heterocyclic compound used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Immediate Safety and Hazard Identification

This compound and its isomers are classified as hazardous materials. The primary hazards are associated with toxicity if ingested, skin and eye irritation, and potential respiratory irritation.[1][2] Proper handling and disposal are mandatory to mitigate these risks.

Hazard Summary for Imidazo[1,2-a]pyridine Derivatives:

Hazard Classification GHS Hazard Statement Signal Word
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[2][3][4] Warning
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[1][2] Warning
Serious Eye Damage/Eye Irritation (Category 2) H319: Causes serious eye irritation[1][2] Warning

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation[1][2][3] | Warning |

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE.

Required Personal Protective Equipment:

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or face shield. Prevents eye irritation or serious damage from splashes.[1][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Prevents skin contact and irritation.[6][7] Gloves must be inspected before use and disposed of properly after handling.[7]
Skin and Body Protection Laboratory coat and appropriate protective clothing. Ensures all skin is covered to prevent accidental contact.[1]

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1][3][5][8] | Avoids inhalation of dust or vapors, which can cause respiratory irritation.[1][3][6] |

Step-by-Step Disposal Protocol

Disposal of this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or down the sewer drain.[6][8]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation: Collect waste this compound and materials contaminated with it separately from other laboratory waste streams.[9]

  • Container Selection: Place the waste in a suitable, sealable, and clearly labeled hazardous waste container.[6][9][10][11] The container must be compatible with the chemical and prevent leaks.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any known contaminants or hazards.

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[10][11] This area should be away from incompatible materials such as strong oxidizing agents.[10]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5][8][9] Do not attempt to neutralize or treat the chemical waste unless you are following a specifically approved and validated protocol.

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

Step Action Details
1. Evacuate & Secure Evacuate non-essential personnel from the immediate area.[6] Remove all sources of ignition.[6] Ensure the area is secure and entry is restricted.
2. Ventilate Ensure adequate ventilation.[6][7] Work under a fume hood if possible.
3. PPE Don appropriate PPE as outlined in Section 2. This includes respiratory protection, gloves, eye protection, and a lab coat.
4. Containment Prevent further leakage or spillage if it is safe to do so.[6][8]
5. Absorb & Collect Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or silica gel.[1][11] Do not use combustible materials like paper towels as the primary absorbent.
6. Disposal Carefully sweep or shovel the absorbed material into a suitable, sealed container for hazardous waste disposal.[6][7] Label the container appropriately and dispose of it following the protocol in Section 3.
7. Decontaminate Clean the spill area thoroughly with an appropriate solvent and then soap and water.

| 8. Report | Report the incident to your supervisor and EHS office as per your institution's policy. | |

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.

G start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill segregate Step 2: Segregate Waste ppe->segregate container Step 3: Use a Labeled, Compatible, & Sealed Hazardous Waste Container segregate->container storage Step 4: Store in a Designated, Secure, & Ventilated Area container->storage disposal Step 5: Arrange Disposal via Licensed Hazardous Waste Vendor (Contact EHS Office) storage->disposal end Disposal Complete disposal->end spill->ppe NO spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol YES spill_protocol->ppe

References

Personal protective equipment for handling Imidazo[1,2-a]pyridine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Imidazo[1,2-a]pyridine-8-carbonitrile

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established safety protocols for handling pyridine and nitrile-containing compounds to ensure a safe laboratory environment.

Hazard Summary
  • Pyridine Derivatives: These compounds are often toxic and may be flammable. It is crucial to minimize inhalation of vapors and prevent skin contact.[1][2][3] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

  • Nitrile Compounds: Organic nitriles can be toxic if inhaled, swallowed, or absorbed through the skin. They may also cause irritation to the eyes and respiratory tract.

Personal Protective Equipment (PPE) Recommendations

Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Safety goggles or a face shield worn over safety glasses.Nitrile or butyl rubber gloves. Inspect for tears or punctures before use.[1][2]Fully buttoned laboratory coat.[1][2]All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][3]
Conducting Reactions Safety goggles or a face shield worn over safety glasses.Nitrile or butyl rubber gloves.[1][2]Fully buttoned laboratory coat.[1][2]Not generally required if handled in a certified chemical fume hood.
Sample Purification and Analysis Safety goggles.Nitrile gloves.Laboratory coat.Not generally required if handled in a certified chemical fume hood.
Waste Disposal Safety goggles.Nitrile or butyl rubber gloves.Laboratory coat.Not generally required if containers are sealed and handled properly.

Operational Plan: Handling this compound

Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

Pre-Operational Checks
  • Fume Hood: Ensure the chemical fume hood is operational and certified.

  • PPE: Don the appropriate PPE as detailed in the table above.[1][2] This includes a lab coat, safety goggles, and nitrile or butyl rubber gloves.[1][2][3]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.

  • Materials: Gather all necessary materials and equipment before starting the experiment.

Handling Procedure
  • Location: All manipulations of this compound, including weighing and dissolution, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][2][3]

  • Static Discharge: Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge, especially when handling powders.[2][3]

  • Storage: Keep the container tightly closed when not in use and store it away from heat, sparks, and open flames.[3]

Post-Handling Procedure
  • Decontamination: Decontaminate all glassware, equipment, and surfaces that have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste in designated, properly labeled hazardous waste containers.

  • Hygiene: Remove PPE and wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures

In the event of accidental exposure, take the following immediate actions:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper) and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather All Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Surfaces & Glassware handle_reaction->cleanup_decon cleanup_waste Dispose of Waste in Labeled Containers cleanup_decon->cleanup_waste cleanup_ppe Remove PPE & Wash Hands cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-8-carbonitrile
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-8-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.